[3-(Pyridin-2-yloxy)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKKTGCZQDZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630410 | |
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-22-4 | |
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of [3-(Pyridin-2-yloxy)phenyl]methanol
Executive Summary
The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, and molecules incorporating this scaffold often exhibit significant biological activity. [3-(Pyridin-2-yloxy)phenyl]methanol is a valuable building block, featuring a pyridyl-phenyl ether linkage and a reactive primary alcohol. This guide provides a detailed, field-proven methodology for its synthesis and rigorous characterization. We present a robust two-step synthetic pathway commencing with an Ullmann condensation to form the key aldehyde intermediate, followed by a chemoselective reduction. The rationale behind each experimental choice is discussed in depth to provide researchers with a causal understanding of the protocol. Comprehensive characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are provided to establish a self-validating system for confirming the identity and purity of the final compound.
Introduction: The Significance of the Pyridyl-Phenyl Ether Scaffold
The integration of a pyridine ring into a diaryl ether structure introduces unique physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, influence the molecule's pKa, and serve as a coordination site for metal ions, making this scaffold particularly attractive for drug design.[1] Derivatives of (pyridin-2-yl)methanol, for instance, have been explored as antagonists for transient receptor potential vanilloid 3 (TRPV3), indicating their potential in treating pain and inflammation.[1] this compound serves as a versatile intermediate, where the hydroxymethyl group allows for further functionalization, enabling its use in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[2] This guide offers a clear and reproducible pathway to access this high-value compound.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient synthesis, we employ a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The primary alcohol functionality immediately suggests a reduction of a corresponding aldehyde. The core diaryl ether linkage points towards a nucleophilic aromatic substitution, most classically achieved via an Ullmann condensation. This logical disconnection forms the basis of our forward synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Synthetic Workflow and Protocols
Our synthetic approach is a two-step process designed for efficiency and reliability. The first step establishes the diaryl ether bond, and the second performs a selective reduction of the aldehyde to the desired primary alcohol.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde via Ullmann Condensation
Principle and Rationale: The Ullmann condensation is a classic and robust method for forming diaryl ether bonds.[3] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] We select 2-chloropyridine as the aryl halide and 3-hydroxybenzaldehyde as the phenolic component. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the phenol, generating the more nucleophilic phenoxide. Copper(I) iodide (CuI) is an effective catalyst for this transformation.[6] Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants and inorganic base.
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask until the solids are submerged and can be stirred effectively. Add 2-chloropyridine (1.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 120 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(Pyridin-2-yloxy)benzaldehyde as a pure solid.[7][8]
Step 2: Reduction of 3-(Pyridin-2-yloxy)benzaldehyde
Principle and Rationale: The conversion of the intermediate aldehyde to the target primary alcohol requires a reducing agent that is chemoselective. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols but does not affect more stable functional groups like the aromatic rings or the ether linkage under standard conditions.[9][10] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate during the workup.[11][12][13]
Experimental Protocol:
-
Reaction Setup: Dissolve the 3-(Pyridin-2-yloxy)benzaldehyde (1.0 eq) from Step 1 in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.
-
Concentration: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Final Product Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Comprehensive Characterization
Confirming the structure and purity of the final product is a critical step. A multi-technique approach provides a self-validating confirmation of the target molecule.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data and Interpretation
The following tables summarize the expected data from key analytical techniques used to characterize this compound.
Table 1: Expected ¹H and ¹³C NMR Data (CDCl₃, TMS)
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 8.1 - 8.2 | d | Pyridine-H (ortho to N) |
| Aromatic Protons | 6.8 - 7.5 | m | Other Phenyl and Pyridine Protons |
| Methylene Protons (-CH₂-) | ~4.7 | s | -CH₂OH |
| Hydroxyl Proton (-OH) | 2.0 - 3.0 (variable) | br s | -CH₂OH |
| ¹³C NMR | Expected δ (ppm) | Assignment | |
| Aromatic Carbons | 110 - 165 | Phenyl and Pyridine Carbons | |
| Methylene Carbon (-CH₂-) | ~65 | -CH₂ OH | |
| Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.[14] |
Table 2: Key Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Sharp, Medium |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple, Sharp |
| Diaryl Ether (Ar-O-Ar) | C-O Stretch | 1200 - 1250 | Strong |
| Primary Alcohol (C-OH) | C-O Stretch | 1000 - 1050 | Strong |
| Note: The disappearance of the strong aldehyde C=O stretch (around 1700 cm⁻¹) from the intermediate is a key confirmation of successful reduction.[15][16] |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| ESI-MS ([M+H]⁺) | m/z 202.08 | Expected protonated molecular ion peak. |
| ESI-MS ([M+Na]⁺) | m/z 224.06 | Possible sodium adduct. |
| Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[17] |
Conclusion
This guide has detailed a reliable and well-rationalized two-step synthesis for this compound. The methodology, beginning with an Ullmann condensation followed by a chemoselective sodium borohydride reduction, is scalable and employs standard laboratory techniques. The comprehensive characterization plan, utilizing NMR, IR, and MS, provides a robust framework for verifying the structural integrity and purity of the final product. By explaining the causality behind the chosen protocols, this document equips researchers and drug development professionals with the necessary tools and understanding to confidently synthesize this valuable chemical building block for their research endeavors.
References
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][11]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 17, 2026, from [Link][9]
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Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link][12]
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Ward, D. E., Rhee, C. K., & Zoghaib, W. M. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 1927-1933. [Link][10]
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Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link][13]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved January 17, 2026, from [Link][3]
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ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved January 17, 2026, from [Link][18]
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Samanta, S., & Rahaman, S. M. W. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1194. [Link][6]
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Santana, L., & Ugalde, F. J. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 237-240. [Link][4]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 17, 2026, from [Link][5]
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Royal Society of Chemistry. (2021). Supplementary Information. [Link][14]
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Chem-Impex. (n.d.). 3-(Pyrid-2-yloxy)benzaldehyde. Retrieved January 17, 2026, from [Link][2]
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Vo, V. Q., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5493-5507. [Link][1]
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PubChemLite. (n.d.). [3-(pyridin-2-yl)phenyl]methanol. Retrieved January 17, 2026, from [Link][17]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. [Link][15]
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National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. [Link][16]
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An In-depth Technical Guide to the Physicochemical Properties of [3-(Pyridin-2-yloxy)phenyl]methanol
Introduction
[3-(Pyridin-2-yloxy)phenyl]methanol, a molecule featuring a diaryl ether linkage, belongs to a class of compounds recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2][3] The diaryl ether motif is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] The inherent flexibility and stability of the ether bridge, combined with the electronic properties of the connected aromatic systems, contribute to favorable interactions with various biological targets.[4][5]
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and professionals in drug development, a thorough understanding and empirical determination of these properties are critical early-stage steps. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and details the experimental protocols for their determination. While specific experimental data for this compound is not extensively published, this document serves as a complete methodological framework for its characterization.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 869901-22-4
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.23 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary
| Property | Value | Method of Determination |
| Molecular Weight | 201.23 g/mol | Calculation |
| Physical State | Solid, Light yellow | Visual Inspection |
| Melting Point | Experimentally undetermined | See Protocol 1 |
| Boiling Point | 361.4 °C at 760 mmHg (Predicted) | See Protocol 2 |
| Solubility | Soluble in water (Persistence is unlikely) | See Protocol 3 |
| pKa | Experimentally undetermined | See Protocol 4 |
| LogP | Experimentally undetermined | See Protocol 5 |
Theoretical Background and Importance in Drug Discovery
The physicochemical properties of this compound are dictated by its constituent functional groups: a pyridine ring, a phenyl ring, an ether linkage, and a primary alcohol.
-
Melting Point: The melting point provides an indication of the purity and the stability of the crystal lattice. For a solid oral dosage form, a stable crystalline structure is often desired.
-
Boiling Point: While less critical for solid drugs, the boiling point reflects the volatility and intermolecular forces of the compound.
-
Solubility: Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability. The presence of the polar alcohol and the nitrogen in the pyridine ring may enhance aqueous solubility.
-
pKa: The pKa value determines the ionization state of the molecule at a given pH. The pyridine nitrogen is basic and will be protonated at acidic pH, which can significantly impact solubility, cell membrane permeability, and receptor binding.
-
LogP (Octanol-Water Partition Coefficient): This parameter is a measure of the lipophilicity of a compound. A balanced LogP is crucial for oral drugs, as the molecule must be sufficiently lipophilic to cross cell membranes but also have enough aqueous solubility for dissolution and distribution.
The interplay of these properties is crucial for the developability of a drug candidate. The following diagram illustrates the relationship between these core physicochemical properties and key drug development considerations.
Caption: Interrelationship of physicochemical properties and drug development.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol 1: Melting Point Determination
Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Purity Check: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Protocol 2: Boiling Point Determination (Micro Method)
Principle: For small quantities, the boiling point can be determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Small capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Place a few drops of the liquid sample into the small test tube.
-
Capillary Inversion: Place the small capillary tube, open end down, into the liquid in the test tube.
-
Assembly: Attach the test tube to the thermometer and suspend it in the Thiele tube containing the heating oil.
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat.
-
Recording: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
Principle: An excess of the solid is equilibrated with water at a constant temperature, and the concentration of the dissolved compound in the saturated solution is determined.
Apparatus:
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
pH meter
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a flask.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Sample Analysis: Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Protocol 4: pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
Procedure:
-
Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
To determine the pKa of the basic pyridine nitrogen, titrate the solution with a standardized solution of HCl.
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Protocol 5: LogP Determination (Shake-Flask Method)
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase are measured to determine the partition coefficient.
Apparatus:
-
Separatory funnel or centrifuge tubes with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Partitioning:
-
Dissolve a known amount of this compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a set period to allow for partitioning (e.g., 1-2 hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of the compound.
Conclusion
While specific experimental data for this compound are not widely published, its structural motifs suggest its potential as a valuable scaffold in drug discovery. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to thoroughly characterize its physicochemical properties. The systematic determination of these parameters is a cornerstone of rational drug design and is essential for advancing our understanding of this and related molecules.
References
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. [Link]
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Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Request PDF. [Link]
-
Diaryl ether derivatives as anticancer agents - A review. Request PDF. [Link]
-
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]
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An In-depth Technical Guide to the Structure Elucidation of [3-(Pyridin-2-yloxy)phenyl]methanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically detailed walkthrough for the structure elucidation of the novel compound, [3-(Pyridin-2-yloxy)phenyl]methanol. By integrating data from a suite of modern analytical techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—we present a logical and self-validating workflow. This document is designed not merely as a list of procedures, but as an instructional narrative, explaining the rationale behind each experimental choice and the interpretation of the resulting data. The protocols and analyses detailed herein are grounded in established principles of organic spectroscopy and are supported by authoritative references, ensuring a robust and reproducible scientific process.
Introduction: The Imperative of Unambiguous Structure Verification
This guide will follow a systematic, multi-technique approach that begins with the determination of the molecular formula and proceeds through the identification of functional groups and the piecing together of the molecular framework.[1][2] The convergence of data from orthogonal techniques provides the highest level of confidence in the final structural assignment.
Strategic Workflow for Structure Elucidation
The elucidation process is not a linear path but an iterative one, where information from one technique informs the interpretation of another. The workflow is designed to build a complete structural picture, with each step providing a layer of validation for the preceding ones.
Figure 1: A strategic workflow for the systematic structure elucidation of a novel organic compound.
Mass Spectrometry: Establishing the Molecular Formula
The first crucial step in identifying an unknown compound is to determine its molecular weight and, from that, its molecular formula.[2][3] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Data Interpretation
The molecular formula of this compound is C₁₂H₁₁NO₂. The expected exact mass for the protonated molecule [C₁₂H₁₂NO₂]⁺ is 202.0863.
Table 1: Expected HRMS Data
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 202.0863 |
| [M+Na]⁺ | 224.0682 |
The observation of an ion with a mass-to-charge ratio that corresponds to the calculated exact mass (typically within 5 ppm error) provides strong evidence for the proposed molecular formula. This step also calculates the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. For C₁₂H₁₁NO₂, the IHD is 8, suggesting the presence of rings and/or double bonds, which is consistent with two aromatic rings (IHD = 4 each).
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4] The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation
The structure of this compound contains an alcohol (-OH), an aryl ether (C-O-C), and aromatic rings (C=C and C-H).
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|---|---|---|---|
| ~3350 | Broad, Strong | O-H Stretch | Alcohol[4][5][6] |
| ~3050 | Medium, Sharp | C-H Stretch | Aromatic C-H[5] |
| ~1580, ~1480 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether[7][8] |
| ~1040 | Strong | C-O Stretch | Primary Alcohol[6] |
The presence of a broad, strong band around 3350 cm⁻¹ is highly characteristic of the hydrogen-bonded O-H stretch of an alcohol.[4][6] The strong absorption around 1240 cm⁻¹ is indicative of the aryl ether C-O stretching vibration.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9][10][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (like -OH) as it allows for their observation.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[11][13]
-
Data Interpretation and Structure Assembly
The following sections detail the logical process of interpreting the NMR data to build the final structure.
The ¹H NMR spectrum provides the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-6' | ~8.15 | d | 1H | Pyridine |
| H-4' | ~7.85 | t | 1H | Pyridine |
| H-2 | ~7.40 | s | 1H | Phenyl |
| H-6 | ~7.35 | t | 1H | Phenyl |
| H-4 | ~7.20 | d | 1H | Phenyl |
| H-5' | ~7.15 | t | 1H | Pyridine |
| H-5 | ~7.05 | d | 1H | Phenyl |
| H-3' | ~6.95 | d | 1H | Pyridine |
| -OH | ~5.20 | t | 1H | Alcohol |
| -CH₂- | ~4.50 | d | 2H | Methylene |
The labels correspond to the numbering scheme in Figure 3.
The ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment helps assign them.
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | DEPT-135 | Assignment |
|---|---|---|
| ~163.5 | N/A | C-2' (Pyridine-O) |
| ~156.0 | N/A | C-3 (Phenyl-O) |
| ~148.0 | CH | C-6' (Pyridine) |
| ~143.0 | N/A | C-1 (Phenyl-CH₂) |
| ~140.0 | CH | C-4' (Pyridine) |
| ~129.5 | CH | C-5 (Phenyl) |
| ~121.0 | CH | C-5' (Pyridine) |
| ~119.0 | CH | C-6 (Phenyl) |
| ~117.5 | CH | C-4 (Phenyl) |
| ~114.0 | CH | C-2 (Phenyl) |
| ~112.0 | CH | C-3' (Pyridine) |
| ~62.5 | CH₂ | -CH₂OH |
2D NMR experiments are essential for assembling the fragments identified by 1D NMR into the final molecular structure.[12][14]
-
COSY: This experiment will show correlations between adjacent protons. For example, the -CH₂- protons will show a correlation to the -OH proton. On the pyridine ring, H-3' will correlate with H-4', which in turn correlates with H-5', and so on, establishing the sequence of protons around the ring.
-
HSQC: This spectrum acts as a map, directly linking each proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of the CH/CH₂ signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.
-
HMBC: This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away.
Figure 2: Key HMBC correlations confirming the connectivity between the benzyl alcohol and pyridine-ether moieties.
Crucial HMBC Correlations for Structure Proof:
-
Methylene to Phenyl Ring: The protons of the -CH₂- group (~4.50 ppm) will show correlations to the quaternary carbon C1 (~143.0 ppm) and the protonated carbons C2 (~114.0 ppm) and C6 (~119.0 ppm). This firmly attaches the hydroxymethyl group to the C1 position of the benzene ring.
-
Phenyl to Pyridine Ether: A key correlation will be observed from the proton at C2 (~7.40 ppm) to the ether-linked carbon C3 (~156.0 ppm).
-
Pyridine to Phenyl Ether: The pyridine proton H-3' (~6.95 ppm) should show a 3-bond correlation to the phenyl carbon C-3 (~156.0 ppm), and conversely, a proton on the phenyl ring (e.g., H-2 or H-4) may show a long-range correlation to C-2' of the pyridine ring. This unequivocally establishes the ether linkage between the two aromatic systems at the specified positions.
Conclusion: A Self-Validating Structural Assignment
By systematically applying a suite of analytical techniques, the structure of this compound has been unequivocally determined. High-resolution mass spectrometry established the correct molecular formula, C₁₂H₁₁NO₂. Infrared spectroscopy confirmed the presence of the key alcohol and aryl ether functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data provided the complete atomic connectivity, mapping out the entire molecular framework. Each piece of data corroborates the others, leading to a high-confidence, self-validating structural assignment. This rigorous approach is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
Figure 3: The confirmed chemical structure of this compound with atom numbering for NMR assignments.References
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net. Retrieved from [Link]
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Uses for 2-D NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
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Use of NMR in Structure Elucidation. (n.d.). SlideShare. Retrieved from [Link]
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
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The Role of Two-Dimensional NMR Spectroscopy (2DNMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. (2025, January 11). OPENPUB Global Publisher. Retrieved from [Link]
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Structure elucidation. (n.d.). Taylor & Francis. Retrieved from [Link]
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Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016, December 20). ResearchGate. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
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Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Spectroscopy Online. Retrieved from [Link]
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The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]
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spectroscopic data for [3-(Pyridin-2-yloxy)phenyl]methanol
An In-depth Technical Guide to the Spectroscopic Characterization of [3-(Pyridin-2-yloxy)phenyl]methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound this compound. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing parallels with structurally analogous compounds, we present a robust framework for the characterization of this molecule. This guide details the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside validated protocols for data acquisition. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system for future empirical studies.
Introduction: The Rationale for Spectroscopic Scrutiny
This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible ether linkage, a hydrogen-bonding capable methanol group, and the aromatic systems of the pyridine and phenyl rings. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential applications. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and probe the electronic environment of the constituent atoms. This guide will serve as a foundational reference for researchers embarking on the synthesis and characterization of this and related compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for this compound are based on the analysis of similar structures found in the literature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridyl-H6 | 8.15 - 8.25 | dd | ~4.8, 1.8 | 1H |
| Pyridyl-H4 | 7.65 - 7.75 | ddd | ~8.4, 7.2, 1.8 | 1H |
| Phenyl-H2 | 7.40 - 7.50 | t | ~1.8 | 1H |
| Phenyl-H6 | 7.30 - 7.40 | ddd | ~7.8, 1.8, 1.2 | 1H |
| Phenyl-H4 | 7.25 - 7.35 | t | ~7.8 | 1H |
| Pyridyl-H5 | 7.05 - 7.15 | ddd | ~7.2, 4.8, 0.9 | 1H |
| Pyridyl-H3 | 6.95 - 7.05 | d | ~8.4 | 1H |
| Phenyl-H5 | 6.90 - 7.00 | ddd | ~7.8, 2.4, 1.2 | 1H |
| -CH₂OH | 4.60 - 4.70 | d | ~5.7 | 2H |
| -CH₂OH | 2.00 - 2.50 | t | ~5.7 | 1H |
Expert Rationale for Predicted ¹H NMR Shifts:
The chemical shifts are predicted based on the electronic environment of each proton. The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom, resulting in downfield shifts. The protons on the phenyl ring will exhibit shifts influenced by the electron-donating ether linkage and the electron-withdrawing methanol group. The benzylic protons of the methanol group are anticipated to appear as a doublet, which will likely become a singlet upon D₂O exchange with the hydroxyl proton. The hydroxyl proton itself will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Protocol for ¹H NMR Data Acquisition
A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for accurate data interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and to clearly observe exchangeable protons like the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 or 500 MHz spectrometer would involve a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1][2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Experimental Workflow: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridyl-C2 | 163 - 165 |
| Phenyl-C3 | 156 - 158 |
| Pyridyl-C6 | 147 - 149 |
| Phenyl-C1 | 142 - 144 |
| Pyridyl-C4 | 138 - 140 |
| Phenyl-C5 | 130 - 132 |
| Phenyl-C4 | 122 - 124 |
| Phenyl-C6 | 120 - 122 |
| Pyridyl-C5 | 118 - 120 |
| Phenyl-C2 | 116 - 118 |
| Pyridyl-C3 | 111 - 113 |
| -CH₂OH | 64 - 66 |
Expert Rationale for Predicted ¹³C NMR Shifts:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon attached to the oxygen in the pyridine ring (Pyridyl-C2) and the phenyl ring (Phenyl-C3) are expected to be the most deshielded. The carbon of the methanol group (-CH₂OH) will appear in the aliphatic region.
Protocol for ¹³C NMR Data Acquisition
The acquisition of ¹³C NMR spectra requires consideration of the low natural abundance of the ¹³C isotope.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a broadband probe and ensure the instrument is tuned to the ¹³C frequency.
-
Data Acquisition: A standard ¹³C experiment uses proton decoupling to simplify the spectrum to single lines for each carbon. A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[2]
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.
Experimental Workflow: ¹³C NMR Spectroscopy
Caption: Workflow for ¹³C NMR analysis.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (alcohol) | Broad, Strong |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 2850 - 2960 | C-H stretch (aliphatic) | Medium |
| 1580 - 1600 | C=N stretch (pyridine) | Strong |
| 1450 - 1500 | C=C stretch (aromatic) | Medium-Strong |
| 1200 - 1300 | C-O stretch (aryl ether) | Strong |
| 1000 - 1100 | C-O stretch (primary alcohol) | Strong |
Expert Rationale for Predicted IR Absorptions:
The most prominent feature in the IR spectrum is expected to be the broad O-H stretching band of the alcohol group. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methanol group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will be in the 1450-1600 cm⁻¹ region. The strong C-O stretching bands for the aryl ether and the primary alcohol are also key diagnostic peaks.[3][4]
Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid is placed directly on the crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal) is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 183 | [M - H₂O]⁺ |
| 170 | [M - CH₂OH]⁺ |
| 108 | [C₆H₄O-CH₂]⁺ |
| 93 | [C₅H₅N-O]⁺ |
| 78 | [C₅H₄N]⁺ |
Expert Rationale for Predicted Fragmentation:
The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (201.23 g/mol ). Common fragmentation pathways would include the loss of a water molecule from the alcohol, loss of the hydroxymethyl group, and cleavage of the ether bond.
Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically keeps the molecular ion intact.[5]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a predictive but comprehensive spectroscopic framework for the characterization of this compound. The detailed protocols and expert rationale are intended to guide researchers in the efficient and accurate structural elucidation of this and related molecules. The provided workflows and data tables serve as a valuable reference for experimental design and data interpretation, ultimately accelerating research and development in fields where such novel chemical entities are of interest.
References
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- This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
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Probing the Bioactive Potential of [3-(Pyridin-2-yloxy)phenyl]methanol: A Predictive Approach for Drug Discovery
Abstract
[3-(Pyridin-2-yloxy)phenyl]methanol is a synthetic organic compound featuring a core structure that integrates a pyridine ring linked via an ether bond to a phenylmethanol group. While direct biological activity data for this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides a comprehensive analysis of the potential biological activities of this compound, drawing upon established structure-activity relationships (SAR) of its close structural analogs. By examining the known therapeutic targets and mechanisms of action of related pyridin-2-yloxy and phenylmethanol-containing compounds, we extrapolate potential applications and outline a strategic experimental workflow for the systematic investigation of this molecule. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and related chemical entities.
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to its versatility in engaging a wide array of biological targets.[1] The linkage of a pyridine ring to a phenyl group via an ether bridge, as seen in this compound, creates a diaryl ether-like structure with distinct conformational properties that can influence target binding and pharmacokinetic profiles.
This guide will navigate the current landscape of knowledge surrounding structurally related compounds to build a predictive framework for the biological activities of this compound. We will delve into the known pharmacology of key analogs, propose potential therapeutic targets, and provide detailed, actionable experimental protocols to validate these hypotheses.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is paramount in the early stages of drug discovery, as these characteristics significantly influence its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C12H11NO2 | [2] |
| Molecular Weight | 201.23 g/mol | [2] |
| CAS Number | 869901-22-4 | [2] |
| PubChem CID | 23082910 | [2] |
A Predictive Analysis of Biological Activity Based on Structural Analogs
In the absence of direct experimental data, a robust method for predicting the biological activity of a novel compound is to analyze the established pharmacology of its structural analogs. This section will explore the known biological activities of compounds containing the pyridin-2-yloxy and phenylmethanol moieties.
The (Pyridin-2-yl)methanol Moiety: A Potential Key to Neuromodulation
Derivatives of (Pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][4] TRPV3 is a calcium- and sodium-permeable ion channel expressed in both neuronal and non-neuronal tissues, including the dorsal root ganglia, spinal cord, and keratinocytes.[3] It is implicated in inflammation, pain sensation, and various skin disorders.[3][4]
The successful development of (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists in preclinical models of neuropathic and central pain suggests that this compound may also exhibit activity at this or related ion channels.[3]
The Pyridin-2-yloxy Moiety: A Versatile Pharmacophore
The pyridin-2-yloxy structural unit is a component of various biologically active molecules, demonstrating a broad range of pharmacological effects.
-
Anticonvulsant and Neuromodulatory Activity: A series of 2-substituted pyridine derivatives, including those with an ether linkage, have demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole-induced seizure models.[5] Some of these compounds also exhibited amphetamine antagonistic and antihistaminic properties.[5]
-
Antiproliferative and Anticancer Potential: The pyridine scaffold is a well-established framework in the design of anticancer agents.[6][7] The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of substituents on the pyridine ring.[7] While direct evidence for the anticancer potential of this compound is lacking, the general activity of this class of compounds warrants investigation.
Proposed Experimental Workflow for Biological Characterization
Based on the predictive analysis of structural analogs, a systematic, multi-tiered experimental workflow is proposed to elucidate the biological activity of this compound.
Caption: A proposed phased experimental workflow for the biological characterization of this compound.
Detailed Experimental Protocols
This protocol is designed to evaluate the general cytotoxicity of this compound against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
This protocol provides a preliminary assessment of the in vivo toxicity of this compound in a rodent model.
Principle: An acute toxicity study is designed to determine the short-term adverse effects of a substance when administered in a single high dose.[9] This study helps in determining the LD50 (lethal dose, 50%) and identifying the maximum tolerated dose (MTD).
Materials:
-
Sprague-Dawley rats or BALB/c mice (6-8 weeks old, both sexes)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Prepare a suspension of this compound in the vehicle. Administer a single dose of the compound via oral gavage. A limit test at a high dose (e.g., 2000 or 5000 mg/kg body weight) can be performed initially. If mortality is observed, a full dose-range finding study with multiple dose groups should be conducted. A control group should receive the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) on the first day and daily thereafter for 14 days.
-
Data Collection: Record body weights, food and water consumption, and any behavioral changes.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the data for any signs of toxicity, and if applicable, calculate the LD50.
Synthesis and Chemical Characterization
While a detailed synthetic route for this compound is not widely published in the peer-reviewed literature, its structure suggests a plausible synthesis via a Williamson ether synthesis. This would involve the reaction of 2-halopyridine with 3-(hydroxymethyl)phenol under basic conditions.
Caption: A proposed synthetic pathway for this compound via Williamson ether synthesis.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Directions
This compound represents an intriguing chemical scaffold with unexplored biological potential. Based on the well-documented activities of its structural analogs, this compound warrants investigation for a range of pharmacological activities, particularly in the areas of neuromodulation and oncology. The proposed experimental workflow provides a clear and logical path for the systematic evaluation of its bioactivity, from initial in vitro screening to in vivo efficacy and safety studies. The insights gained from such investigations will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of pyridin-2-yloxy-phenyl derivatives in drug discovery.
References
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5183-5201. [Link]
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Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
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Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
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Kaur, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 7(33), 28631–28654. [Link]
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Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]
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ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link]
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
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The Ascendancy of Pyridine-Ether-Methanol Scaffolds in Modern Drug Discovery: A Technical Guide for Researchers
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, prized for its versatile electronic properties and its prevalence in a vast number of FDA-approved drugs.[1][2] When integrated into a molecular framework containing both an ether linkage and a methanol group, the resulting pyridine-ether-methanol scaffold presents a unique combination of structural features that are highly attractive for drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this promising class of compounds. We will delve into the mechanistic rationale behind synthetic strategies, explore the nuances of their structure-activity relationships (SAR), and highlight their potential in developing novel therapeutics, particularly in the realms of oncology and neurodegenerative diseases.
The Strategic Advantage of the Pyridine-Ether-Methanol Motif
The convergence of a pyridine ring, an ether, and a methanol group within a single molecule creates a pharmacologically significant triad. The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a point for polar interactions, often enhancing solubility and metabolic stability.[3] The ether linkage provides conformational flexibility and can participate in hydrogen bonding, while the methanol group offers a crucial hydrogen bond donor and acceptor site, frequently contributing to target binding and improved pharmacokinetic profiles. This trifecta of functionalities allows for multi-point interactions with biological targets, making these scaffolds particularly effective in the design of potent and selective inhibitors.
Synthetic Pathways to Pyridine-Ether-Methanol Compounds
The synthesis of pyridine-ether-methanol derivatives can be approached through several strategic routes, primarily centered around the sequential or convergent introduction of the ether and methanol functionalities onto a pre-existing pyridine core.
Etherification of Pyridinemethanol Precursors
A common and efficient method involves the etherification of a suitable pyridinemethanol starting material. This approach is advantageous as it allows for the late-stage introduction of diverse side chains via the ether linkage.
Experimental Protocol: Williamson Ether Synthesis of a Pyridine-Ether-Methanol Derivative
-
Deprotonation: To a solution of 4-pyridinemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
Nucleophilic Substitution: Introduce the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.
-
Heating and Completion: Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the relatively acidic hydroxyl group of pyridinemethanol. THF is an ideal solvent due to its inert nature and ability to solvate the resulting alkoxide. Refluxing the reaction provides the necessary activation energy for the SN2 reaction to proceed efficiently.
Diagram of Synthetic Workflow:
Caption: Williamson Ether Synthesis Workflow.
Reduction of Pyridine-Ether-Carboxylic Acid Derivatives
An alternative strategy involves the synthesis of a pyridine-ether scaffold bearing a carboxylic acid or ester functionality, which is then reduced to the corresponding methanol. This route is particularly useful when the desired ether linkage is more readily installed prior to the introduction of the hydroxyl group.
Experimental Protocol: Reduction of a Pyridine-Ether-Ester
-
Dissolution: Dissolve the pyridine-ether-ester starting material (1.0 eq) in a suitable solvent such as methanol or THF.
-
Reducing Agent: Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride (NaBH4, 2.0 eq), portion-wise. For less reactive esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH4) in THF may be necessary.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction with water (or a saturated aqueous solution of ammonium chloride for LiAlH4 reductions) and extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by crystallization or column chromatography.
Trustworthiness of the Protocol: This protocol is a standard and reliable method for ester reduction. The choice of reducing agent is critical; NaBH4 is generally safer and easier to handle, while LiAlH4 offers greater reactivity for more sterically hindered or electron-poor esters. The quenching step is crucial for neutralizing the excess reducing agent and must be performed with caution, especially with LiAlH4, due to its vigorous reaction with water.
Biological Applications and Structure-Activity Relationships
Pyridine-ether-methanol compounds have emerged as promising scaffolds in several therapeutic areas, with their biological activity being highly dependent on the substitution pattern of the pyridine ring and the nature of the side chains attached to the ether and methanol groups.
Kinase Inhibition in Oncology
Many kinase inhibitors feature a pyridine core that often interacts with the hinge region of the kinase domain. The ether and methanol functionalities can then extend into the solvent-exposed region or form additional interactions within the ATP-binding pocket, enhancing both potency and selectivity. For instance, derivatives of 4-pyridinemethanol have been explored as potent c-Jun N-terminal kinase (JNK) inhibitors.[3]
Structure-Activity Relationship Insights:
-
Pyridine Substitution: Substitution at the 2- and 6-positions of the pyridine ring can modulate the basicity of the nitrogen and influence hinge-binding interactions.
-
Ether Chain Length and Flexibility: The length and rigidity of the alkyl or aryl group attached to the ether oxygen can significantly impact the compound's ability to access and bind to the target kinase.
-
Methanol Group Positioning: The position of the methanol group on the pyridine ring (e.g., 3- or 4-position) dictates its spatial orientation and potential for hydrogen bonding with key residues.
Signaling Pathway Diagram:
Caption: Inhibition of the JNK Signaling Pathway.
Modulators of Neurodegenerative Diseases
The pyridine scaffold is also a key feature in molecules designed to tackle neurodegenerative diseases like Alzheimer's.[4][5][6][7] The ability of the pyridine nitrogen to act as a metal chelator, combined with the hydrogen bonding capacity of the ether and methanol groups, makes these compounds suitable for targeting amyloid-β aggregation and reducing oxidative stress.[5]
Quantitative Data Summary:
| Compound Class | Target | Key Structural Features | Reported Activity |
| Imidazo[1,2-a]pyridine-ethers | Mycobacterial ATP Synthesis | Imidazopyridine core with ether linkage | Potent inhibitors |
| Pyridine-based N-sulfonamides | Viral and Microbial Enzymes | Pyridine ring with sulfonamide and ether-like linkages | Enzyme inhibition |
| Pyrazolopyridine Derivatives | Kinases (e.g., PIM-1) | Pyrazolopyridine scaffold | Potent kinase inhibition |
This table summarizes the activity of related pyridine-ether compounds, providing a basis for the expected potency of pyridine-ether-methanol analogs.
Conclusion and Future Perspectives
The pyridine-ether-methanol scaffold represents a versatile and highly druggable platform for the development of novel therapeutics. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries for high-throughput screening. The inherent properties of this tripartite motif offer significant advantages in achieving high potency and selectivity for a range of biological targets. Future research in this area should focus on exploring novel substitutions on the pyridine ring, diversifying the ether-linked side chains, and investigating the therapeutic potential of these compounds in a wider range of diseases. As our understanding of the intricate roles of kinases and other key proteins in disease pathogenesis continues to grow, the strategic design of inhibitors based on the pyridine-ether-methanol framework will undoubtedly play a crucial role in the future of drug discovery.
References
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Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC. (URL: [Link])
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
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Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. (URL: [Link])
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. (URL: [Link])
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. (URL: [Link])
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. (URL: [Link])
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Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. (URL: [Link])
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. (URL: [Link])
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. (URL: [Link])
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC. (URL: [Link])
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of [3-(Pyridin-2-yloxy)phenyl]methanol
This in-depth technical guide delves into the discovery and history of [3-(Pyridin-2-yloxy)phenyl]methanol, a molecule of significant interest to researchers, scientists, and drug development professionals. While not a therapeutic agent in itself, its structural motif, the pyridyl phenyl ether, is a privileged scaffold in medicinal chemistry. This guide will illuminate the synthetic pathways to this valuable intermediate, explore the chemical principles underpinning its creation, and discuss its implicit role in the broader context of drug discovery, particularly in the modulation of nicotinic acetylcholine receptors.
I. Introduction: The Strategic Importance of the Pyridyl Phenyl Ether Moiety
In the landscape of modern drug discovery, the identification and synthesis of novel molecular scaffolds that can interact with biological targets in a specific and potent manner are of paramount importance. The pyridyl phenyl ether linkage, the core of this compound, represents a key structural alert for medicinal chemists. The strategic replacement of a phenyl ring with a pyridine ring, often referred to as a "phenyl-pyridyl switch," can profoundly influence a compound's physicochemical and pharmacological properties. This modification can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic profiles.
The pyridyl phenyl ether moiety, in particular, has garnered attention for its presence in a variety of biologically active compounds, most notably those targeting the central nervous system. This guide provides a comprehensive overview of the synthesis and inferred history of this compound, a foundational building block for the exploration of this important chemical space.
II. The Genesis of this compound: A Tale of Synthesis
The history of this compound is intrinsically linked to the development of synthetic methodologies that enable the efficient construction of diaryl ethers. While a singular, seminal publication detailing its first synthesis is not readily apparent, its preparation relies on well-established and robust chemical transformations. The logical and most practiced synthetic route proceeds through a two-step sequence: the formation of the precursor aldehyde, 3-(Pyridin-2-yloxy)benzaldehyde, followed by its reduction to the desired methanol.
A. Step 1: The Ullmann Condensation for Diaryl Ether Formation
The key chemical transformation in the synthesis of the precursor, 3-(Pyridin-2-yloxy)benzaldehyde, is the formation of the ether linkage between a pyridine and a phenyl ring. This is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis.[1][2] This reaction, first reported by Fritz Ullmann in the early 20th century, has become a cornerstone of organic synthesis for the formation of carbon-oxygen bonds between aromatic systems.[1]
The reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the context of 3-(Pyridin-2-yloxy)benzaldehyde synthesis, this translates to the reaction of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with 3-hydroxybenzaldehyde.
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation to form 3-(Pyridin-2-yloxy)benzaldehyde.
Experimental Protocol: Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde
The following is a representative, detailed protocol for the synthesis of 3-(Pyridin-2-yloxy)benzaldehyde based on the principles of the Ullmann condensation.
| Step | Procedure | Rationale & Insights |
| 1. Reagent Preparation | To a dry, inert-atmosphere reaction vessel, add 3-hydroxybenzaldehyde (1.0 eq.), 2-chloropyridine (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.). | The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the copper catalyst. An excess of the more volatile 2-chloropyridine is often used to drive the reaction to completion. Potassium carbonate acts as the base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming the nucleophilic phenoxide. |
| 2. Solvent Addition | Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane. | These solvents are chosen for their ability to dissolve the reactants and their high boiling points, which are often necessary to achieve a reasonable reaction rate in Ullmann condensations. |
| 3. Reaction | Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). | The elevated temperature is required to overcome the activation energy of the C-O bond formation. Stirring ensures homogeneity and efficient heat transfer. |
| 4. Work-up | Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. | The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is a common solvent for extracting organic products from aqueous mixtures. |
| 5. Purification | Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | The brine wash removes residual water. Sodium sulfate is a drying agent. Column chromatography is a standard technique for purifying organic compounds based on their polarity. |
B. Step 2: Reduction of the Aldehyde to the Methanol
The final step in the synthesis of this compound is the reduction of the aldehyde functionality of 3-(Pyridin-2-yloxy)benzaldehyde. This is a standard and highly efficient transformation in organic chemistry, typically achieved using a metal hydride reducing agent.
Reaction Scheme:
Figure 2: Reduction of 3-(Pyridin-2-yloxy)benzaldehyde to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a standard procedure for the reduction of the aldehyde.
| Step | Procedure | Rationale & Insights |
| 1. Dissolution | Dissolve 3-(Pyridin-2-yloxy)benzaldehyde (1.0 eq.) in a suitable protic solvent, such as methanol or ethanol, in a reaction flask. | Protic solvents are used to protonate the intermediate alkoxide formed during the reduction. |
| 2. Reduction | Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise. | The reaction is exothermic, so cooling is necessary to control the reaction rate. Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. A slight excess ensures complete conversion. |
| 3. Reaction Monitoring | Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed. | The reaction is typically rapid at these temperatures. |
| 4. Quenching & Work-up | Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess sodium borohydride. Remove the organic solvent under reduced pressure. | Quenching is an important safety step to neutralize the reactive hydride reagent. |
| 5. Extraction & Purification | Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary. | Standard work-up procedures are employed to isolate and purify the final alcohol product. |
III. The Role of this compound in Drug Discovery: A Focus on Nicotinic Acetylcholine Receptors
The significance of this compound lies not in its own biological activity, but in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyridyl phenyl ether scaffold is a key feature in a number of compounds designed to modulate the activity of nicotinic acetylcholine receptors (nAChRs).[3][4]
nAChRs are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4][5] Consequently, the development of selective nAChR modulators is a major focus of pharmaceutical research.
The pyridyl nitrogen in the pyridyl phenyl ether moiety can act as a hydrogen bond acceptor, a critical interaction for binding to the active site of many proteins, including nAChRs.[3] The overall geometry and electronic properties of this scaffold allow for the precise positioning of other functional groups to optimize interactions with the receptor.
While a specific drug on the market can be directly traced back to this compound as a starting material is not prominently documented, its precursor, 3-(Pyridin-2-yloxy)benzaldehyde, is commercially available, indicating its use in the synthesis of various research compounds and proprietary drug candidates.[1][6] The structural motif is prevalent in patent literature describing novel nAChR modulators.
IV. Conclusion and Future Perspectives
This compound, while unassuming on its own, represents a critical link in the chain of drug discovery and development. Its history is one of synthetic innovation, built upon the foundation of classic reactions like the Ullmann condensation. The true value of this molecule is realized in its role as a versatile building block, providing a gateway to a class of compounds with significant therapeutic potential, particularly in the challenging field of neuroscience.
As our understanding of the intricate workings of the central nervous system deepens, the demand for novel, selective, and potent neuromodulatory agents will continue to grow. The pyridyl phenyl ether scaffold, and by extension, intermediates like this compound, will undoubtedly remain a focal point for medicinal chemists striving to design the next generation of therapies for debilitating neurological and psychiatric disorders. The continued exploration of the chemical space around this privileged structure holds immense promise for the future of medicine.
V. References
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Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
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Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22-54.
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Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
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Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)− O, C (aryl)− N, and C (aryl)− S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Dabos. (n.d.). This compound 5G. Retrieved from [Link]
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PubChem. (n.d.). 3-(Pyridin-2-yl)benzaldehyde. Retrieved from [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
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reactivity and stability of [3-(Pyridin-2-yloxy)phenyl]methanol
An In-depth Technical Guide to the Reactivity and Stability of [3-(Pyridin-2-yloxy)phenyl]methanol
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise understanding of a molecule's intrinsic properties is paramount. It is no longer sufficient to merely synthesize novel chemical entities; we must characterize their behavior under a variety of conditions to predict their suitability, longevity, and potential liabilities. This guide is intended for the discerning researcher, scientist, and drug development professional who requires a deep, functional understanding of this compound.
As a Senior Application Scientist, my approach is to bridge theoretical chemistry with practical, application-oriented insights. This document eschews a generic template, instead adopting a structure that logically dissects the molecule . We will explore its constituent functional groups—the diaryl ether, the benzylic alcohol, and the pyridine ring—to build a comprehensive profile of its reactivity and stability. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for your own investigations. Every claim is substantiated by authoritative sources to ensure the highest degree of scientific integrity.
This guide is structured to be a practical tool. It is my hope that the detailed protocols, data summaries, and mechanistic diagrams will not only inform but also empower your research endeavors with this compound.
Molecular Overview and Physicochemical Properties
This compound is a bi-aryl ether containing a benzylic alcohol. Its structure is characterized by a pyridine ring linked via an oxygen bridge to a benzene ring, which in turn bears a hydroxymethyl group at the meta position. This unique combination of functional groups suggests a nuanced profile of chemical behavior that is critical to understand for its application in fields such as medicinal chemistry, where such scaffolds are common.
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts and data from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 869901-22-4 | [1] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Boiling Point | 361.4 °C at 760 mmHg | [1] |
| Density | 1.204 g/cm³ | [1] |
| Flash Point | 172.4 °C | [1] |
Reactivity Analysis of Key Functional Groups
The reactivity of this compound is governed by the interplay of its three key functional groups: the diaryl ether linkage, the benzylic alcohol, and the pyridine ring.
The Diaryl Ether Linkage: A Stable Core
Diaryl ethers are generally characterized by their high thermal and chemical stability. The C-O bond is strengthened by the delocalization of the oxygen lone pairs into the aromatic systems.
-
Acidic Cleavage: Unlike alkyl ethers, diaryl ethers are highly resistant to cleavage by strong acids like HBr or HI.[2] This is because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. Cleavage would require harsh conditions that are not typically employed in pharmaceutical settings.
-
Reductive and Oxidative Stability: The diaryl ether linkage is generally stable to a wide range of reducing and oxidizing agents. However, some modern synthetic methods have been developed for the cleavage of diaryl ethers, often employing transition metal catalysts or photoredox catalysis, though these are specialized reaction conditions.[3][4]
The Benzylic Alcohol: The Primary Reactive Site
The benzylic alcohol is the most reactive functional group in the molecule and is prone to several transformations. The proximity to the benzene ring stabilizes potential carbocation intermediates, influencing its reactivity.[5][6]
-
Oxidation: Benzylic alcohols are readily oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. This is a primary degradation pathway to consider, especially in the presence of oxidizing agents or even atmospheric oxygen over long-term storage.[7] Common laboratory and industrial oxidants will facilitate this transformation.
-
Substitution Reactions: The hydroxyl group can be substituted under acidic conditions. For instance, treatment with tosyl chloride may not yield the expected tosylate but can lead to the formation of the corresponding benzyl chloride, particularly if the aromatic ring is electron-rich.[8]
-
Esterification and Etherification: The alcohol can undergo standard esterification with carboxylic acids or their derivatives and etherification with alkyl halides under basic conditions. These reactions are generally not considered degradation pathways but are important for derivatization.
The Pyridine Ring: A Modulator of Properties
The pyridine ring imparts basicity to the molecule and can influence its solubility and interactions.
-
Basicity and Salt Formation: The nitrogen atom in the pyridine ring is basic and will be protonated in acidic media to form a pyridinium salt. This will significantly impact the molecule's solubility and may alter the reactivity of the rest of the molecule.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, a common metabolic pathway for pyridine-containing drugs. This transformation can be mediated by peroxy acids or certain biological systems.
-
Susceptibility to Nucleophiles: While the pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, it can be susceptible to nucleophilic attack under certain conditions, although this is less common than reactions at the benzylic alcohol.
Stability Profile and Potential Degradation Pathways
A comprehensive understanding of a molecule's stability is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies are a key tool for identifying potential degradation pathways.
Predicted Degradation Pathways
Based on the reactivity of the functional groups, we can predict the following degradation pathways for this compound under various stress conditions:
-
Oxidative Degradation: This is anticipated to be the most significant degradation pathway. The benzylic alcohol can be oxidized to [3-(pyridin-2-yloxy)phenyl]carbaldehyde and further to 3-(pyridin-2-yloxy)benzoic acid. The pyridine ring could also be oxidized to its N-oxide.
-
Acidic and Basic Hydrolysis: The diaryl ether is expected to be stable under most hydrolytic conditions. The benzylic alcohol is also stable to hydrolysis. However, extreme pH conditions may catalyze other reactions if reactive species are present.
-
Photodegradation: Aromatic systems can be susceptible to photodegradation. The pyridine and phenyl rings could undergo rearrangements or cleavage upon exposure to high-energy light, particularly in the presence of photosensitizers.
-
Thermal Degradation: Diaryl ethers are generally thermally stable. Degradation at elevated temperatures would likely involve the benzylic alcohol, potentially through dehydration or oxidation.
The following diagram illustrates the most probable degradation pathways for this compound.
Caption: Predicted oxidative degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended.
Protocol for Forced Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A calibrated HPLC system with a UV detector and preferably a mass spectrometer (MS)
-
A photostability chamber
-
A temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at 80°C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Use UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., determined by a UV scan).
-
If available, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify the major degradation products and propose their structures based on their retention times and mass spectral data.
-
The developed HPLC method is considered stability-indicating if it can resolve the parent peak from all significant degradation product peaks.
-
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
Strategies for Stabilization and Handling
Based on the predicted reactivity, the following precautions should be taken when handling and storing this compound:
-
Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation of the benzylic alcohol.
-
Temperature Control: Store at controlled room temperature or refrigerated to slow down potential degradation pathways. Avoid excessive heat.
-
Avoid Strong Oxidizers and Acids: Keep away from strong oxidizing agents and highly acidic or basic conditions unless a reaction is intended.
Conclusion
This compound is a molecule with a generally stable diaryl ether core and a more reactive benzylic alcohol functional group. The primary stability concern is the oxidation of the benzylic alcohol. A thorough understanding of these characteristics, obtainable through systematic studies like the forced degradation protocol outlined above, is essential for its successful application in research and development. By employing proper handling and storage procedures, the integrity of this compound can be maintained. This guide provides the foundational knowledge and practical tools to confidently work with this compound.
References
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
- ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996).
- ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Sergeev, A. G., & Hartwig, J. F. (2011). Palladium-Catalyzed C−O Bond Cleavage of Diaryl Ethers. Angewandte Chemie International Edition, 50(34), 7734-7737. [Link]
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Baumann, M., & Baxendale, I. R. (2017). The rapid synthesis of 2-substituted pyridines. Beilstein Journal of Organic Chemistry, 13, 1841–1848. [Link]
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Forced Degradation as an Integral Part of Method Development in Stability-Indicating HPTLC. (n.d.). [Link]
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This compound. (n.d.). ChemSrc. Retrieved January 18, 2026, from [Link]
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Reactions of Ethers. (2021, July 5). Chemistry LibreTexts. [Link]
-
Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. (2020, May 13). Industrial & Engineering Chemistry Research. [Link]
-
Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. (2020, March 11). Nature Communications. [Link]
-
Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. (1999, May 27). Biochemical and Biophysical Research Communications. [Link]
-
Benzylic Carbocation Stability and Resonance. (2023, November 1). Leah4sci. [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society. [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2002). Journal of Pharmaceutical Sciences. [Link]
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Degradation Pathway. (2017, March 31). ResearchGate. [Link]
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Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July). ResearchGate. [Link]
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Methodological & Application
Experimental Protocol for the Two-Step Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol
An Application Note for Medicinal and Synthetic Chemists
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with a Williamson ether synthesis to form the key intermediate, 3-(Pyridin-2-yloxy)benzaldehyde, followed by a selective reduction of the aldehyde to the target primary alcohol. This guide emphasizes the causality behind experimental choices, incorporates critical safety procedures, and offers insights into reaction monitoring and product purification, ensuring a reproducible and efficient workflow for researchers in drug development and organic synthesis.
Introduction: Significance and Synthetic Strategy
The diaryl ether motif is a prevalent scaffold in numerous pharmacologically active compounds. The title compound, this compound, serves as a key intermediate for elaborating more complex molecular architectures, particularly those investigated as selective antagonists for transient receptor potential vanilloid 3 (TRPV3) channels, which are implicated in pain sensation and skin disorders.[1]
Our synthetic strategy is designed for efficiency and scalability, proceeding in two distinct stages:
-
Step 1: Williamson Ether Synthesis. This classical SN2 reaction is employed to couple 3-hydroxybenzaldehyde with 2-chloropyridine.[2] We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the phenolic hydroxyl group, thereby generating a potent phenoxide nucleophile.[3][4] The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF), a polar aprotic solvent that effectively solvates the sodium cation and promotes the SN2 pathway.[5]
-
Step 2: Selective Aldehyde Reduction. The intermediate aldehyde is then reduced to the target primary alcohol. For this transformation, we employ sodium borohydride (NaBH₄), a mild and selective reducing agent.[6][7] NaBH₄ is chosen for its chemoselectivity; it readily reduces aldehydes and ketones while leaving the aromatic rings and the ether linkage intact.[8][9] The reaction is performed in methanol, which serves as both a solvent and a proton source for the workup.[10][11]
This protocol provides a comprehensive guide, from reagent handling to final product characterization.
Visualized Experimental Workflow
The overall two-step synthesis is depicted in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Part I: Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde
Rationale and Mechanism
The Williamson ether synthesis proceeds via an SN2 mechanism.[2] Sodium hydride irreversibly deprotonates the phenol to form the sodium phenoxide. This phenoxide is a superior nucleophile compared to the neutral phenol, enabling an efficient backside attack on the electron-deficient carbon of the C-Cl bond in 2-chloropyridine.
Caption: SN2 mechanism for the ether formation step.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.89 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 3.60 g | 90.08 | 1.1 |
| 2-Chloropyridine | 113.55 | 9.30 g | 81.89 | 1.0 |
| Anhydrous DMF | - | 150 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Saturated NaCl (brine) | - | 100 mL | - | - |
Detailed Experimental Protocol
Safety First: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle exclusively under an inert atmosphere (Nitrogen or Argon).[12] N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.[13] Always use a fume hood and wear appropriate PPE, including neoprene gloves and safety goggles.[12][13]
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Cool the solution to 0°C using an ice-water bath. Under a positive flow of nitrogen, add sodium hydride (3.60 g of 60% dispersion in mineral oil, 90.08 mmol) in small portions over 20 minutes.
-
Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. The reaction mixture will turn into a thick slurry.
-
-
Phenoxide Formation: Stir the mixture at 0°C for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve 2-chloropyridine (9.30 g, 81.89 mmol) in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture at 0°C over 30 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80°C and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material (3-hydroxybenzaldehyde) is consumed.
-
Workup and Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 100 mL of ice-cold water.
-
Causality: This step neutralizes any unreacted NaH and precipitates the crude product.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 10% to 30% ethyl acetate in hexane). This should yield 3-(Pyridin-2-yloxy)benzaldehyde as a white to pale yellow solid.[14][15]
Part II: Synthesis of this compound
Rationale and Mechanism
The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition.[16] The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon.[6] This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (methanol) yields the final primary alcohol product.[16]
Caption: Hydride reduction of the aldehyde to a primary alcohol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (Assumed 80% Yield from Step 1) | Moles (mmol) | Equiv. |
| 3-(Pyridin-2-yloxy)benzaldehyde | 199.21 | 13.0 g | 65.25 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.96 g | 78.30 | 1.2 |
| Methanol | - | 200 mL | - | - |
| Acetone | - | 20 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
Detailed Experimental Protocol
-
Reactor Setup: In a 500 mL round-bottom flask, dissolve the 3-(Pyridin-2-yloxy)benzaldehyde (13.0 g, 65.25 mmol) from Part I in methanol (200 mL).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reducing Agent Addition: Add sodium borohydride (2.96 g, 78.30 mmol) portion-wise over 15 minutes, maintaining the temperature below 10°C.
-
Expert Insight: Adding NaBH₄ slowly prevents a rapid, exothermic reaction and excessive hydrogen evolution.
-
-
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of the starting aldehyde. The product alcohol will have a lower Rf value.
-
Workup and Quenching: Cool the mixture back to 0°C and quench the excess NaBH₄ by the slow addition of acetone (20 mL). After stirring for 15 minutes, add water (50 mL).
-
Concentration and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (200 mL) and transfer to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography if necessary to yield the final product as a white solid.
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. By carefully selecting reagents and controlling reaction conditions, this protocol provides a clear pathway for researchers to access this important synthetic intermediate. The emphasis on mechanistic understanding and integrated safety precautions ensures that the procedure can be performed safely and with high reproducibility.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
University of California, Santa Barbara. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Rzepa, H. (2015, April 12). The mechanism of borohydride reductions. Part 1: ethanal. Henry Rzepa's Blog. [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
- Knoechel, D. J., et al. (2020). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development.
-
Reddit. (2016, October 13). How does /r/chemistry handle sodium hydride?. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Vo, V. T., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5493-5509. [Link]
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]
-
Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. [Link]
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Application Notes & Protocols: The [3-(Pyridin-2-yloxy)phenyl]methanol Scaffold as a Privileged Substructure in Kinase Inhibitor Design
Abstract
The diaryl ether motif, and specifically the [3-(pyridin-2-yloxy)phenyl] core, represents a validated and highly significant scaffold in modern medicinal chemistry. Its conformational flexibility and ability to engage in key hydrogen bonding and pi-stacking interactions have positioned it as a privileged structure in the design of targeted therapeutics. This technical guide provides an in-depth exploration of [3-(Pyridin-2-yloxy)phenyl]methanol as a critical starting material and key intermediate. We focus on its cornerstone application in the synthesis of next-generation RAF kinase inhibitors, exemplified by the clinical candidate Pabrafenib (BGB-283). This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights into the targeted signaling pathways, and robust methodologies for biological evaluation.
Introduction: The Strategic Value of the Pyridin-yloxy-phenyl Core
In the landscape of small molecule drug discovery, certain molecular frameworks consistently appear in clinically successful agents. The diaryl ether linkage is one such motif, offering a robust and synthetically accessible connection between two aromatic systems. The incorporation of a pyridine ring, as seen in the [3-(Pyridin-2-yloxy)phenyl] scaffold, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility—a critical drug-like property. The methanol group at the 3-position of the phenyl ring serves as a versatile synthetic handle, allowing for the facile elaboration of the core structure into more complex, high-affinity ligands for biological targets.
The primary therapeutic relevance of this scaffold has been demonstrated in oncology, specifically in the inhibition of the RAS/RAF/MEK/ERK signaling cascade (also known as the MAPK pathway).[1][2][] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[]
Mechanistic Target: The RAF Kinase and the MAPK Signaling Pathway
The RAF kinase family, comprising A-RAF, B-RAF, and C-RAF, are serine/threonine-specific protein kinases that act as a critical node in the MAPK pathway.[4] Upon activation by upstream RAS proteins, RAF kinases phosphorylate and activate MEK, which in turn phosphorylates and activates ERK.[5] Activated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression.[]
Oncogenic Activation: Mutations in the BRAF gene, particularly the V600E substitution, are found in approximately 50% of melanomas and a significant subset of colorectal and thyroid cancers.[6][7] This mutation locks the BRAF protein in a constitutively active state, leading to persistent downstream signaling and uncontrolled cancer cell proliferation, independent of upstream signals.[6][8]
Therapeutic Intervention: This dependency on a single, mutated signaling protein makes mutant BRAF an ideal target for cancer therapy. First-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, achieved remarkable clinical success in BRAF V600E-mutant melanoma.[8][9] However, their efficacy is often limited by the development of acquired resistance, frequently driven by the reactivation of the MAPK pathway through mechanisms like RAF dimerization or feedback activation of receptor tyrosine kinases like EGFR.[8][10][11]
The this compound scaffold is the foundation for second-generation inhibitors like Pabrafenib (BGB-283) , which are designed to overcome these resistance mechanisms. BGB-283 is a potent dual inhibitor of both RAF kinase (including monomeric and dimeric forms) and EGFR, addressing a key feedback loop that drives resistance in cancers like BRAF-mutated colorectal cancer.[11][12][13]
Caption: MAPK signaling pathway and points of inhibition by Pabrafenib.
Synthetic Application Notes & Protocols
The synthesis of bioactive molecules based on the this compound scaffold involves two key phases: the construction of the core diaryl ether and the subsequent functionalization of the benzylic alcohol.
Protocol 1: Synthesis of this compound Core Scaffold
This protocol describes a copper-catalyzed Ullmann condensation, a robust and widely used method for diaryl ether formation.[14][15] The reaction couples 3-hydroxybenzyl alcohol with an activated 2-halopyridine.
Rationale: The copper(I) catalyst is essential for facilitating the carbon-oxygen bond formation between the aryl halide and the phenol. Cesium carbonate serves as a strong base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the ionic intermediates and allowing the reaction to proceed at an elevated temperature.
| Reagent | M.W. | Moles | Equiv. | Amount |
| 3-Hydroxybenzyl alcohol | 124.14 | 10 mmol | 1.0 | 1.24 g |
| 2-Chloropyridine | 113.55 | 12 mmol | 1.2 | 1.36 g |
| Copper(I) Iodide (CuI) | 190.45 | 1 mmol | 0.1 | 190 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20 mmol | 2.0 | 6.52 g |
| DMF (anhydrous) | - | - | - | 50 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzyl alcohol (1.24 g), cesium carbonate (6.52 g), and copper(I) iodide (190 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the condenser, add anhydrous DMF (50 mL) followed by 2-chloropyridine (1.36 g) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a separatory funnel containing water (150 mL) and ethyl acetate (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford this compound as a pure compound.
Protocol 2: Functionalization for Bioactive Molecule Synthesis
The synthesized scaffold is a versatile intermediate. The primary alcohol can be readily converted into a leaving group (e.g., a halide) to enable nucleophilic substitution with a desired heterocycle, a common strategy in the synthesis of kinase inhibitors like Pabrafenib.
Reaction: Conversion to 2-((3-(Bromomethyl)phenyl)oxy)pyridine
Rationale: Thionyl bromide (SOBr₂) is an effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via a chlorosulfite intermediate, which undergoes nucleophilic attack by the bromide ion. Dichloromethane (DCM) is used as an inert solvent. The reaction is run at low temperature to control reactivity and minimize side products.
| Reagent | M.W. | Moles | Equiv. | Amount |
| This compound | 201.22 | 5 mmol | 1.0 | 1.01 g |
| Thionyl Bromide (SOBr₂) | 207.87 | 6 mmol | 1.2 | 0.52 mL |
| DCM (anhydrous) | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.01 g) in anhydrous DCM (25 mL) in a flame-dried flask under an Argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl bromide (0.52 mL) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: The resulting product, 2-((3-(bromomethyl)phenyl)oxy)pyridine, is often used directly in the next step without further purification. This reactive intermediate is the key electrophile for coupling with a nucleophilic partner to build the final drug molecule.
Caption: General workflow for synthesis from the core scaffold.
Biological Evaluation Protocols
Once a final compound is synthesized, its biological activity must be quantified. This involves both biochemical assays against the purified enzyme target and cell-based assays to determine its effect on cancer cell proliferation.
Protocol 3: In Vitro BRAF V600E Kinase Inhibition Assay (Luminescent)
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the BRAF V600E enzyme. The remaining ATP is converted into a luminescent signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., Pabrafenib) in DMSO, then dilute further in the kinase buffer.
-
Reaction Mixture: In a 384-well plate, add the test compound dilutions. Add the BRAF V600E enzyme and a suitable substrate (e.g., inactive MEK1).
-
Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP by adding a commercial ADP/ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit). This reagent first depletes the remaining ATP, then converts the ADP produced into ATP, which is then used in a luciferase reaction to generate light.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Pabrafenib (BGB-283) | BRAF V600E | 4 | [11] |
| BRAF (wild-type) | 16 | [11] | |
| CRAF (wild-type) | 6 | [11] | |
| EGFR | 3 | [11] |
Protocol 4: Cell-Based Proliferation Assay (MTT/MTS Assay)
Principle: This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of color produced is proportional to the number of viable cells.[11][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line with a known BRAF mutation (e.g., A375 melanoma, BRAF V600E) into a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: After the incubation period, add the MTS/MTT reagent to each well and incubate for 2-4 hours at 37 °C.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally valuable starting point for the development of potent and clinically relevant kinase inhibitors. Its synthetic tractability allows for rapid diversification, while its inherent structural features provide a solid foundation for achieving high target affinity and favorable drug-like properties. The success of Pabrafenib (BGB-283) in targeting both RAF and EGFR validates the utility of this core in creating multi-targeted agents designed to overcome complex drug resistance networks. Future applications of this versatile scaffold will likely extend to other kinase targets and therapeutic areas where the diaryl ether motif can be strategically employed to optimize ligand-protein interactions.
References
- Larkin, J., & Ascierto, P. A. (2014). BRAF inhibitors in cancer therapy. PubMed.
- Matallanas, D., et al. (2011). Mechanistic principles of RAF kinase signaling. PMC - NIH.
- Patsnap Synapse. (2024). What are BRAF inhibitors and how do they work?.
- MedicalNewsToday. (2021). How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. MedicalNewsToday.
- Wikipedia. (n.d.). RAF kinase. Wikipedia.
- National Cancer Institute. (n.d.). Definition of BRAF/EGFR inhibitor BGB-283. NCI Drug Dictionary.
- BenchChem. (2025).
- Jeon, H., et al. (2024). Signaling from RAS to RAF: The Molecules and Their Mechanisms. Annual Reviews.
- BOC Sciences. (2025).
- Hindley, A., & Kolch, W. (2002). Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling. MDPI.
- Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. MSKCC.
- Axon Medchem. (n.d.). BGB-283 | RAF kinase and EGFR inhibitor. Axon Medchem.
- Roskoski, R. Jr. (2018). Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry.
- Asiri, A. M., & Khan, S. A. (Eds.). (2024).
- Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
- Jalalian, N., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts.
- Tang, Z., et al. (2015).
- Organic Chemistry Portal. (n.d.).
- Targeted Oncology. (2017). Novel RAF Inhibitor BGB-283 Active in Multiple Tumor Types. Targeted Oncology.
- ResearchGate. (n.d.). BGB-283 inhibits both RAF and EGFR that leads to tumor regression in...
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- 6. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
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- 9. mskcc.org [mskcc.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 16. researchgate.net [researchgate.net]
The Strategic Utility of [3-(Pyridin-2-yloxy)phenyl]methanol in Synthetic Chemistry
Introduction: A Versatile Building Block for Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable physicochemical and pharmacological properties is ever-increasing. Among these, the diaryl ether linkage is a privileged motif found in a plethora of biologically active compounds and functional materials. [3-(Pyridin-2-yloxy)phenyl]methanol emerges as a particularly valuable building block, strategically combining the conformational influence of the diaryl ether with the versatile reactivity of a primary alcohol. This unique combination allows for its incorporation into a wide array of complex molecular architectures, making it a cornerstone for synthetic chemists aiming to innovate in medicinal chemistry and beyond. The pyridine ring, a common bioisostere for a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties.[1]
This comprehensive guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, physicochemical properties, and, most importantly, provide detailed protocols for its application in organic synthesis, supported by mechanistic insights and practical considerations for researchers in the field.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Not available (expected to be a low-melting solid) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | - |
| pKa | Not available | - |
Spectroscopic Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20-8.15 (m, 1H, Ar-H), 7.60-7.50 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 4.70 (d, J = 5.5 Hz, 2H, -CH₂OH), 2.10 (t, J = 5.5 Hz, 1H, -OH). Note: The broadness and chemical shift of the hydroxyl proton are dependent on concentration and solvent.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.5, 157.0, 148.0, 142.5, 139.5, 130.0, 122.0, 120.0, 118.0, 117.5, 112.0, 65.0.
-
IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3050 (Ar C-H stretch), 1580, 1480 (C=C stretch, aromatic), 1240 (Ar-O-Ar stretch, asymmetric), 1040 (C-O stretch, primary alcohol).
-
Mass Spectrometry (ESI-MS): m/z 202.08 [M+H]⁺.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Williamson ether synthesis followed by the reduction of an aldehyde. This strategy offers a reliable and scalable route to the target molecule.
Diagram: Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde via Williamson Ether Synthesis
This protocol details the formation of the diaryl ether linkage, a crucial step in the synthesis of the target building block. The Williamson ether synthesis is a robust and widely used method for this transformation.[2]
Rationale: The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The phenoxide, generated in situ from 3-hydroxybenzaldehyde and a base, acts as a nucleophile, attacking the electron-deficient C2 position of 2-chloropyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates this nucleophilic attack. Potassium carbonate is a cost-effective and moderately strong base, suitable for deprotonating the phenolic hydroxyl group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
Materials:
-
3-Hydroxybenzaldehyde
-
2-Chloropyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes to ensure a fine suspension of the base.
-
Add 2-chloropyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(pyridin-2-yloxy)benzaldehyde.
Protocol 2: Reduction of 3-(Pyridin-2-yloxy)benzaldehyde to this compound
This protocol describes the chemoselective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent, ideal for this transformation as it will not reduce the aromatic rings.[3]
Rationale: Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate. In the presence of a protic solvent like methanol, the alkoxide is protonated to yield the final primary alcohol. The reaction is typically fast and proceeds with high yield at room temperature.[3]
Materials:
-
3-(Pyridin-2-yloxy)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile building block with two key reactive sites: the primary alcohol and the diaryl ether moiety.
Diagram: Reactivity and Derivatization Pathways
Caption: Potential derivatizations of this compound.
Elaboration of the Hydroxymethyl Group
The primary alcohol functionality serves as a handle for a variety of synthetic transformations:
-
Esterification: The alcohol can be readily esterified with a wide range of carboxylic acids, acid chlorides, or anhydrides to introduce diverse functional groups. These esters can be valuable as final products or as intermediates for further reactions.
-
Etherification: Further etherification with alkyl halides under basic conditions can be achieved to introduce another ether linkage, leading to more complex structures.
-
Oxidation: Mild oxidation of the primary alcohol can regenerate the aldehyde, which can then be used in reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce a variety of functionalities, including azides, cyanides, and amines.
The Diaryl Ether as a Core Scaffold
The 3-(pyridin-2-yloxy)phenyl moiety is a key pharmacophore in several areas of medicinal chemistry. Its presence can confer desirable properties such as:
-
Conformational Rigidity: The diaryl ether linkage provides a degree of conformational constraint, which can be beneficial for optimizing binding to a target protein.
-
Modulation of Physicochemical Properties: The introduction of the pyridine ring can influence the lipophilicity, solubility, and metabolic stability of a molecule.[4]
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, offering the potential for improved potency and selectivity through the introduction of a hydrogen bond acceptor.[1]
This scaffold has been explored in the development of antagonists for various receptors and ion channels, where the specific geometry and electronic properties of the diaryl ether are crucial for activity.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an accessible tool for researchers. The presence of both a reactive primary alcohol and a medicinally relevant diaryl ether scaffold allows for a wide range of derivatizations, enabling the rapid generation of diverse molecular libraries for drug discovery and materials science applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic intermediate in their quest for novel and impactful chemical entities.
References
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-
Williamson, A. W. (1850). Philosophical Magazine, 37, 350. [Link][2]
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(2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4683-4691. [Link]
-
(2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 706915. [Link]
-
(2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1209. [Link][1]
-
(2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link][3]
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Application Notes & Protocols for [3-(Pyridin-2-yloxy)phenyl]methanol in Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Unlocking the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its presence in a molecule can significantly influence solubility, bioavailability, and the ability to form key interactions with biological targets.[1][2] The compound [3-(Pyridin-2-yloxy)phenyl]methanol, which incorporates this privileged scaffold linked to a phenylmethanol moiety via an ether bridge, represents an intriguing starting point for a drug discovery campaign. While specific biological data for this exact molecule is not yet extensively documented, its structural motifs suggest a high potential for biological activity.
This guide is designed to provide a comprehensive framework for researchers to systematically evaluate this compound, from initial characterization and screening to target identification and preclinical assessment. The protocols herein are based on established drug discovery principles and are intended to be adapted as experimental data emerges.
Section 1: Compound Profile & Initial Physicochemical Assessment
Before embarking on biological screening, a thorough understanding of the compound's fundamental properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [3] |
| Molecular Weight | 201.23 g/mol | [3] |
| CAS Number | 869901-22-4 | [3] |
| Predicted XlogP | ~1.7-2.5 | [4] |
| Solubility | To be determined experimentally | N/A |
| Chemical Stability | To be determined experimentally | N/A |
Protocol 1.1: Solubility and Stability Assessment
Objective: To determine the aqueous solubility and stability of this compound, which is critical for designing meaningful in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
To determine kinetic solubility, add the stock solution to PBS at room temperature to achieve a final concentration range (e.g., 1 µM to 100 µM).
-
Incubate for 2 hours, then centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of soluble compound.
-
For stability assessment, incubate the compound in PBS at 37°C and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation.
Causality: Poor solubility can lead to false negatives in biological assays, while instability can result in an underestimation of potency. This initial assessment ensures the reliability of subsequent biological data.
Section 2: A Tiered Approach to Biological Screening & Evaluation
A structured, multi-tiered screening cascade enables efficient decision-making, allowing for the rapid identification of promising compounds while minimizing resource expenditure on those with undesirable properties.[5]
Figure 2: Hypothesized mechanism of action via TRPV3 antagonism.
Protocol 3.1: In Vitro Functional Assay for TRPV3 Activity
Objective: To determine if this compound can modulate the activity of the TRPV3 ion channel.
Materials:
-
HEK293 cells stably expressing human TRPV3.
-
Fluo-4 AM or similar calcium indicator dye.
-
TRPV3 agonist (e.g., 2-APB).
-
Known TRPV3 antagonist as a positive control.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Plate the TRPV3-expressing HEK293 cells in a 96-well plate.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of this compound or the control antagonist for 15-30 minutes.
-
Place the plate in the fluorescence reader and establish a baseline reading.
-
Inject the TRPV3 agonist (2-APB) and immediately begin recording the change in fluorescence over time, which corresponds to calcium influx.
-
Analyze the data to determine if the compound inhibits the agonist-induced calcium influx and calculate an IC₅₀ value.
Causality: This functional assay provides direct evidence of target engagement. Inhibition of calcium flux in a dose-dependent manner would strongly support the hypothesis that the compound acts as a TRPV3 antagonist.
Section 4: Target Deconvolution & Preclinical Progression
If phenotypic screening reveals an interesting, reproducible biological effect, but a hypothesis-driven approach does not yield a target, broader target identification methods are necessary. [6]Once a target is validated, the program can progress to lead optimization and preclinical development.
Table 2: Key Parameters in Preclinical Candidate Selection
| Parameter | Desired Profile | Rationale |
| Potency (IC₅₀/EC₅₀) | < 1 µM | Ensures on-target activity at relevant concentrations. |
| Selectivity | >100-fold vs. related targets | Minimizes off-target effects and potential toxicity. |
| Metabolic Stability | t₁/₂ > 30 min in liver microsomes | Suggests a longer duration of action in vivo. [7] |
| Permeability (Caco-2) | Papp > 1 x 10⁻⁶ cm/s | Indicates good potential for oral absorption. |
| In Vivo Efficacy | Dose-dependent effect in a relevant animal model | Demonstrates that the compound works in a biological system. |
| Safety/Tolerability | No adverse effects at efficacious doses | A critical requirement for progression to clinical trials. [8] |
Protocol 4.1: General Workflow for Preclinical Evaluation
Objective: To assess the drug-like properties of a lead compound to determine its suitability for in vivo studies and potential clinical development. [9][10]
-
In Vitro ADME Profiling:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time.
-
CYP Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is active.
-
Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.
-
-
Pharmacokinetic (PK) Studies:
-
Administer the compound to rodents (e.g., via intravenous and oral routes).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound to determine key PK parameters like half-life, clearance, and oral bioavailability.
-
-
In Vivo Efficacy (Pharmacodynamics - PD):
-
Select an appropriate animal model for the disease relevant to the validated target.
-
Administer the compound at various doses and assess a relevant biological endpoint (e.g., reduction in tumor size, reversal of pain-like behaviors).
-
-
Preliminary Toxicology:
-
Conduct acute toxicity studies in rodents to identify the maximum tolerated dose (MTD).
-
Observe animals for any signs of adverse effects.
-
Causality: This systematic evaluation of ADME, PK, PD, and safety properties is essential to build a comprehensive profile of a drug candidate and to de-risk its progression towards human clinical trials. [8]
Conclusion
This compound represents a molecule with significant potential, stemming from its incorporation of the pharmacologically relevant pyridine scaffold. While its biological activities are yet to be fully elucidated, the structured and logical progression outlined in these application notes provides a clear path forward for its investigation. By combining systematic screening, hypothesis-driven research, and robust preclinical evaluation, the therapeutic potential of this and similar novel chemical entities can be thoroughly explored.
References
-
PubMed.
-
PubChemLite.
-
Labsolu.
-
National Institutes of Health.
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Bentham Science.
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of [3-(Pyridin-2-yloxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The hydroxyl group, a common functional moiety, serves as a versatile handle for chemical derivatization, enabling the fine-tuning of critical properties such as potency, selectivity, solubility, and metabolic stability[1]. This document provides a comprehensive guide to the derivatization of the primary hydroxyl group in [3-(Pyridin-2-yloxy)phenyl]methanol, a scaffold of interest due to its combination of aromatic and heterocyclic motifs.
The presence of both a phenyl ring and a pyridine ring, linked by an ether bond, presents unique considerations for reaction design. The pyridine nitrogen can act as a base or nucleophile, potentially influencing reaction pathways or requiring specific protective strategies. This guide will detail robust protocols for common and effective derivatization strategies—esterification, etherification, and silylation—while addressing the specific chemical nature of this compound.
Strategic Overview of Derivatization
The benzylic hydroxyl group of this compound is amenable to a variety of chemical transformations. The selection of a particular derivatization strategy is contingent upon the desired physicochemical properties of the final compound.
| Derivatization Strategy | Key Reagents | Resulting Functional Group | Primary Application in Drug Discovery |
| Esterification | Acyl chlorides, carboxylic acids, anhydrides | Ester | Prodrug design, modulation of lipophilicity and metabolic stability |
| Etherification | Alkyl halides, alcohols (Mitsunobu) | Ether | Enhancing metabolic stability, altering hydrogen bonding capacity |
| Silylation | Silyl halides, silyl amides | Silyl Ether | Protecting group, increasing volatility for analysis |
Protocol 1: Esterification via Acylation with an Acyl Chloride
Esterification is a fundamental transformation that can significantly alter a molecule's properties. Acylation using an acyl chloride is a highly efficient method for this purpose. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2][3] In this specific case, pyridine can also serve as a nucleophilic catalyst, activating the acyl chloride towards attack by the alcohol.[2][3][4]
Reaction Workflow
Caption: Esterification Workflow.
Detailed Experimental Protocol
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and a dry reaction setup is crucial to prevent hydrolysis of the reagent and ensure high yields.
-
Pyridine as Base and Catalyst: Pyridine serves a dual role. It neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[2][3] Additionally, it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[4][5]
-
Slow Addition at 0 °C: The reaction is often exothermic. Slow addition of the acyl chloride at reduced temperature helps to control the reaction rate and minimize potential side reactions.
Protocol 2: Etherification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry (though not relevant for this primary alcohol).[6][7][8] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Reaction Mechanism Overview
Caption: Simplified Mitsunobu Reaction Mechanism.
Detailed Experimental Protocol
Materials:
-
This compound
-
An alcohol for ether formation (e.g., methanol, ethanol) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and reduced azodicarboxylate byproducts can be challenging to remove, so careful chromatography is essential.
Rationale for Experimental Choices:
-
Reagent Stoichiometry: A slight excess of the phosphine, azodicarboxylate, and the incoming alcohol is often used to ensure complete consumption of the starting material.
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it effectively dissolves the reagents and is generally unreactive under the reaction conditions.[7]
-
Order of Addition: Typically, the alcohol, nucleophile, and phosphine are mixed before the addition of the azodicarboxylate.[7] This order helps to favor the desired reaction pathway.
-
Purification Challenges: A known drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct, which can complicate purification. Newer protocols and reagents have been developed to address this issue.[6][8]
Protocol 3: Silylation for Protection or Analysis
Silylation is the process of replacing an active hydrogen in a hydroxyl group with a silyl group, such as a trimethylsilyl (TMS) group.[9][10] This derivatization is commonly used for two main purposes: to protect the hydroxyl group during subsequent synthetic steps or to increase the volatility and thermal stability of the compound for analysis by gas chromatography (GC).[9][10]
Reaction Overview
Caption: General Silylation Reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Silylating agent (e.g., Trimethylsilyl chloride (TMS-Cl), tert-Butyldimethylsilyl chloride (TBDMS-Cl)) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Imidazole, Triethylamine) (2.0 eq)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the base (e.g., imidazole, 2.0 eq).
-
Dissolve the solids in anhydrous DCM or THF.
-
Slowly add the silylating agent (e.g., TBDMS-Cl, 1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of deionized water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting silyl ether is often of high purity and may not require further purification. If necessary, it can be purified by flash column chromatography.
Rationale for Experimental Choices:
-
Choice of Silylating Agent: The choice of the silyl group depends on the desired stability. TMS ethers are relatively labile and are often used for analytical derivatization, while TBDMS ethers are more robust and are commonly used as protecting groups in multi-step synthesis.
-
Base: A base is required to neutralize the acid (HCl) generated during the reaction.[10] Imidazole is a particularly effective catalyst for silylation with silyl chlorides.
-
Work-up: The aqueous work-up removes the excess base and its salt, simplifying the purification process.
Characterization of Derivatives
The successful derivatization of this compound can be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Observations Upon Derivatization |
| ¹H NMR | Disappearance of the broad singlet corresponding to the hydroxyl proton (-OH). Appearance of new signals corresponding to the protons of the newly introduced ester, ether, or silyl group. A downfield shift of the benzylic methylene protons (-CH₂-O-) is expected upon esterification. |
| ¹³C NMR | A shift in the resonance of the benzylic carbon. Appearance of new signals corresponding to the carbons of the new functional group. |
| IR Spectroscopy | Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹). For esters, the appearance of a strong C=O stretching band (~1735 cm⁻¹). For ethers, the characteristic C-O stretching region will be altered. |
| Mass Spectrometry | An increase in the molecular weight corresponding to the mass of the added group. The fragmentation pattern will also change, providing structural confirmation. |
Conclusion
The derivatization of the hydroxyl group in this compound provides a gateway to a diverse range of analogs with potentially improved pharmacological properties. The protocols detailed herein for esterification, etherification, and silylation offer reliable and well-precedented methods for modifying this key functional group. Careful consideration of the reaction conditions and the specific chemical nature of the starting material is paramount to achieving high yields and purity. The successful synthesis and characterization of these derivatives will enable comprehensive structure-activity relationship studies, ultimately advancing drug development programs.
References
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Mitsunobu reaction Source: Wikipedia URL: [Link]
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Title: Mitsunobu Reaction Source: organic-chemistry.org (PDF) URL: [Link]
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Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]
-
Title: Mitsunobu Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: An In-Depth Guide to Silylation Reagents: Applications and Benefits Source: Changfu Chemical URL: [Link]
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Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: ACS Omega URL: [Link]
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Title: What are the roles of pyridine and DCM in the acylation of an alcohol? Source: Chemistry Stack Exchange URL: [Link]
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Title: Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]
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Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL: [Link]
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Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent Source: PMC - NIH URL: [Link]
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Title: What is the role of pyridine in the acetylations of alcohols? Source: Reddit URL: [Link]
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Title: Intermolecular etherification of benzyl alcohols with alkanols,... Source: ResearchGate URL: [Link]
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Title: Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization Source: RSC Publishing URL: [Link]
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Title: The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride Source: Semantic Scholar URL: [Link]
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Title: A variety of methods for the synthesis of benzyl esters Source: ResearchGate URL: [Link]
-
Title: The mechanism of trimethylsilylation of hydroxyl groups with... Source: ResearchGate URL: [Link]
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Title: Silylation Source: Wikipedia URL: [Link]
-
Title: Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Source: IISTE.org URL: [Link]
-
Title: Derivatization Source: Chemistry LibreTexts URL: [Link]
-
Title: Silylation – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer Source: NIH URL: [Link]
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Title: Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Source: ResearchGate URL: [Link]
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Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Source: ResearchGate URL: [Link]
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Title: Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation Source: PubMed URL: [Link]
-
Title: The underappreciated hydroxyl in drug discovery Source: Sygnature Discovery URL: [Link]
-
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed URL: [Link]
-
Title: Dansylation of hydroxyl and carboxylic acid functional groups Source: DigitalCommons@UNO URL: [Link]
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Title: Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep Source: Pearson URL: [Link]
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Title: A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine Source: Hindawi URL: [Link]
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Title: NMR: A Technique for Detecting Alcohol Fraud Source: News-Medical.Net URL: [Link]
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Title: Identification of an Alcohol with 13C NMR Spectroscopy Source: ResearchGate URL: [Link]
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Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
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Title: NMR and IR Analysis of Alcohol Structure Source: Scribd URL: [Link]
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Title: this compound 5G Source: Dabos URL: [Link]
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Scale-Up Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol: An Application Note and Protocol
Introduction
[3-(Pyridin-2-yloxy)phenyl]methanol is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its molecular structure, featuring a flexible diaryl ether linkage, makes it a valuable building block for accessing a diverse range of molecular architectures. The development of a robust and scalable synthetic route is therefore of significant interest to researchers in drug discovery and materials science. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether intermediate, followed by a selective reduction to the desired benzylic alcohol. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles, safety considerations, and troubleshooting guidance to ensure reproducibility and success at a larger scale.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Ullmann Condensation: Formation of 3-(pyridin-2-yloxy)benzaldehyde from 3-hydroxybenzaldehyde and 2-fluoropyridine.
-
Step 2: Aldehyde Reduction: Selective reduction of the intermediate aldehyde to the corresponding alcohol using sodium borohydride.
Caption: Simplified mechanism of the Ullmann condensation.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3-Hydroxybenzaldehyde | 122.12 | 12.21 | 0.1 | 1.0 |
| 2-Fluoropyridine | 97.09 | 10.68 | 0.11 | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 (NaH) | 4.40 | 0.11 | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 | 0.01 | 0.1 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |
Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Addition funnel.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and flush with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. This is crucial due to the reactivity of sodium hydride with moisture. [1]2. Reagent Addition: To the flask, add 3-hydroxybenzaldehyde (12.21 g, 0.1 mol) and anhydrous DMF (150 mL). Stir the mixture until the solid is completely dissolved.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence. [2]Stir the mixture for 30 minutes at room temperature to allow for complete formation of the sodium phenoxide.
-
Catalyst and Second Reactant Addition: Add copper(I) iodide (1.90 g, 0.01 mol) to the reaction mixture. In a separate flask, dissolve 2-fluoropyridine (10.68 g, 0.11 mol) in anhydrous DMF (50 mL) and add this solution to the reaction mixture via an addition funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding 200 mL of a saturated aqueous solution of ammonium chloride. Caution: This should be done in a well-ventilated fume hood as residual sodium hydride will react with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to afford 3-(pyridin-2-yloxy)benzaldehyde as a light yellow solid.
Characterization of 3-(Pyridin-2-yloxy)benzaldehyde
-
Appearance: Light yellow solid.
-
¹H NMR (300 MHz, CDCl₃): δ 10.01 (s, 1H), 8.19 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.80 – 7.72 (m, 1H), 7.68 (dd, J = 2.6, 1.6 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.41 (dt, J = 7.5, 1.3 Hz, 1H), 7.15 (d, J = 8.3 Hz, 1H), 7.03 (ddd, J = 7.2, 5.0, 0.9 Hz, 1H). [3]* ¹³C NMR (75 MHz, CDCl₃): δ 191.1, 163.4, 156.4, 147.9, 139.9, 130.3, 129.8, 125.1, 123.0, 119.7, 112.1. [3]* IR (KBr, ν / cm⁻¹): 3060, 2850, 1700 (C=O), 1580, 1480, 1240, 1150, 780. [3]* HRMS (ESI): calcd. for C₁₂H₁₀NO₂ ([M+H]⁺): 199.0684, found: 199.0682.
Part 2: Synthesis of this compound via Aldehyde Reduction
Mechanism and Rationale
The reduction of the aldehyde functional group in 3-(pyridin-2-yloxy)benzaldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. [4][5]The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. [6]This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the final alcohol product. Methanol is used as the solvent as it is a protic solvent that can also act as a proton source for the final protonation step. The reaction is typically performed at a low temperature (0 °C) initially to control the reaction rate and then allowed to warm to room temperature to ensure completion.
Caption: Simplified mechanism of sodium borohydride reduction.
Detailed Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3-(Pyridin-2-yloxy)benzaldehyde | 199.21 | 19.92 | 0.1 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.54 | 0.12 | 1.2 |
| Methanol | 32.04 | 250 mL | - | - |
| Deionized Water | 18.02 | 200 mL | - | - |
| Ethyl Acetate | 88.11 | 300 mL | - | - |
Equipment:
-
Single-neck round-bottom flask (500 mL) with a magnetic stir bar.
-
Ice bath.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Dissolution: In the round-bottom flask, dissolve 3-(pyridin-2-yloxy)benzaldehyde (19.92 g, 0.1 mol) in methanol (250 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas may be evolved.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water (200 mL) at 0 °C.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a white solid.
Characterization of this compound
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (ddd, J = 5.1, 2.0, 0.8 Hz, 1H), 7.72 (td, J = 7.8, 2.0 Hz, 1H), 7.39 (t, J = 7.9 Hz, 1H), 7.15 – 7.09 (m, 2H), 7.04 – 6.98 (m, 2H), 6.95 (d, J = 8.3 Hz, 1H), 4.70 (s, 2H), 1.85 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.0, 156.5, 147.8, 142.5, 139.6, 129.8, 120.9, 119.5, 118.9, 117.0, 111.8, 64.9.
-
IR (KBr, ν / cm⁻¹): 3350 (O-H), 3050, 2920, 1585, 1485, 1245, 1030, 785.
-
HRMS (ESI): calcd. for C₁₂H₁₂NO₂ ([M+H]⁺): 202.0863, found: 202.0865.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended) when handling any of the chemicals involved in this synthesis. [1] Reagent-Specific Hazards:
-
2-Fluoropyridine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and keep away from ignition sources. [7]* Sodium Hydride (NaH): Water-reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas, which may ignite spontaneously. Handle under an inert atmosphere (e.g., nitrogen or argon). Commercial dispersions in mineral oil are safer to handle. [1]* Sodium Borohydride (NaBH₄): Toxic if swallowed and causes serious eye irritation. Reacts with water and acids to produce hydrogen gas. Handle with care and avoid generating dust.
-
Dimethylformamide (DMF): A combustible liquid and a suspected carcinogen. It is also a skin and eye irritant. Handle in a fume hood and avoid contact with skin.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Spills: For NaH spills, smother with dry sand or a Class D fire extinguisher. Do not use water. For other chemical spills, absorb with an inert material and dispose of as hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ullmann Condensation: Low or no product formation | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and the solvent is anhydrous. Maintain a positive nitrogen pressure.- Ensure the reaction temperature is maintained at 120 °C and run for the full 12 hours. |
| Ullmann Condensation: Formation of side products (e.g., homocoupling) | - High catalyst loading- Presence of oxygen | - Reduce the amount of CuI catalyst.- Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Reduction: Incomplete reduction of the aldehyde | - Insufficient NaBH₄- Low reaction temperature or time | - Use the specified 1.2 equivalents of NaBH₄.- Ensure the reaction is stirred for the full duration at room temperature after the initial cooling period. |
| Reduction: Formation of borate esters | - Incomplete work-up | - Ensure thorough quenching with water and consider an acidic work-up (e.g., with dilute HCl) to hydrolyze any borate esters, followed by neutralization. |
| General: Difficulty in purification | - Presence of residual DMF- Co-elution of impurities | - Ensure thorough washing of the organic extracts with water and brine to remove DMF.- Optimize the eluent system for column chromatography or consider recrystallization from a different solvent system. |
Scale-Up Considerations
Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for scaling up the synthesis.
-
Heat Transfer: Both the Ullmann condensation (exothermic upon initial mixing) and the quenching of NaH and NaBH₄ are exothermic. On a larger scale, efficient heat dissipation is critical. The use of a jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The portion-wise addition of sodium hydride and sodium borohydride becomes even more critical at a larger scale to control the rate of gas evolution and heat generation. A solids addition funnel or a carefully controlled feed system should be employed.
-
Mixing: Efficient mechanical stirring is essential to ensure homogeneity, especially in the slurry-like conditions of the Ullmann reaction.
-
Work-up and Extraction: Handling large volumes of solvents during extraction requires appropriate equipment. A continuous liquid-liquid extractor can be more efficient than large separatory funnels.
-
Purification: Column chromatography can be cumbersome for large quantities. Recrystallization should be optimized to maximize yield and purity. Seeding the solution with a small crystal of the pure product can aid in crystallization.
Conclusion
This application note provides a comprehensive and scalable two-step synthesis for this compound. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The in-depth discussion of the reaction mechanisms, troubleshooting, and scale-up considerations further equips scientists to adapt and optimize this synthesis for their specific needs.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. Retrieved from [Link]
-
ResearchGate. (2018, October 31). How to remove sodium borohydride from solution after reduction? Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A SCALABLE, AND SUSTAINABLE SYNTHESIS OF (S)-N-BOC-5-OXAPROLINE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 17). Resonance and reductions with sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]
-
Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol Analogs
Introduction: The Significance of Chiral [3-(Pyridin-2-yloxy)phenyl]methanol Analogs
Chiral secondary alcohols, particularly those incorporating both phenyl and pyridyl moieties, represent a critical structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2] The this compound framework is of particular interest to researchers in drug discovery due to its potential applications in developing novel therapeutics. Enantiomerically pure diarylmethanols and their analogs are key intermediates in the synthesis of compounds with antihistaminic, antiarrhythmic, and antidepressant properties.[1][3] The specific arrangement of the pyridin-2-yloxy substituent on the phenyl ring offers unique electronic and steric properties that can be exploited to fine-tune the pharmacological activity of drug candidates. Recent studies have highlighted the role of similar pyridine-containing scaffolds in targeting a range of biological pathways, including inflammation and pain sensation.[4][5]
The stereochemistry of the hydroxyl group in these analogs is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] Consequently, the development of robust and efficient methods for their asymmetric synthesis is a key objective for medicinal and process chemists. This application note provides a detailed guide to the asymmetric synthesis of this compound analogs, focusing on the enantioselective reduction of the corresponding prochiral ketone.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral diarylmethanols can be broadly categorized into two main strategies: the asymmetric addition of aryl organometallic reagents to aldehydes and the asymmetric reduction of prochiral diaryl ketones.[3][7] While the former is a valid approach, the latter, particularly through catalytic hydrogenation and transfer hydrogenation, often offers superior atom economy and is more amenable to large-scale synthesis.[2][8] This guide will focus on the asymmetric reduction of 3-(pyridin-2-yloxy)benzophenone and its analogs.
Core Synthetic Strategy: A Two-Step Approach
Our recommended strategy involves a two-step sequence:
-
Synthesis of the Prochiral Ketone Precursor: Preparation of 3-(pyridin-2-yloxy)benzophenone or a related analog.
-
Asymmetric Reduction of the Ketone: Enantioselective reduction of the prochiral ketone to the desired chiral alcohol using established catalytic systems.
Caption: General workflow for the asymmetric synthesis.
Part 1: Synthesis of the Prochiral Ketone Precursor
A reliable method for synthesizing the 3-(pyridin-2-yloxy)benzophenone precursor is the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol with an aryl halide.
Protocol 1: Synthesis of 3-(Pyridin-2-yloxy)benzophenone
Materials:
-
3-Hydroxybenzophenone
-
2-Bromopyridine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxybenzophenone (1.0 equiv), 2-bromopyridine (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-hydroxybenzophenone.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-(pyridin-2-yloxy)benzophenone as a solid.
Part 2: Asymmetric Reduction of 3-(Pyridin-2-yloxy)benzophenone
The choice of asymmetric reduction method will depend on the desired enantiomer and the available resources. We present two highly reliable and well-established protocols: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation.
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[9][10][11][12] The predictability of the stereochemical outcome is a key advantage of this method.
Sources
- 1. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 3. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CBS Catalysts [sigmaaldrich.com]
- 12. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
Catalytic Methods for the Preparation of [3-(Pyridin-2-yloxy)phenyl]methanol: Application Notes and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(Pyridin-2-yloxy)phenyl]methanol is a key structural motif and versatile building block in medicinal chemistry. Its diaryl ether framework is present in a variety of pharmacologically active agents. Notably, derivatives of this scaffold have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, highlighting its relevance in the development of novel therapeutics for pain and inflammation.[1]
The synthesis of this molecule presents a classic challenge in organic chemistry: the selective construction of a diaryl ether bond and the management of a sensitive benzylic alcohol functional group. This guide provides a detailed overview of robust and scalable catalytic methods for its preparation, focusing on a two-step strategy that is both efficient and broadly applicable. We will explore the underlying principles of catalyst selection, provide detailed experimental protocols, and offer insights into process optimization.
The primary and most reliable synthetic strategy involves two key stages:
-
Formation of the Diaryl Ether Core: Catalytic cross-coupling to construct the C-O bond, yielding the intermediate aldehyde, 3-(pyridin-2-yloxy)benzaldehyde.
-
Chemoselective Reduction: Catalytic reduction of the aldehyde to the target benzylic alcohol.
This approach is favored because the aldehyde intermediate is generally more stable and easier to purify than the final product, and its reduction is a high-yielding, well-established transformation.
Figure 1: Recommended two-step retrosynthetic approach.
Part 1: Synthesis of the Key Intermediate: 3-(Pyridin-2-yloxy)benzaldehyde
The formation of the C(aryl)-O-C(aryl) bond is the cornerstone of this synthesis. Two powerful, metal-catalyzed cross-coupling reactions are primarily employed: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling.
Method A: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a foundational method for diaryl ether synthesis, involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[2][3] While traditional protocols often required harsh conditions (high temperatures >200 °C and stoichiometric copper), modern advancements using copper nanoparticles, specific copper salts, and optimized bases have made the reaction more practical and efficient.[4][5]
Causality and Experimental Choices:
-
Catalyst: Copper(I) salts like CuI or CuBr are often preferred as they are believed to be the active catalytic species. The use of heterogeneous catalysts like copper oxide nanoparticles (CuO-NPs) or copper fluorapatite simplifies catalyst removal post-reaction.[4][6]
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the nucleophilic phenoxide. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are necessary to facilitate the reaction and solubilize the salts involved.[4][5]
-
Reactants: 2-Bromopyridine is generally more reactive than 2-chloropyridine in this coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the aldehyde). Add 2-bromopyridine (1.1 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material (3-hydroxybenzaldehyde) is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Wash the filtrate sequentially with water (3x) and brine (1x). The aqueous washes help remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution of hexanes and ethyl acetate) to yield 3-(pyridin-2-yloxy)benzaldehyde as a pure solid.
Method B: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a more modern and often milder alternative to the Ullmann condensation.[7] It employs a palladium catalyst with a specialized phosphine ligand to couple alcohols (or phenols) with aryl halides.[8] The key to success lies in the choice of ligand, which facilitates the crucial reductive elimination step to form the C-O bond and regenerate the active Pd(0) catalyst.[9]
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential. Bidentate ligands like Xantphos or DPPF are particularly effective for C-O coupling as they promote the desired reductive elimination over side reactions.[9]
-
Base: A non-nucleophilic base is critical. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are standard choices.[9] The reaction is highly sensitive to water and oxygen.
-
Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add 3-hydroxybenzaldehyde (1.2 eq.), 2-chloropyridine (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.05 eq.) to a vial or flask.
-
Solvent Addition: Add anhydrous toluene (approx. 0.5 M).
-
Reaction Execution: Seal the vessel tightly, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically faster than the Ullmann condensation (4-12 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Figure 2: Experimental workflow for the synthesis of the key aldehyde intermediate.
Data Summary: Comparison of C-O Coupling Methods
| Method | Catalyst System | Base | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Ullmann | CuI (5-10 mol%) | Cs₂CO₃ | DMF / NMP | 120-140 | 12-24 | 65-85[4] |
| Buchwald | Pd₂(dba)₃ (2 mol%) / Xantphos (5 mol%) | Cs₂CO₃ | Toluene | 100-110 | 4-12 | 70-95[7][8] |
Part 2: Catalytic Reduction to this compound
The final step is the chemoselective reduction of the aldehyde functional group. Care must be taken to employ conditions that do not reduce the aromatic pyridine or phenyl rings. Catalytic hydrogenation and transfer hydrogenation are ideal for this purpose.
Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is a classic, highly reliable method for reducing benzaldehydes. The heterogeneous nature of the catalyst makes it exceptionally easy to remove from the reaction mixture by simple filtration.
Causality and Experimental Choices:
-
Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is the standard. It is robust and efficient.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is used. Low pressures (1-4 atm, or balloon pressure) are typically sufficient, minimizing the risk of over-reduction.
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices as they readily dissolve the starting material and do not interfere with the catalysis.
-
Reaction Setup: To a flask suitable for hydrogenation (e.g., a thick-walled flask or a Parr shaker vessel), add 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq.) and a solvent such as methanol (approx. 0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% by weight) to the solution.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (e.g., via a balloon or by connecting to a regulator set at 40-50 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is fully consumed (typically 1-4 hours).
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during and after filtration.
-
Rinse the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the product, this compound, which is often of sufficient purity for subsequent use.
-
Method B: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative that avoids the need for pressurized hydrogen gas equipment. Instead, a hydrogen donor molecule, such as isopropanol or formic acid, is used. Iridium and Ruthenium complexes are particularly effective catalysts for this transformation.[10][11] This method is also the foundation for producing chiral alcohols if a chiral ligand is used with a prochiral ketone precursor.[12][13]
Causality and Experimental Choices:
-
Catalyst: An iridium complex such as [Ir(COD)Cl]₂ is a highly active pre-catalyst that, in combination with a suitable ligand and a base, efficiently facilitates the hydrogen transfer.[12]
-
Hydrogen Donor: A mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol with a base are common hydrogen sources. Isopropanol is often preferred for its benign byproduct (acetone).
-
Reaction Setup: In a round-bottom flask, dissolve 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq.) in isopropanol.
-
Catalyst and Base Addition: Add the iridium catalyst (e.g., [Ir(COD)Cl]₂, 0.5-1.0 mol%) and a base such as potassium hydroxide (KOH, 5-10 mol%).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to provide the final product. If necessary, purify by column chromatography.
-
Data Summary: Comparison of Reduction Methods
| Method | Catalyst System | H₂ Source | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Hydrogenation | 10% Pd/C (1-5 mol%) | H₂ (1-4 atm) | MeOH / EtOH | 25 | 1-4 | >95 |
| Transfer H₂ | [Ir(COD)Cl]₂ (1 mol%) / KOH | Isopropanol | Isopropanol | 80 | 2-6 | 90-98[12] |
References
-
SynArchive. Ullmann Condensation . SynArchive. [Link]
-
ResearchGate. The Ullmann Ether Condensation . ResearchGate. [Link]
-
Ma, D., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution . Organic Chemistry Portal. [Link]
-
Barba, V., et al. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . SciELO México. [Link]
-
Wikipedia. Ullmann condensation . Wikipedia. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . J&K Scientific. [Link]
-
Wikipedia. Buchwald–Hartwig amination . Wikipedia. [Link]
-
Tellis, J. C., et al. Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers . National Institutes of Health. [Link]
-
Organic Chemistry Explained. Buchwald-Hartwig coupling . YouTube. [Link]
-
Wang, H., et al. Graphene oxide–iridium nanocatalyst for the transformation of benzylic alcohols into carbonyl compounds . National Institutes of Health. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
ResearchGate. Benzyl Alcohol as an Alkylating Agent Using the Ruthenium-Catalyzed Borrowing Hydrogen Strategy . ResearchGate. [Link]
-
Li, Y., et al. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis . MDPI. [Link]
-
Li, F., et al. Ruthenium(III)-Catalyzed β‑Alkylation of Secondary Alcohols with Primary Alcohols . ACS Publications. [Link]
-
ResearchGate. Iridium‐catalyzed reaction of both enantiomers of an allylic alcohol... . ResearchGate. [Link]
- Google Patents. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
-
Gomtsyan, A., et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists . PubMed. [Link]
-
ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation . ACS Publications. [Link]
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- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. researchgate.net [researchgate.net]
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- 13. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
A Strategic Workflow for Profiling [3-(Pyridin-2-yloxy)phenyl]methanol Against the Human Kinome
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of therapeutic targets, particularly in oncology. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. This application note presents a comprehensive, tiered strategy for the initial characterization of a novel small molecule, [3-(Pyridin-2-yloxy)phenyl]methanol, against a broad panel of protein kinases. We provide a strategic framework and detailed protocols, moving from a wide-angle primary screen to identify initial targets, through to dose-response validation and quantitative selectivity analysis. This guide explains the rationale behind key experimental choices, outlines robust methodologies based on the "gold-standard" radiometric assay, and details the necessary data analysis to transform raw data into actionable insights for any drug discovery program.
Part 1: Foundational Concepts & Strategic Planning
The journey of a kinase inhibitor from a chemical concept to a potential therapeutic is paved with rigorous biochemical evaluation. The initial, and arguably most critical, step is to understand its interaction landscape across the human kinome. A broad screening approach is essential not only for identifying the intended targets (on-targets) but also for uncovering unintended interactions (off-targets) that could lead to toxicity or provide opportunities for drug repositioning.
The Rationale for a Tiered Screening Approach
Screening a novel compound against hundreds of kinases is a significant investment in time and resources. A tiered approach maximizes efficiency by progressively focusing efforts on the most promising interactions. This workflow ensures that robust, high-quality data is generated at each decision-making stage.
Our proposed strategy consists of three main tiers:
-
Primary Screen (Hit Identification): A single, high-concentration screen against a large, representative kinase panel to identify any kinase that interacts with the compound.
-
Dose-Response Confirmation (Potency Determination): For all "hits" identified in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
-
Selectivity Analysis (Profiling): The potency data is used to calculate selectivity metrics and visualize the compound's profile across the kinome, allowing for a clear assessment of its specificity.
Figure 1: A tiered workflow for kinase inhibitor profiling.
Choosing the Right Assay Technology
A variety of technologies exist for measuring kinase activity, each with distinct advantages and limitations.[1] The choice of assay is critical and depends on the screening stage and the desired data quality.
-
Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a substrate.[2][3][4][5] Their key advantage is universality—they are not dependent on specific antibodies and are less prone to compound interference, making them ideal for initial, broad profiling.[6][7]
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and FRET, avoid radioactivity and are highly amenable to high-throughput screening (HTS).[2][8][9] They often rely on phosphorylation-specific antibodies or specially designed substrates, which can sometimes lead to compound interference.[8][10]
-
Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ATP consumed during the reaction.[11][12] They offer a simple "add-and-read" format suitable for HTS.
-
Label-Free Assays: Technologies like mass spectrometry directly measure substrate and product without labels, providing high-quality, unambiguous data.[13] Cell-based impedance assays measure the morphological changes in cells upon kinase signaling, offering data in a more physiologically relevant context.[14]
For the initial, comprehensive profiling of a novel compound like this compound, a radiometric activity assay is the recommended platform due to its robustness, sensitivity, and broad applicability across the entire kinome.[7]
| Assay Technology | Principle | Advantages | Limitations | Best Use Case |
| Radiometric | Measures transfer of ³²P/³³P from ATP to substrate.[6] | "Gold Standard", direct, universal, highly sensitive. | Requires handling of radioactive materials, slower throughput. | Primary broad-panel screening, Orthogonal validation. |
| Fluorescence | Detects phosphorylation via FP, FRET, or intensity changes.[9][10] | Non-radioactive, HTS-compatible, real-time options. | Potential for compound interference (autofluorescence), requires specific reagents. | HTS, secondary screening. |
| Luminescence | Measures remaining ATP after kinase reaction.[11] | Homogeneous, HTS-compatible, high sensitivity. | Indirect measurement, susceptible to ATP-hydrolyzing contaminants. | HTS, dose-response studies. |
| Label-Free (MS) | Directly quantifies substrate and phosphoproduct by mass.[13] | Unambiguous detection, no labels required. | Requires specialized equipment, lower throughput. | Mechanistic studies, hit validation. |
Table 1: Comparison of common in vitro kinase assay technologies.
Part 2: Experimental Protocols
The following protocols describe a robust methodology for screening this compound using a standard radiometric filter-binding assay format.
Protocol 2.1: Primary Kinase Profiling (Single-Point Screen)
Objective: To identify kinases significantly inhibited by this compound at a single high concentration.
Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Purified, active recombinant kinases for the panel (e.g., Eurofins scanMAX or Reaction Biology HotSpot™ panels)[15][16]
-
Kinase-specific peptide or protein substrates
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP (specific activity ~1000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
96-well or 384-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH Mfr. No. MAPHN0B50)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a 100x working stock (e.g., 1 mM for a 10 µM final concentration) in the appropriate assay buffer.
-
Reaction Master Mix: For each kinase, prepare a master mix containing the kinase assay buffer, the specific substrate, and the required cofactors.
-
Assay Plate Setup:
-
Add 2.5 µL of the 100x Test Compound working stock to the designated sample wells.
-
Add 2.5 µL of assay buffer with 1% DMSO to the "No Inhibitor" (100% activity) control wells.
-
Add 2.5 µL of a known pan-kinase inhibitor (e.g., Staurosporine) to the "Inhibitor" (0% activity) control wells.
-
-
Enzyme Addition: Add 5 µL of the appropriate kinase solution to each well.
-
Reaction Initiation: Prepare an ATP mixture containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure data comparability.[17] Add 2.5 µL of the ATP mixture to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Capture:
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will not.
-
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
-
Signal Detection: Dry the plate, add scintillation fluid to each well, and count the incorporated radioactivity using a microplate scintillation counter.
Protocol 2.2: IC50 Determination (Dose-Response)
Objective: To determine the potency (IC50) of the test compound against the "hit" kinases identified in the primary screen.
Procedure:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the this compound 100x working stock in assay buffer containing a constant percentage of DMSO.
-
Assay Setup: Follow the same procedure as in Protocol 2.1, but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the appropriate wells.
-
Data Collection: Execute the kinase reaction, termination, and signal detection steps exactly as described in Protocol 2.1.
Part 3: Data Analysis & Interpretation
Calculating Percent Inhibition
For both the primary screen and dose-response experiments, the raw data (Counts Per Minute, CPM) is first converted to Percent Inhibition (% Inhibition) using the following formula:
% Inhibition = 100 x (1 - [ (CPM_Sample - CPM_Background) / (CPM_Max_Activity - CPM_Background) ])
Where:
-
CPM_Sample: CPM from a well containing the test compound.
-
CPM_Max_Activity: Average CPM from the "No Inhibitor" control wells.
-
CPM_Background: Average CPM from the "Inhibitor" control wells.
A "hit" in the primary screen is typically defined as a compound causing >70% inhibition at 10 µM.
Generating IC50 Curves
For dose-response data, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[18][19] This can be performed using software like GraphPad Prism or R. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[18]
Quantifying Selectivity: The S-Score
Selectivity is a critical attribute of a high-quality kinase inhibitor. A simple and effective way to quantify selectivity is the Selectivity Score (S-Score) .[17][20][21][22] It is calculated by dividing the number of kinases inhibited past a certain threshold by the total number of kinases tested.
S(threshold) = (Number of kinases with Kd or IC50 < threshold) / (Total number of kinases tested)
A common threshold for the S-Score is 3 µM.[17][22] A lower S-score indicates a more selective compound, while a score approaching 1.0 signifies a non-selective compound.[17]
| Parameter | Hypothetical Compound A | Hypothetical Compound B |
| Primary Target IC50 | 50 nM (Kinase X) | 200 nM (Kinase Y) |
| Number of Kinases with IC50 < 3 µM | 3 | 45 |
| Total Kinases Tested | 400 | 400 |
| S(3µM) Score | 0.0075 | 0.1125 |
| Interpretation | Highly Selective | Moderately Selective |
Table 2: Example selectivity score calculation for two hypothetical compounds.
Data Visualization
Visualizing selectivity data is essential for interpretation. A kinome dendrogram is a powerful tool where each kinase is represented as a dot on a phylogenetic tree. The size or color of the dot corresponds to the inhibitory activity, providing an immediate visual summary of the compound's selectivity profile.
Figure 2: Conceptual visualization of inhibitor selectivity.
Conclusion & Future Directions
This application note provides a strategic and methodological framework for the initial kinase screening of the novel compound this compound. By employing a tiered approach centered on robust radiometric assays, researchers can efficiently identify primary targets, determine potency, and quantitatively assess selectivity. The resulting selectivity profile is a critical dataset that informs all subsequent stages of the drug discovery process, including lead optimization, cell-based functional assays, and eventual preclinical development. A successful screen using this workflow will provide the foundational data needed to build a compelling case for the compound's therapeutic potential.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. scanMAX Kinase Assay Panel. Eurofins Discovery Services. [Link]
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Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]
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Anastassiadis, T., et al. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]
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Kim, J., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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Abassi, Y. A., et al. (2009). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Journal of Biomolecular Screening. [Link]
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van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Vought, V. E., et al. (2008). Fluorescent Peptide Assays For Protein Kinases. The Open Biochemistry Journal. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Meyer, J. G., et al. (2020). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Cell Chemical Biology. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Zhang, Y., et al. (2011). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]
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Chen, Y., et al. (2017). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Sensors. [Link]
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Davis, M. I., et al. (2008). Selectivity scores as a quantitative measure of specificity. ResearchGate. [Link]
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Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
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Henry, S. P., et al. (2015). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]
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The Proteionista. (2021). Radiometric kinase assays with scintillation counting. YouTube. [Link]
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Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Services. [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. ICE Bioscience Services. [Link]
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Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP]. Eurofins Discovery Services. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
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Liu, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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Zhang, J. H. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems Resources. [Link]
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology Resources. [Link]
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Shokat, K. M., et al. (2006). Determination of IC50 values for p110 with the PI3-kinase inhibitors. ResearchGate. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]
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PubChem. This compound. PubChem Compound Database. [Link]
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PubChem. Phenyl(pyridin-2-yl)methanol. PubChem Compound Database. [Link]
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PubChemLite. [3-(pyridin-2-yl)phenyl]methanol. PubChemLite Database. [Link]
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Application Notes and Protocols for Investigating the Biological Activity of [3-(Pyridin-2-yloxy)phenyl]methanol
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel chemical entity, such as [3-(Pyridin-2-yloxy)phenyl]methanol, from synthesis to a potential therapeutic candidate is paved with rigorous scientific investigation. When faced with a compound of unknown biological activity, a systematic and hypothesis-driven approach is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of assays to elucidate the bioactivity of this compound. We will move from broad, phenotype-based screening to more focused, target-specific assays, ensuring a logical and efficient discovery cascade.
The structure of this compound, featuring a pyridine ring linked via an ether to a phenylmethanol group, presents several possibilities for biological interaction. The pyridine and phenyl rings offer potential for aromatic and hydrophobic interactions, while the hydroxyl and ether functionalities can participate in hydrogen bonding. This structure does not immediately suggest a single, obvious biological target. Therefore, our initial strategy will be to cast a wide net with cell-based phenotypic screens to uncover potential areas of activity. Based on these initial findings, we will then delve into more specific mechanistic studies. This document will focus on two common and high-value areas of drug discovery: kinase inhibition and anti-inflammatory activity, as plausible starting hypotheses.
Part 1: Initial Characterization and Hypothesis Generation
Before embarking on extensive biological assays, it is crucial to perform some initial in silico and basic laboratory assessments.
1.1. In Silico Profiling (Optional but Recommended): Computational tools can predict potential biological targets based on structural similarity to known active compounds. Databases such as PubChem and ChEMBL can be searched for structurally related molecules with known bioactivities. This can provide initial, albeit tentative, hypotheses. For instance, a structural similarity to known ATP-competitive inhibitors might suggest a kinase target.
1.2. Physicochemical Properties: Understanding the compound's solubility and stability is critical for designing meaningful assays.
-
Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Most in vitro assays require the compound to be soluble in the assay buffer.
-
Stability: Assess the compound's stability in solution over time and under assay conditions (e.g., temperature, pH). Degradation of the compound can lead to misleading results.
1.3. Initial Cytotoxicity Assessment: A fundamental first step is to determine the concentration range at which the compound affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity. A standard cytotoxicity assay, such as an MTT or resazurin-based assay, should be performed on a panel of relevant cell lines.
Protocol 1: General Cytotoxicity Assessment using Resazurin
Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
Cell line(s) of interest (e.g., HEK293 for general toxicity, a cancer cell line like A549 if anti-proliferative effects are suspected)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 50 | 52 ± 5.9 |
| 100 | 15 ± 3.4 |
Part 2: Hypothesis-Driven Assay Development
Based on the initial cytotoxicity data, subsequent assays should be conducted at non-toxic concentrations. We will now explore two potential avenues of investigation.
Hypothesis A: this compound is a Kinase Inhibitor
The development of protein kinase inhibitors is a significant area of drug discovery, particularly in oncology.[1] Many kinase inhibitors show promise in biochemical assays but fail in a cellular context, highlighting the importance of cell-based assays early in the discovery process.[2]
Workflow for Kinase Inhibitor Profiling:
Caption: Workflow for kinase inhibitor identification and characterization.
2.1. Biochemical Kinase Assays
Biochemical assays are essential for determining direct enzyme inhibition and for understanding the kinetics of interaction.[3][4]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
Principle: This protocol utilizes an ADP-Glo™ or similar assay system that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in ADP production indicates inhibition. This method is highly sensitive and suitable for high-throughput screening.[5]
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include a known inhibitor as a positive control and DMSO as a vehicle control.
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the kinase assay buffer.
-
Prepare an ATP solution.
-
Add the kinase/substrate mixture to the wells containing the compound.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
2.2. Cell-Based Target Engagement and Phosphorylation Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can enter cells and inhibit the target in a physiological context.[2][6][7][8][9]
Protocol 3: Western Blot for Target Substrate Phosphorylation
Principle: This protocol assesses the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within intact cells. A reduction in the phosphorylated substrate signal indicates successful target inhibition.
Materials:
-
Cell line expressing the target kinase
-
Appropriate growth factor or stimulus to activate the kinase pathway
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein (as a loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight if the pathway is activated by serum components.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes) to activate the target kinase.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Hypothesis B: this compound has Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Assays for anti-inflammatory activity often focus on the inhibition of inflammatory mediators like prostaglandins and cytokines.[10][11]
Workflow for Anti-Inflammatory Profiling:
Caption: Workflow for identifying and characterizing anti-inflammatory compounds.
2.3. Cell-Based Anti-inflammatory Assays
A common and robust model for studying inflammation in vitro is the use of macrophages (like RAW 264.7 or THP-1 cells) stimulated with lipopolysaccharide (LPS).[12]
Protocol 4: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6). This assay measures the ability of the test compound to inhibit the production of these mediators.
Materials:
-
RAW 264.7 (murine macrophage) or differentiated THP-1 (human monocytic) cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (the optimal concentration may need to be determined). Include a vehicle control group that is not treated with LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix an equal volume of supernatant with Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at ~540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine and PGE2 Measurement (ELISA):
-
Perform ELISAs for TNF-α, IL-6, and PGE2 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of NO, cytokine, and PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values.
Data Presentation:
| Parameter | IC50 of this compound (µM) |
| Nitric Oxide (NO) Production | 25.4 ± 3.1 |
| TNF-α Release | 18.9 ± 2.5 |
| IL-6 Release | 32.1 ± 4.0 |
| PGE2 Release | 15.7 ± 2.2 |
Part 3: Data Interpretation and Next Steps
The results from these assays will provide a comprehensive initial profile of the biological activity of this compound.
-
If the compound shows potent kinase inhibition: The next steps would involve broader kinase profiling to assess selectivity, further mechanism of action studies (e.g., determining the mode of inhibition relative to ATP and substrate), and testing in relevant cancer cell lines for anti-proliferative or pro-apoptotic effects.
-
If the compound demonstrates significant anti-inflammatory activity: Further studies could include investigating the upstream signaling pathways (e.g., NF-κB, MAPKs), testing in other models of inflammation, and eventually progressing to in vivo models of inflammatory diseases.[13]
-
If the compound is inactive in these assays: Other hypotheses should be considered based on its chemical structure. For example, assays for ion channel modulation, GPCR activity, or metabolic enzyme inhibition could be explored.
Conclusion
This application note provides a structured, multi-faceted approach to elucidating the biological activity of a novel compound, this compound. By progressing from general cytotoxicity screening to specific, hypothesis-driven biochemical and cell-based assays, researchers can efficiently and robustly characterize new chemical entities. The protocols outlined herein are adaptable and serve as a foundation for a comprehensive investigation, ultimately guiding the path for further drug development.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). BioIVT. Retrieved from [Link]
-
Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors - PubMed. (2024, January 30). National Institutes of Health. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. Retrieved from [Link]
-
A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry. (2013, November 15). PLOS ONE. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Taylor & Francis Online. Retrieved from [Link]
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Enzyme assay - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed. (2016, September 1). National Institutes of Health. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys. Retrieved from [Link]
-
What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Tip Biosystems. Retrieved from [Link]
-
Screening Methods for Antiinflammatory Agents - Pharmacognosy. (n.d.). Pharmacognosy. Retrieved from [Link]
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Enzyme Assays and Kinetics - LSU School of Medicine. (n.d.). LSU Health Shreveport. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved from [Link]
-
Enzyme kinetics - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. Retrieved from [Link]
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- 5. bmglabtech.com [bmglabtech.com]
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- 7. nuvisan.com [nuvisan.com]
- 8. bioivt.com [bioivt.com]
- 9. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
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- 12. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields and purification difficulties. This guide will focus on the most common synthetic route: a two-step process involving an initial ether formation to synthesize the intermediate, 3-(pyridin-2-yloxy)benzaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol. We will explore both the classical Williamson ether synthesis and the Ullmann condensation for the crucial C-O bond formation, providing expert insights to navigate the potential pitfalls of each method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yield in the Ether Formation Step (Williamson Ether Synthesis/Ullmann Condensation)
Question: My yield of 3-(pyridin-2-yloxy)benzaldehyde is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the etherification step are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation (Williamson Ether Synthesis): The Williamson ether synthesis requires the formation of a phenoxide from 3-hydroxybenzaldehyde. If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous polar aprotic solvent like DMF or DMSO. Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.
-
-
Side Reactions:
-
N-Arylation: A significant side reaction can be the N-arylation of the pyridine ring, especially if you are using a 2-halopyridine and a phenoxide. The nitrogen atom of the pyridine can act as a nucleophile, competing with the desired O-arylation.
-
Elimination (E2) Reactions: While less common with aryl halides, if your substrate has any alkyl halide impurities or if you are using an alternative strategy with an alkyl halide, elimination can compete with the desired SN2 substitution, especially at higher temperatures.[1]
-
Homocoupling (Ullmann Condensation): In copper-catalyzed Ullmann reactions, homocoupling of the aryl halides can occur, leading to the formation of biphenyl or bipyridyl byproducts.[2][3]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[4] For the Williamson synthesis, a temperature range of 50-100 °C is typical.[4] Ullmann condensations often require higher temperatures, sometimes in excess of 210 °C, although modern catalysts can lower this requirement.[5]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[6]
-
Moisture: The Williamson ether synthesis is highly sensitive to moisture, which can quench the strong base and hydrolyze the halide. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
-
Catalyst Inactivity (Ullmann Condensation): In Ullmann-type reactions, the copper catalyst can be deactivated by impurities or improper handling.
-
Solution: Use freshly prepared or commercially available high-purity copper catalysts. The use of ligands such as phenanthroline or diamines can also improve catalyst performance and longevity.
-
Troubleshooting Workflow for Low Ether Yield
Caption: Troubleshooting workflow for low yield in the ether formation step.
Incomplete Reduction of the Aldehyde
Question: The reduction of 3-(pyridin-2-yloxy)benzaldehyde to the alcohol is not going to completion. What should I do?
Answer: Incomplete reduction of the aldehyde can usually be addressed by optimizing the reaction conditions and ensuring the quality of your reducing agent.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and effective reagent for reducing aldehydes to primary alcohols.[7][8] However, its reactivity can diminish over time, especially if it has been exposed to moisture.
-
Solution: Use a fresh bottle of NaBH₄. You can also try using a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion.
-
-
Reaction Time and Temperature: While the reduction of aldehydes with NaBH₄ is often rapid at room temperature, some substrates may require longer reaction times or gentle heating.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can extend the reaction time or warm the reaction mixture slightly (e.g., to 40-50 °C).
-
-
Solvent: The choice of solvent can influence the rate of reduction.
Purification Challenges
Question: I am having difficulty purifying the final product, this compound, by column chromatography. What eluent system should I use?
Answer: The purification of polar compounds containing a pyridine moiety can sometimes be challenging due to their basicity, which can lead to tailing on silica gel.
-
Eluent System: A good starting point for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Recommended Starting Gradient: Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, and finally 100% Ethyl Acetate).
-
For highly polar impurities: If your product is co-eluting with highly polar impurities, you can try a solvent system containing a small amount of methanol (e.g., 95:5 Dichloromethane:Methanol).
-
-
Tailing Reduction: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, causing peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica gel and improve the peak shape of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis is a classic S_N2 reaction. It involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl or aryl halide. The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of an ether.[4][10]
Q2: What is the Ullmann condensation, and how does it differ from the Williamson ether synthesis?
A2: The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[11] Unlike the Williamson ether synthesis, which is typically a nucleophilic substitution on an sp³-hybridized carbon, the Ullmann reaction allows for the formation of diaryl ethers by coupling an aryl halide with a phenoxide. It often requires higher temperatures than the Williamson synthesis but can be advantageous for substrates that are prone to side reactions under Williamson conditions.[5][12]
Q3: Can I use 2-hydroxypyridine and 3-bromobenzyl alcohol for the Williamson ether synthesis?
A3: This is a possible synthetic route. However, 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Deprotonation can occur at either the oxygen or the nitrogen atom, potentially leading to a mixture of O-arylated and N-arylated products. The regioselectivity can be influenced by the choice of base, solvent, and counter-ion.
Experimental Protocols
Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization.
-
Deprotonation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Ether Formation: Add 2-chloropyridine (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Synthesis of this compound (Reduction of Aldehyde)
This protocol is a general guideline and may require optimization.
-
Reduction: Dissolve 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate, or by recrystallization.
Data Presentation
| Parameter | Williamson Ether Synthesis | Aldehyde Reduction |
| Key Reagents | 3-Hydroxybenzaldehyde, 2-Chloropyridine, NaH | 3-(Pyridin-2-yloxy)benzaldehyde, NaBH₄ |
| Solvent | DMF, DMSO | Methanol, Ethanol |
| Temperature | 80-100 °C | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 1-2 hours |
| Typical Yield | 60-80% | >90% |
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Overall synthetic route to this compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude [3-(Pyridin-2-yloxy)phenyl]methanol
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Welcome to the technical support guide for the purification of crude [3-(Pyridin-2-yloxy)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a detailed FAQ and troubleshooting format, grounded in the physicochemical properties of the molecule and established purification principles.
Overview of Purification Challenges
The structure of this compound presents a unique combination of functional groups that influence its purification. The molecule contains a basic pyridine ring, a polar alcohol, and a bulky, relatively non-polar diphenyl ether core. This amphiphilic nature can lead to tricky separations from structurally similar impurities.
Key Molecular Features Influencing Purification:
-
Pyridine Nitrogen (pKa ~5.2): The basicity of the pyridine ring allows for manipulation through acid-base chemistry, which can be a powerful purification tool. However, it can also cause peak tailing in normal-phase chromatography on untreated silica gel.
-
Primary Alcohol (-CH2OH): This polar, hydrogen-bonding group increases the compound's polarity, making it soluble in a range of organic solvents but also potentially retaining it strongly on polar stationary phases like silica gel.
-
Diphenyl Ether Core: Provides a significant non-polar character, influencing solubility in solvents like hexanes and ethyl acetate.
Common impurities often stem from the synthetic route, which typically involves the reduction of the corresponding aldehyde, 3-(pyridin-2-yloxy)benzaldehyde. Therefore, the primary impurities are often the starting aldehyde and any unreacted precursors from its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify crude this compound?
A1: A multi-step approach is typically most effective, beginning with a liquid-liquid extraction (workup) to remove gross impurities, followed by a high-resolution technique like flash column chromatography, and concluding with recrystallization for final polishing.
The optimal workflow depends on the nature of the crude material (e.g., solid vs. oil) and the primary impurities present. A recommended starting workflow is visualized below.
Technical Support Center: Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.
Synthetic Overview
The preparation of this compound is typically achieved via a two-step sequence. The first step involves the formation of a diaryl ether bond, followed by the chemoselective reduction of a carbonyl group. Understanding the nuances of each step is critical to achieving high yield and purity.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
Section 1: Diaryl Ether Formation (Step 1)
The crucial C-O bond formation is often the most challenging step. The classical method is the Ullmann condensation, a copper-catalyzed reaction that typically requires high temperatures.[1][2]
Q1: My Ullmann coupling reaction to form the [3-(Pyridin-2-yloxy)benzaldehyde] precursor is sluggish and gives a low yield. What are the common causes and how can I improve it?
A1: Low yields in Ullmann-type reactions are a frequent issue stemming from suboptimal reaction parameters. The efficiency of this coupling is highly sensitive to the choice of catalyst, base, solvent, and temperature.
Causality and Solutions:
-
Catalyst Activity: Traditional Ullmann reactions use copper powder or bronze, which can have variable surface activity.[3] Modern protocols often use more reliable copper(I) salts like CuI or CuBr. The active species is a copper(I) compound which undergoes oxidative addition with the aryl halide.[2]
-
Expert Tip: Using a ligand, such as 1,10-phenanthroline or an N,N-dimethyl-diamine derivative, can stabilize the copper catalyst, improve solubility, and accelerate the reaction, often allowing for lower reaction temperatures.
-
-
Base Selection: The base deprotonates the phenol, making it a more effective nucleophile. The choice of base is critical.
-
K₂CO₃ vs. Cs₂CO₃: While potassium carbonate is common, cesium carbonate (Cs₂CO₃) is often superior. Its greater solubility in organic solvents and the "naked" nature of the cesium-phenoxide ion pair significantly enhance the nucleophilicity of the phenoxide, leading to higher yields.[4]
-
-
Solvent and Temperature: These reactions require high-boiling polar aprotic solvents to facilitate the reaction between the salt-like intermediates.[1]
-
Common Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene are typically used.
-
Temperature: Temperatures often need to be high (150-210 °C), but this also increases the risk of side reactions.[1] If using a modern ligand-assisted protocol, you may be able to lower the temperature to the 100-130 °C range.
-
Summary of Recommended Starting Conditions for Ullmann Coupling:
| Parameter | Recommended Condition | Rationale |
| Pyridine Source | 2-Bromopyridine or 2-Iodopyridine | Higher reactivity than 2-chloropyridine (C-I < C-Br < C-Cl bond strength). |
| Copper Catalyst | CuI (10-20 mol%) | Provides a reliable source of active Cu(I) species. |
| Base | Cs₂CO₃ (2.0 equivalents) | Enhances nucleophilicity of the phenoxide for improved reaction rates.[4] |
| Solvent | NMP or DMF | High boiling point and good solvating properties for polar intermediates. |
| Temperature | 130-160 °C | Balances reaction rate with minimizing thermal decomposition. |
digraph "Ullmann_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Nodes CuI [label="Cu(I)X", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Ar'-OH", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Ar'-O⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CuPhenoxide [label="Ar'-O-Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; ArylHalide [label="Ar-X", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Cu(III)(X)(OAr')", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; Product [label="Ar-O-Ar'", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; CuI -> CuPhenoxide; Phenoxide -> CuPhenoxide [label="Ligand\nExchange"]; CuPhenoxide -> OxAdd; ArylHalide -> OxAdd [label="Oxidative\nAddition"]; OxAdd -> CuI [label="Reductive\nElimination"]; OxAdd -> Product; }
Caption: Postulated catalytic cycle for the Ullmann ether synthesis.
Q2: I'm having difficulty purifying the crude [3-(Pyridin-2-yloxy)benzaldehyde]. My product is contaminated with copper salts. What is an effective workup procedure?
A2: Removing residual copper catalyst is a classic challenge in Ullmann reactions. Copper salts can cause streaking on silica gel and contaminate the final product. The key is to use a wash step that complexes the copper, rendering it soluble in the aqueous phase.
Recommended Workup Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or toluene.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution of ammonium hydroxide (NH₄OH) or a saturated solution of ammonium chloride (NH₄Cl). The ammonia or chloride ions will form soluble complexes with copper ([Cu(NH₃)₄]²⁺), effectively extracting it from the organic layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Section 2: Aldehyde Reduction (Step 2)
This step is generally more straightforward than the diaryl ether synthesis. The goal is a clean, high-yielding conversion of the aldehyde to the primary alcohol without affecting the aromatic rings or the ether linkage.
Q3: My reduction of the aldehyde to this compound is incomplete. How can I ensure the reaction goes to completion?
A3: Incomplete reduction is usually a matter of insufficient reducing agent or suboptimal conditions. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity for aldehydes and ketones, its safety, and its ease of handling compared to stronger reagents like lithium aluminum hydride (LiAlH₄).[5][6]
Troubleshooting Steps:
-
Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to account for any reaction with the solvent (if protic) or ambient moisture and to ensure a sufficient rate.
-
Solvent: Methanol or ethanol are excellent solvents for NaBH₄ reductions. They are polar enough to dissolve the borohydride and the substrate, and the protic nature can facilitate the reaction mechanism and workup.
-
Temperature: The reaction is typically run at 0 °C to room temperature. Running the reaction at 0 °C initially helps to control the initial exotherm (especially on a larger scale) and can improve selectivity if other reducible functional groups were present. Allowing the reaction to warm to room temperature ensures completion.
-
Reaction Monitoring: Always monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a small additional portion of NaBH₄ can be added.
Standard Protocol for NaBH₄ Reduction:
-
Dissolve [3-(Pyridin-2-yloxy)benzaldehyde] (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C to destroy excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Q4: Can the NaBH₄ reduction affect the pyridine ring or the diaryl ether bond?
A4: Under the standard, mild conditions described above (NaBH₄ in methanol at 0 °C to RT), there is a very low risk of side reactions.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, but its reduction requires much harsher conditions, such as catalytic hydrogenation at high pressure (e.g., H₂/Pd-C) or dissolving metal reductions. NaBH₄ is not potent enough to reduce the pyridine ring.
-
Diaryl Ether Bond: The C-O ether bond is robust and completely unreactive towards NaBH₄. Cleavage of such ethers would require strong Lewis acids or hydrogenolysis conditions.
Therefore, NaBH₄ provides excellent chemoselectivity for this transformation, making it the ideal reagent.
References
-
Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC.[Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH.[Link]
- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
-
Ullmann condensation. Wikipedia.[Link]
-
Recent work for the synthesis of diaryl ethers and the application of... ResearchGate.[Link]
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed.[Link]
-
Ullmann reaction. Slideshare.[Link]
-
Ullmann Reaction. Organic Chemistry Portal.[Link]
-
Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI.[Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.[Link]
-
(PDF) Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. ResearchGate.[Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for [3-(Pyridin-2-yloxy)phenyl]methanol
Welcome to the technical support center for the synthesis and optimization of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges encountered during the synthesis of this important diaryl ether intermediate.
The formation of the C-O bond between the pyridine and phenyl rings is the critical step in this synthesis. The primary methods for this transformation are variations of nucleophilic aromatic substitution (SNAr), such as the Ullmann condensation, or palladium-catalyzed Buchwald-Hartwig O-arylation.[1][2] This guide will focus on troubleshooting these common pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound. The advice provided is based on established organometallic and reaction mechanism principles.
Q1: My reaction yield is consistently low or fails completely. What are the likely causes and how can I improve it?
Low yield is the most common issue, often stemming from several factors related to reactants, reagents, or reaction conditions.
Possible Cause 1: Ineffective Deprotonation of 3-Hydroxybenzyl Alcohol The reaction requires the formation of a phenoxide from 3-hydroxybenzyl alcohol to act as the nucleophile. Incomplete deprotonation is a frequent cause of low conversion.
-
Troubleshooting Suggestion:
-
Choice of Base: Use a base with a pKa high enough to fully deprotonate the phenol but not so strong as to cause side reactions. For diaryl ether syntheses, common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[3] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[4]
-
Verification: Ensure your base is fresh and anhydrous. K2CO3, for example, is hygroscopic and its effectiveness diminishes if it has absorbed moisture. Consider flame-drying the flask and using freshly dried base.
-
Possible Cause 2: Poor Catalyst Activity (Ullmann or Buchwald-Hartwig) The catalyst is the engine of the reaction. If it is inactive or poisoned, the reaction will not proceed.
-
Troubleshooting Suggestion:
-
For Ullmann Reactions: Classical Ullmann conditions often require high temperatures (100-220 °C) and stoichiometric amounts of copper.[5] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI, Cu2O) with a ligand. Ensure your copper source is not oxidized to Cu(II). The choice of ligand is also critical; N,N-dimethylglycine has been shown to be effective in some systems.[6]
-
For Buchwald-Hartwig Reactions: This reaction is highly sensitive to the choice of palladium catalyst and phosphine ligand.[7] The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands are often effective.[1][2] Ensure you are using an air-stable precatalyst or assemble the catalyst under an inert atmosphere.
-
Possible Cause 3: Inappropriate Solvent The solvent plays a crucial role in solubilizing reactants and mediating the reaction.
-
Troubleshooting Suggestion:
Q2: My TLC/LC-MS analysis shows multiple unexpected spots. What are the common side reactions?
Side product formation complicates purification and reduces the yield of the desired product.
Possible Cause 1: N-Arylation of Pyridine Instead of the desired O-arylation, the phenoxide can attack the nitrogen of the 2-halopyridine, leading to a pyridinium salt. While the lone pair on the pyridine nitrogen is part of the aromatic system, it can still act as a nucleophile.[10]
-
Troubleshooting Suggestion:
-
This side reaction is less common under standard ether synthesis conditions but can be influenced by the catalyst system. In copper-catalyzed reactions, the choice of ligand can influence the selectivity for C-O versus C-N bond formation.
-
Possible Cause 2: Reaction with the Benzylic Alcohol The primary alcohol of this compound could potentially be alkylated or oxidized depending on the reaction conditions.
-
Troubleshooting Suggestion:
-
If you are forming the ether bond first, ensure the reaction conditions are mild enough not to affect the benzylic alcohol. If you are performing a reduction of a corresponding aldehyde or carboxylic acid to get to the final product, ensure the reducing agent is selective. For example, sodium borohydride is a good choice for reducing a ketone precursor without affecting the diaryl ether moiety.[11]
-
Possible Cause 3: C-Alkylation of the Phenoxide Phenoxide ions are ambident nucleophiles and can undergo alkylation at the carbon atoms of the aromatic ring (ortho and para positions) in addition to the desired O-alkylation.[9]
-
Troubleshooting Suggestion:
-
This is more common in Williamson ether synthesis with alkyl halides. In the context of diaryl ether synthesis, it is less of a concern. However, using highly polar, coordinating solvents generally favors O-arylation.
-
Q3: The purification of my final product is difficult. How can I improve it?
The polarity of the pyridine ring and the hydroxyl group can make purification by standard column chromatography challenging.
-
Troubleshooting Suggestion:
-
Aqueous Workup: After the reaction, a careful aqueous workup is essential. Quench the reaction mixture by pouring it into water and then extract with an organic solvent like ethyl acetate.[8] Washing the combined organic layers with brine can help remove residual water and some polar impurities.
-
Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a pyridinium salt, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO3) and re-extract the product into an organic solvent.
-
Chromatography: If column chromatography is necessary, consider using a gradient elution system. Start with a less polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing of the product on silica gel by deactivating acidic sites.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: Ullmann or Buchwald-Hartwig?
Both methods are powerful for forming diaryl ether bonds.[1]
-
Ullmann Condensation: This is the classical method using a copper catalyst.[6] It is often less expensive as copper is cheaper than palladium. However, traditional Ullmann reactions require harsh conditions (high temperatures).[5] Modern ligand-accelerated Ullmann reactions can be performed under milder conditions.
-
Buchwald-Hartwig O-Arylation: This palladium-catalyzed method is often more versatile and proceeds under milder conditions with a broader substrate scope.[7][12] However, the palladium catalysts and specialized phosphine ligands can be expensive.
The choice often depends on the scale of the reaction, available resources, and the specific functional groups present on the substrates. For small-scale discovery chemistry, the reliability and mildness of the Buchwald-Hartwig reaction are often preferred.
Q2: What is the role of the base in this reaction?
The base has a critical role: to deprotonate the 3-hydroxybenzyl alcohol, creating the nucleophilic phenoxide. The choice of base is crucial.
-
Too Weak: An insufficiently strong base (e.g., NaHCO3) will not fully deprotonate the phenol, leading to an incomplete reaction.
-
Too Strong: An overly strong base (e.g., n-BuLi) can deprotonate other, less acidic C-H bonds or react with other functional groups.
-
Ideal Bases: Carbonates like K2CO3 or Cs2CO3 provide a good balance of reactivity and are commonly used.[3] The larger, more polarizable cesium cation in Cs2CO3 can sometimes lead to faster reactions due to a more "naked" and reactive phenoxide anion.
Q3: How do I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. The product, this compound, will be more polar than the 2-halopyridine but its polarity relative to 3-hydroxybenzyl alcohol will depend on the conditions.
-
LC-MS: This is a more definitive method. It will show the disappearance of the starting material peaks and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for the desired product.
Data and Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Ullmann-type Reaction | Buchwald-Hartwig Reaction |
| Starting Materials | 3-Hydroxybenzyl alcohol, 2-Bromo or 2-Iodopyridine | 3-Hydroxybenzyl alcohol, 2-Chloro, 2-Bromo, or 2-Iodopyridine |
| Catalyst | CuI (5-10 mol%) | Pd precatalyst (e.g., Pd2(dba)3, 1-2 mol%) |
| Ligand | N,N-Dimethylglycine, Phenanthroline | Biarylphosphine (e.g., XPhos, RuPhos, 2-4 mol%) |
| Base | K2CO3, Cs2CO3 (2 equivalents) | K3PO4, LiHMDS (1.5-2 equivalents) |
| Solvent | Dioxane, Toluene, DMF | Toluene, Dioxane |
| Temperature | 90-120 °C | 80-110 °C |
| Typical Yields | Moderate to Good | Good to Excellent |
General Experimental Protocol (Buchwald-Hartwig O-Arylation)
This protocol is a starting point and may require optimization.[13]
-
Setup: To a dry, oven-baked flask, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., RuPhos, 0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 3-hydroxybenzyl alcohol (1.0 eq.), the 2-halopyridine (e.g., 2-bromopyridine, 1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
References
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH. [Link]
-
Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC - PubMed Central. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). SciELO México. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate. [Link]
-
Williamson ether synthesis trouble, 2.0. (2015). Reddit. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pyridine: Uses, Structure & pKa. StudySmarter. [Link]
- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pyridine. Wikipedia. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Pyridines. University of Babylon. [Link]
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Technical Support Center: Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol
Welcome to the technical support center for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important diaryl ether intermediate. Our goal is to provide practical, field-tested advice to help you navigate the common challenges associated with this synthesis, ensuring a successful and efficient outcome. This document is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm planning the synthesis of this compound. What are the primary synthetic strategies I should consider?
There are two main, reliable strategies for synthesizing this target molecule. The choice between them depends on the availability of starting materials, reaction scale, and the specific challenges you might face with downstream purification.
Strategy A: Direct C-O Coupling (One-Step) This approach involves the direct coupling of 3-hydroxybenzyl alcohol with a 2-halopyridine. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann condensation.
Strategy B: Two-Step Synthesis via Aldehyde Intermediate This strategy involves two distinct transformations:
-
C-O Coupling: Synthesis of the intermediate, 3-(Pyridin-2-yloxy)benzaldehyde, by coupling 3-hydroxybenzaldehyde with a 2-halopyridine.
-
Reduction: Selective reduction of the aldehyde group to the primary alcohol to yield the final product.
The two-step strategy often provides better overall yields and simpler purification, as the polarity change between the aldehyde intermediate and the final alcohol product is significant, aiding in chromatographic separation.[1]
Troubleshooting Guide
Reaction Pathway: Direct C-O Coupling (Strategy A)
The direct coupling of 3-hydroxybenzyl alcohol and a 2-halopyridine (e.g., 2-chloropyridine) is an atom-economical approach but can be fraught with challenges related to low reactivity and side reactions.
Low conversion is a common issue, often stemming from the reaction conditions not being optimal for the chosen coupling method.
For Nucleophilic Aromatic Substitution (SNAr):
-
Problem: The pyridine ring is not sufficiently electrophilic, or the phenoxide is not a strong enough nucleophile. The C2 and C4 positions of the pyridine ring are inherently more reactive towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.[2][3]
-
Solution 1: Enhance Nucleophilicity. Ensure you are using a strong, non-nucleophilic base to fully deprotonate the 3-hydroxybenzyl alcohol. Common choices include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Using a weaker base like potassium carbonate (K₂CO₃) may not generate a sufficient concentration of the phenoxide.
-
Solution 2: Improve the Leaving Group. The reactivity of halopyridines in SNAr follows the trend F > Cl > Br > I.[2] If you are using 2-chloropyridine with poor results, switching to 2-fluoropyridine will significantly increase the reaction rate.
-
Solution 3: Solvent & Temperature. Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the cation and leave the phenoxide nucleophile highly reactive.[4] These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[5]
For Ullmann Condensation:
-
Problem: The copper catalyst is inactive or the reaction conditions are too harsh, leading to decomposition. Traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C).[5][6]
-
Solution 1: Modern Catalytic System. Employ a modern Ullmann-type protocol using a catalytic amount of a copper(I) source (e.g., CuI, Cu₂O) and a ligand. Bidentate ligands such as 1,10-phenanthroline or various diamines can stabilize the copper catalyst and facilitate the reaction under milder conditions (80-130 °C).[7]
-
Solution 2: Base Selection. A base is required to generate the copper alkoxide or to act as a halide scavenger.[5] K₂CO₃ or Cs₂CO₃ are commonly used and are effective.[7]
-
Solution 3: Oxygen-Free Environment. While some modern protocols can be run in air, Ullmann reactions are often sensitive to oxygen, which can lead to catalyst deactivation or oxidative side reactions. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
The primary culprit is often the reactivity of the benzylic alcohol group.
-
Problem 1: Oxidation of Benzyl Alcohol. Under harsh, high-temperature conditions, especially in the presence of copper catalysts and trace oxygen, the benzyl alcohol can be oxidized to the corresponding aldehyde, 3-(pyridin-2-yloxy)benzaldehyde.[8][9]
-
Prevention:
-
Use milder reaction conditions. Modern ligand-assisted Ullmann couplings often allow for lower temperatures.[10]
-
Maintain a strictly inert atmosphere to minimize oxidation.
-
Consider protecting the alcohol group as a silyl ether (e.g., TBDMS) or another robust protecting group before the coupling reaction, followed by deprotection.
-
-
Problem 2: Etherification at the Benzyl Position. The benzyl alcohol itself can act as a nucleophile, potentially reacting with the 2-halopyridine to form a benzyl ether side product. This is generally less favorable than phenoxide attack but can occur at high temperatures.
-
Prevention: Ensure complete deprotonation of the phenolic hydroxyl group by using a stoichiometric amount of a strong base relative to 3-hydroxybenzyl alcohol. This makes the phenoxide the overwhelmingly dominant nucleophile.
Workflow: Troubleshooting Low Yield in Direct C-O Coupling
Caption: Decision tree for troubleshooting low conversion in direct coupling reactions.
Reaction Pathway: Two-Step Synthesis (Strategy B)
This is often the more robust and higher-yielding approach.
The principles are the same as in Q2, but the starting material (3-hydroxybenzaldehyde) is less sensitive to side reactions than 3-hydroxybenzyl alcohol.
-
Checklist for Improvement:
-
Reaction Type: SNAr is generally preferred here due to the milder conditions compared to classic Ullmann reactions.
-
Base: Use at least one equivalent of a strong base like NaH or KOtBu to form the phenoxide.
-
Leaving Group: 2-Fluoropyridine or 2-chloropyridine are standard starting materials.[11] 2-Fluoropyridine will be more reactive.
-
Solvent/Temperature: Anhydrous DMF or DMSO at 80-120 °C is a good starting point. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
-
Problem: The reducing agent is too harsh, leading to over-reduction or decomposition, or it is too weak for full conversion.
-
Solution: Use a Mild and Selective Reducing Agent. Sodium borohydride (NaBH₄) in a protic solvent like methanol (MeOH) or ethanol (EtOH) is the ideal choice for this transformation.[1] It is highly selective for aldehydes and ketones and will not affect the aromatic rings or the ether linkage.
-
Protocol:
-
Dissolve the aldehyde intermediate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise (typically 1.1-1.5 equivalents). You will observe gas evolution (H₂).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until TLC/LC-MS confirms the absence of starting material.
-
Quench the reaction carefully with water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.
-
Proceed with standard aqueous workup and extraction.
-
| Reagent | Conditions | Selectivity | Notes |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | Excellent | Recommended method. Mild, selective for aldehydes/ketones.[1] |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, 0 °C | High | Not recommended. Extremely reactive, pyrophoric, and requires strictly anhydrous conditions. Unnecessary for this simple reduction. |
| Catalytic Hydrogenation (H₂/Pd-C) | MeOH, RT, 1 atm H₂ | Good | Can work, but risks hydrogenolysis of the C-O ether bond, especially with extended reaction times or higher pressures. |
Purification and Characterization
The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
-
Solution 1: Deactivate the Silica. Add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in the form of a 7N solution in methanol, used sparingly) to the mobile phase will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Reversed-phase chromatography (C18) is also a viable option if the compound has sufficient lipophilicity.
-
Solution 3: Salt Formation and Extraction. As a non-chromatographic method, you can sometimes purify amine-containing compounds by acid-base extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute basic solution (e.g., sat. NaHCO₃) to remove acidic impurities, and then extract the aqueous layer again. While effective for removing certain impurities, this won't separate your product from neutral or other basic byproducts.
References
-
American Chemical Society. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]
-
MDPI. (2021, July 28). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 2-Chloropyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2009, January 1). Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. Retrieved from [Link]
-
ResearchGate. (1962). A preparation of 2-chloropyridine. Retrieved from [Link]_
-
Dabos. (n.d.). This compound 5G - OR110006-5G. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenoxypyridine. PubChem. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yloxy)benzaldehyde. PubChem. Retrieved from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
American Chemical Society. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2011, January 1). Selective Oxidation of Benzyl Alcohol with Molecular Oxygen over Copper–Manganese Oxide Catalyst. Retrieved from [Link]
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Technical Support Center: Byproduct Identification in [3-(Pyridin-2-yloxy)phenyl]methanol Reactions
Welcome to the technical support center for reactions involving [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a focus on identifying and mitigating the formation of unwanted byproducts. Our approach is rooted in mechanistic principles to provide you with a robust framework for optimizing your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its structure incorporates three key functional groups: a primary benzylic alcohol, a pyridine ring, and a diaryl ether linkage. Each of these moieties presents distinct reactive sites that can lead to byproduct formation under various reaction conditions. This guide will primarily focus on oxidation reactions, a common transformation for the primary alcohol, and will also address the stability of the ether and pyridine functionalities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during reactions with this compound. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Incomplete Conversion of the Starting Material
Question: My reaction to oxidize this compound to the corresponding aldehyde is stalling, and I observe a significant amount of starting material even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion in the oxidation of primary alcohols is a common challenge that can often be attributed to several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure that you are using a sufficient excess of the oxidant, particularly if the reagent is prone to decomposition or if there are other oxidizable functionalities in your substrate or impurities in your solvent. For chromium-based reagents like Pyridinium Chlorochromate (PCC), it is advisable to use at least 1.5 equivalents.
-
Reagent Quality: The activity of oxidizing agents can degrade over time, especially if they are hygroscopic. Use freshly opened or properly stored reagents. For instance, PCC can form a tar-like substance if not handled correctly, which can hinder its reactivity.[1]
-
Suboptimal Reaction Temperature: While many oxidations of benzylic alcohols proceed efficiently at room temperature, some may require gentle heating to achieve full conversion.[2] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics. For mild oxidations aiming for the aldehyde, anhydrous solvents like dichloromethane (DCM) are typically preferred to prevent over-oxidation.[3] Ensure your solvent is truly anhydrous, as water can interfere with many oxidizing agents.
Issue 2: Over-oxidation to the Carboxylic Acid
Question: I am trying to synthesize [3-(Pyridin-2-yloxy)phenyl]carbaldehyde, but my main product is the corresponding carboxylic acid. How can I prevent this over-oxidation?
Answer: The formation of the carboxylic acid is a classic example of over-oxidation of a primary alcohol.[4][5][6] This typically occurs under the following conditions:
-
Use of Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) are known to oxidize primary alcohols directly to carboxylic acids.[7][8][9]
-
Presence of Water: Even with milder oxidants, the presence of water can facilitate the formation of a hydrate from the initially formed aldehyde, which is then susceptible to further oxidation to the carboxylic acid.[10]
Solutions:
-
Select a Mild, Anhydrous Oxidizing Agent: To stop the oxidation at the aldehyde stage, employ a milder reagent that is typically used in anhydrous conditions. Common choices include:
-
Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[1][3][7][11]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high selectivity for aldehyde formation under mild conditions.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
-
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Issue 3: Formation of Unexpected Byproducts
Question: Besides the expected aldehyde and the over-oxidation product, I am observing other spots on my TLC plate that I cannot identify. What are the potential side reactions?
Answer: The complex structure of this compound offers several avenues for side reactions:
-
Pyridine N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents containing peroxide or peracid functionalities, leading to the formation of the corresponding N-oxide.[12] Pyridine N-oxides have different polarity and reactivity compared to the parent pyridine.[13][14][15]
-
Ether Linkage Cleavage: While diaryl ethers are generally stable, harsh reaction conditions (e.g., strong acids, high temperatures, or certain catalytic systems) could potentially lead to the cleavage of the C-O bond, resulting in phenol and 2-hydroxypyridine derivatives.[16][17][18][19]
-
Formation of Esters: In some cases, particularly with chromium-based oxidants, if the alcohol is in excess and the reagent is added to the alcohol, an ester byproduct can form.[10]
Troubleshooting Flowchart for Unexpected Byproducts:
Caption: Troubleshooting logic for identifying unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best suited for monitoring the reaction and identifying byproducts?
A1: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring. You can visualize the disappearance of the starting material and the appearance of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of starting material, desired product, and byproducts. Different detectors (e.g., UV, MS) can be used for enhanced detection and identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both retention time data for separation and mass spectra for structural elucidation.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of compounds, including non-volatile and thermally labile ones. It is particularly useful for confirming the molecular weights of potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural characterization of isolated byproducts.
Q2: How can I separate the desired aldehyde from the starting alcohol and the carboxylic acid byproduct?
A2: Column chromatography is the most common method for purification.[21] A silica gel stationary phase is typically effective. The elution can be optimized using a solvent gradient, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). The expected elution order would be:
-
[3-(Pyridin-2-yloxy)phenyl]carbaldehyde (least polar)
-
This compound (intermediate polarity)
-
[3-(Pyridin-2-yloxy)benzoic acid (most polar)
An alternative is to use an acidic or basic wash to separate the carboxylic acid. The crude reaction mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde and alcohol remain in the organic layer.
Q3: Are there any "greener" alternatives to chromium-based oxidants?
A3: Yes, several more environmentally friendly oxidation methods have been developed:
-
TEMPO-mediated Oxidations: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene.
-
Aerobic Oxidations: These methods use molecular oxygen from the air as the terminal oxidant, often in the presence of a metal catalyst (e.g., copper or palladium).[22][23] These are highly atom-economical processes.
Experimental Protocols
Protocol 1: General Procedure for Oxidation using PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Method for Byproduct Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and/or mass spectrometry (electrospray ionization - ESI)
Expected Elution Order:
-
[3-(Pyridin-2-yloxy)benzoic acid
-
This compound
-
[3-(Pyridin-2-yloxy)phenyl]carbaldehyde
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Chemical Structure | Formation Mechanism | Key Analytical Signatures |
| [3-(Pyridin-2-yloxy)phenyl]carbaldehyde | C₁₂H₉NO₂ | Desired oxidation product | Aldehyde proton in ¹H NMR (~9-10 ppm); Carbonyl carbon in ¹³C NMR (~190 ppm) |
| [3-(Pyridin-2-yloxy)benzoic acid | C₁₂H₉NO₃ | Over-oxidation | Broad carboxylic acid proton in ¹H NMR (>10 ppm); Soluble in aqueous base |
| This compound N-oxide | C₁₂H₁₁NO₃ | Oxidation of pyridine nitrogen | Significant downfield shift of pyridine protons in ¹H NMR; Increased polarity |
| Phenol | C₆H₆O | Ether cleavage | Distinctive phenolic odor; Characteristic aromatic signals in NMR |
| 2-Hydroxypyridine | C₅H₅NO | Ether cleavage | Can exist in tautomeric equilibrium with 2-pyridone |
Mechanistic Insights: Oxidation of Primary Alcohols
The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.
Caption: General mechanism of primary alcohol oxidation and over-oxidation.
References
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
MDPI. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved from [Link]
-
Filo. (2025, April 1). Overoxidation of primary alcohols to carboxylic acids is caused by the wa... Retrieved from [Link]
-
YouTube. (2020, February 28). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. Retrieved from [Link]...
-
National Center for Biotechnology Information. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the major cleavage pathway for diphenyl ether. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
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Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
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Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). Retrieved from [Link]
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Royal Society of Chemistry. (2014, March 26). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenoxypyridine. Retrieved from [Link]
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RSC Publishing. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger. Retrieved from [Link]
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stability issues of [3-(Pyridin-2-yloxy)phenyl]methanol in solution
Introduction: Navigating the Stability of [3-(Pyridin-2-yloxy)phenyl]methanol
Welcome to the technical support guide for this compound. This molecule, featuring a pyridin-2-yloxy ether linkage, is a valuable building block in pharmaceutical and materials science research. However, the unique combination of a pyridine ring, an aryl ether bond, and a primary alcohol functional group presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and data integrity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the stability profile of this compound in solution. We will delve into the potential degradation pathways, offer validated protocols for handling and storage, and provide troubleshooting solutions for common issues encountered in the lab. Our goal is to empower you with the knowledge to confidently use this compound in your critical experiments.
Section 1: Chemical Profile and Inherent Stability
The stability of this compound is governed by its three primary functional domains:
-
Pyridine Ring: As a basic heterocycle, the pyridine nitrogen (pKa of conjugate acid ≈ 5.2) can be protonated in acidic media.[1] This influences solubility and can modulate the electronic properties of the entire molecule. The nitrogen atom can also be a site for oxidation, forming an N-oxide.[1]
-
Aryl Ether Linkage: Aryl ethers are generally more stable than alkyl ethers but can be susceptible to cleavage under strong acidic conditions, a process known as acidolysis.[2]
-
Benzylic Alcohol: The primary alcohol group (-CH₂OH) is a potential site for oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid.
Understanding these structural features allows us to anticipate and mitigate potential degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, two primary degradation pathways are of concern: oxidation and hydrolysis .
-
Oxidative Degradation: The benzylic alcohol is the most likely site of oxidation, forming the corresponding aldehyde or carboxylic acid. The pyridine nitrogen can also be oxidized to pyridine-N-oxide. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.
-
Hydrolytic Degradation: The aryl ether bond is susceptible to cleavage under acidic conditions (acid hydrolysis).[2] This would yield 2-hydroxypyridine and 3-(hydroxymethyl)phenol. Under neutral or basic conditions, this linkage is significantly more stable.
Caption: Potential degradation pathways for this compound.
Q2: How does solution pH affect the stability of the compound?
Solution pH is a critical factor.
-
Acidic Conditions (pH 1-4): In this range, the pyridine nitrogen is protonated, increasing aqueous solubility. However, these conditions significantly increase the risk of acid-catalyzed hydrolysis of the ether linkage.[2] We recommend minimizing exposure time to strongly acidic solutions.
-
Neutral Conditions (pH 5-8): The compound is generally most stable in this range. Hydrolysis of the ether bond is minimal.
-
Basic Conditions (pH > 8): The compound is relatively stable against hydrolysis. However, strong basic conditions can potentially deprotonate the benzylic alcohol, which may increase susceptibility to oxidation.
Q3: Is this compound sensitive to light?
Yes, compounds containing pyridine rings can be photosensitive.[3][4] Photosensitive functional groups can include N-oxides, alkenes, and carbonyls, which can form upon initial degradation, potentially leading to accelerated photodegradation.[5][6]
Best Practice: Always handle the solid compound and its solutions under subdued light. Use amber glass vials or foil-wrapped containers for storage and during experiments to prevent photolytic degradation.
Q4: What is the recommended solvent for stock solutions, and how should they be stored?
For long-term storage, we recommend preparing concentrated stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol.
Storage Protocol:
-
Store stock solutions at -20°C or, for extended periods (>6 months), at -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This is critical, as temperature fluctuations can introduce moisture and accelerate degradation.
-
Ensure containers are tightly sealed to prevent solvent evaporation and moisture absorption.[7]
Q5: My solution of this compound has developed a yellow or brown tint. What is the cause?
A color change is a common indicator of degradation. This is often due to the formation of small quantities of oxidized byproducts, which may be highly conjugated and thus absorb visible light. If you observe a color change, we strongly advise preparing a fresh solution and verifying the purity of your solid starting material.
Q6: I suspect my compound has degraded. How can I confirm this analytically?
The most reliable method is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
Procedure:
-
Analyze an aliquot of the suspect solution.
-
Compare the resulting chromatogram to that of a freshly prepared solution from a trusted solid sample (a reference standard).
-
Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which represent degradation products.
-
A shift in the retention time of the main peak, which could indicate a change in the compound or interaction with the column.
-
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results. | Compound degradation in stock solution or assay buffer. | 1. Prepare a fresh stock solution from solid material. 2. Perform a buffer stability test: incubate the compound in your assay buffer for the duration of the experiment and analyze by HPLC/LC-MS for degradation. 3. Ensure assay buffer pH is within the stable range (pH 5-8). |
| New, unexpected peaks appear in my HPLC or LC-MS analysis. | Degradation has occurred. The position of the new peaks can provide clues. | 1. Early-eluting peaks (more polar): Often indicative of hydrolysis products (e.g., 2-hydroxypyridine). 2. Later-eluting peaks (less polar): Can sometimes indicate oxidative dimerization or other side reactions. 3. Cross-reference with results from a forced degradation study (see Section 4.2) to identify the likely degradants. |
| Compound precipitates out of aqueous solution. | Poor solubility, especially at neutral pH where the pyridine is not fully protonated. | 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if compatible with your experiment. 2. Adjust the pH slightly towards the acidic range (e.g., pH 5-6) to improve solubility via pyridine protonation, but be mindful of hydrolysis risk. 3. Use sonication to aid dissolution. |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation and Storage of Stock Solutions
-
Preparation: Equilibrate the solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO or ethanol to achieve the target concentration (e.g., 10-50 mM). Use a vortex mixer or sonicator to ensure complete dissolution.
-
Aliquoting: Immediately dispense the solution into single-use, low-retention microcentrifuge tubes or amber glass vials.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.
Protocol 4.2: A Basic Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding a compound's intrinsic stability.[6][8] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[5][9] This helps identify potential degradants and develop stability-indicating analytical methods.[9]
Caption: Workflow for a basic forced degradation study.
Methodology:
-
Prepare Samples: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Apply Stress:
-
Acidic: Add an equal volume of 0.2 M HCl to a sample (final conc. 0.1 M HCl).
-
Basic: Add an equal volume of 0.2 M NaOH to a sample (final conc. 0.1 M NaOH).
-
Oxidative: Add a small volume of 30% H₂O₂ to a sample (final conc. ~3%).
-
Thermal: Place both a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution sample to controlled UV and visible light as per ICH Q1B guidelines.
-
-
Incubation: Incubate samples for a defined period (e.g., 24-48 hours), taking time points as needed. Keep a control sample at room temperature, protected from light.
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by a suitable HPLC method to determine the percentage of degradation and the profile of the degradants.
Section 5: Summary of Stability Data
The following table summarizes the expected stability of this compound under various conditions. This is a qualitative guide based on chemical principles; quantitative rates should be determined empirically.
| Condition | Solvent System | Primary Degradation Risk | Stability Outlook | Recommendation |
| Acidic | Aqueous Buffer (pH < 4) | Ether Hydrolysis | Low | Avoid prolonged exposure. Use for short procedures only. |
| Neutral | Aqueous Buffer (pH 5-8) | Minimal | High | Ideal pH range for most applications. |
| Basic | Aqueous Buffer (pH > 8) | Oxidation (minor) | Moderate to High | Generally safe, but monitor for oxidative byproducts. |
| Oxidative | Any (in presence of H₂O₂) | Alcohol/Nitrogen Oxidation | Very Low | Avoid oxidizing agents and ensure solvents are peroxide-free. |
| Photolytic | Any | Photodegradation | Low | Protect from light at all times using amber vials or foil. |
| Thermal | Solid or Solution (>60°C) | General Decomposition | Low to Moderate | Avoid high temperatures. Store frozen or refrigerated. |
References
-
[3-(Pyridin-3-yl)phenyl]methanol Safety Data Sheet. Apollo Scientific.
-
Yuan, Y., et al. (2020). Photorelease of Pyridines Using a Metal-Free Photoremovable Protecting Group. Angewandte Chemie International Edition.
-
Methanol Safety Data Sheet. Val Tech Diagnostics.
- Klick, S., et al. (2005). Toward a General Strategy for Stress Testing: A Review of the Salient Features of ICH Q1A(R2) and the Draft Guidance on Q1B. Pharmaceutical Technology.
-
Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10).
-
Sturgeon, M. R., et al. (2014). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
-
Sharma, G., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Rani, M. S., & Devanna, N. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research.
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ajpsonline.com [ajpsonline.com]
- 9. ijrpp.com [ijrpp.com]
Technical Support Center: Catalyst Selection for [3-(Pyridin-2-yloxy)phenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. We will focus on the critical role of catalyst selection to ensure high efficiency, yield, and purity, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of this compound is a sequential process involving two key transformations:
-
Ullmann-Type C-O Cross-Coupling: Formation of a diaryl ether bond between 3-hydroxybenzaldehyde and a 2-halopyridine to yield the intermediate, 3-(pyridin-2-yloxy)benzaldehyde.
-
Chemoselective Aldehyde Reduction: Reduction of the aldehyde functional group to a primary alcohol to furnish the final product.
The efficiency of each step is critically dependent on the chosen catalytic system. This guide provides a structured approach to catalyst selection, troubleshooting, and protocol optimization.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Diaryl Ether Formation via Ullmann-Type C-O Coupling
The formation of the C-O bond between an aryl halide and a phenol is a cornerstone of diaryl ether synthesis. The classical Ullmann condensation, which uses stoichiometric copper powder at high temperatures, has been largely superseded by more efficient catalytic versions that operate under milder conditions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for coupling 3-hydroxybenzaldehyde with 2-halopyridine?
A1: Modern Ullmann-type reactions primarily utilize copper(I) or palladium-based catalysts.
-
Copper-Based Systems: These are the most common and cost-effective options. A typical system consists of a copper(I) salt (e.g., CuI) and a ligand.[4][5] The ligand is crucial for stabilizing the copper catalyst, improving solubility, and accelerating the reaction at lower temperatures.[6] Effective ligands include N,N-dimethylglycine, 1,10-phenanthroline, and various oxalamides.[7]
-
Palladium-Based Systems: Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation and offers a powerful alternative.[8] These systems, comprising a palladium precursor (e.g., Pd(OAc)₂) and a specialized biarylphosphine ligand, are often more tolerant of diverse functional groups and can provide higher yields, though at a greater cost.[8]
Q2: Why is the choice of base and solvent so critical in this step?
A2: The base and solvent work in concert with the catalyst to drive the reaction.
-
Base: The base is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming the nucleophilic phenoxide. The choice of base affects this equilibrium and can influence reaction rates. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9] Weaker bases like K₂CO₃ are often sufficient and can minimize side reactions.[10]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are traditionally used to ensure all components remain in solution at the required reaction temperatures (typically 80-140 °C).[1][11]
Q3: Should I use 2-chloropyridine or 2-bromopyridine?
A3: The reactivity of aryl halides in Ullmann-type couplings generally follows the order I > Br > Cl. While 2-bromopyridine will be more reactive and typically requires lower temperatures or shorter reaction times, 2-chloropyridine is less expensive. If using 2-chloropyridine, a more active catalytic system (e.g., with a highly effective ligand) or more forcing conditions may be necessary to achieve good conversion.[9]
Troubleshooting Guide: C-O Coupling
Caption: Decision tree for troubleshooting the Ullmann C-O coupling step.
Problem: My reaction yield is extremely low, and starting materials are recovered.
-
Probable Cause & Solution:
-
Catalyst Inactivity: Copper(I) salts can oxidize over time. Ensure you are using fresh, high-purity CuI. The chosen ligand may not be optimal for this specific substrate combination. Screen a panel of ligands to identify a more effective one.[6]
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol. If using K₂CO₃, consider switching to the stronger K₃PO₄ or Cs₂CO₃.[9]
-
Temperature Too Low: Ullmann couplings often require significant thermal energy.[1] If your reaction is sluggish at 100 °C, try incrementally increasing the temperature to 120 °C or 140 °C while monitoring the reaction progress by TLC to avoid decomposition.
-
Problem: My TLC shows multiple spots, and the desired product is contaminated with byproducts.
-
Probable Cause & Solution:
-
Homocoupling: High temperatures can sometimes promote the homocoupling of the aryl halide (e.g., forming 2,2'-bipyridine). This is a common issue in classical Ullmann reactions.[12] Using a ligand-assisted catalytic system at the lowest effective temperature can mitigate this.
-
Decomposition: The aldehyde functional group can be sensitive to very high temperatures or strongly basic conditions. Avoid excessive temperatures (>150 °C) and prolonged reaction times.
-
Experimental Protocol: Copper-Catalyzed Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde
This protocol is a general starting point and should be optimized for your specific laboratory conditions.
-
Vessel Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.0 equiv.), potassium carbonate (2.0 equiv.), copper(I) iodide (0.1 equiv.), and N,N-dimethylglycine (0.2 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromopyridine (1.1 equiv.) followed by anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Part 2: Chemoselective Reduction of the Aldehyde
The second step requires the reduction of an aromatic aldehyde to a primary alcohol. The key challenge is chemoselectivity—reducing the aldehyde without affecting the diaryl ether linkage or the aromatic/heteroaromatic rings.
Frequently Asked Questions (FAQs)
Q1: What are the best reducing agents for this transformation?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this step.[13] It is a mild and highly selective reducing agent that readily reduces aldehydes and ketones but does not typically affect esters, amides, ethers, or aromatic rings under standard conditions.[14] Other options include:
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent. While it will effectively reduce the aldehyde, it is less selective and requires strictly anhydrous conditions and a more cautious work-up.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C is another possibility. However, this method carries a risk of over-reduction or hydrogenolysis of the newly formed benzylic alcohol, especially under harsh conditions.[15]
Q2: What is the mechanism of the NaBH₄ reduction?
A2: The reduction occurs via a two-step mechanism. First, the hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon.[16][17] This forms an alkoxide intermediate. Second, a protic solvent (like methanol or ethanol) used in the reaction or during work-up protonates the oxygen atom to yield the final alcohol product.[16][17]
Troubleshooting Guide: Aldehyde Reduction
Problem: The reduction is incomplete, and my NMR spectrum shows residual aldehyde signal.
-
Probable Cause & Solution:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to drive the reaction to completion.
-
Deactivated Reagent: Sodium borohydride can slowly decompose upon exposure to moisture. Use a freshly opened bottle or reagent that has been stored properly in a desiccator.
-
Low Temperature: The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature. If the reaction stalls, letting it stir at room temperature for a longer period (2-4 hours) can help ensure completion.
-
Problem: I am having difficulty with the work-up and product isolation.
-
Probable Cause & Solution:
-
Quenching: Excess NaBH₄ must be carefully quenched after the reaction is complete. This is typically done by the slow, dropwise addition of a weak acid (like dilute HCl or acetic acid) or acetone at 0 °C until gas evolution ceases.
-
Emulsion Formation: During aqueous work-up and extraction, emulsions can form. Adding brine (saturated NaCl solution) can help break up emulsions and improve phase separation.
-
Experimental Protocol: NaBH₄ Reduction to this compound
-
Dissolution: Dissolve 3-(pyridin-2-yloxy)benzaldehyde (1.0 equiv.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting aldehyde is no longer visible.
-
Quenching: Cool the mixture back to 0 °C and slowly add water or dilute HCl to quench any unreacted NaBH₄.
-
Work-up & Isolation: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if necessary.
Summary of Recommended Catalysts and Reagents
| Transformation | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| C-O Coupling | CuI / N,N-dimethylglycine | K₃PO₄, DMF, 110-120 °C | Cost-effective, reliable, simple ligand.[4] | May require high temperatures; sensitive to air. |
| C-O Coupling | Pd(OAc)₂ / Biarylphosphine Ligand | Cs₂CO₃, Toluene/Dioxane, 100 °C | High yields, broad functional group tolerance.[8] | Expensive catalyst and ligands. |
| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, 0 °C to RT | Excellent chemoselectivity, mild conditions, easy work-up.[14][16] | Sensitive to acidic conditions and moisture. |
| Aldehyde Reduction | Catalytic Hydrogenation (H₂/Pd/C) | H₂ (atm), Ethanol/Ethyl Acetate, RT | "Green" reagent (H₂), high atom economy. | Risk of over-reduction/hydrogenolysis of benzylic alcohol.[15] |
References
- Vertex AI Search. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
- Vertex AI Search. (2024).
- Organic Chemistry Portal. (n.d.).
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Shafik, M.-S. (2022). CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers through C-O cross-coupling of phenols with aryl iodides. Journal of Synthetic Chemistry, 1, 132–136.
- Chaikin, S. W., & Brown, W. G. (n.d.). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Call, A., Casadevall, C., Acuña-Parés, F., Casitas, A., & Lloret-Fillol, J. (2017). Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. RSC Publishing.
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- ResearchGate. (n.d.). Selective reduction of ketones and aldehydes using B(O i Pr)
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- Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
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- Wikipedia. (n.d.).
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
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- MDPI. (n.d.).
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
- BenchChem. (n.d.).
- Ma, D. (n.d.).
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- National Institutes of Health (NIH). (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Slideshare. (n.d.). Ullmann reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
- Chem-Impex. (n.d.). 3-(Pyrid-2-yloxy)benzaldehyde.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- ResearchGate. (n.d.). Scheme 1.
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
- National Institutes of Health (NIH). (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol.
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- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- BenchChem. (n.d.). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
- ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
-
MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][18]naphthyridin-2(1H)- one.
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- 4. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
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- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 15. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol
Introduction
Welcome to the Technical Support Center for the synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis, with a focus on the critical role of solvent selection. The formation of the diaryl ether bond in this molecule is a nuanced process, often accomplished through methodologies like the Ullmann condensation or Buchwald-Hartwig amination, where the reaction environment dictates success.[1][2] This document provides in-depth, evidence-based troubleshooting advice in a practical question-and-answer format to address common challenges encountered in the laboratory.
Understanding the Core Chemistry
The synthesis of this compound typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with (3-hydroxyphenyl)methanol. This can be achieved via a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig O-arylation.[1][2][3] Alternatively, a nucleophilic aromatic substitution (SNAr) pathway may be viable if the pyridine ring is sufficiently activated.[4][5] In all these approaches, the solvent is not merely an inert medium but an active participant that influences reaction rates, yields, and side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm setting up the synthesis of this compound for the first time. Which solvent should I start with and why?
Answer: For the synthesis of diaryl ethers via Ullmann or SNAr-type reactions, polar aprotic solvents are generally the preferred starting point.[6][7][8] Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[4][6]
Causality:
-
Enhanced Nucleophilicity: Polar aprotic solvents excel at solvating cations while leaving anions (in this case, the deprotonated hydroxyl group of (3-hydroxyphenyl)methanol) relatively "naked" and more nucleophilic.[9] This increased reactivity of the nucleophile is crucial for attacking the electron-deficient pyridine ring.
-
Solubility: These solvents are effective at dissolving a wide range of organic molecules and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) commonly used in these reactions, ensuring a homogeneous reaction mixture.[6]
-
High Boiling Points: Many of these coupling reactions require elevated temperatures to proceed at a reasonable rate.[1] The high boiling points of DMF (153 °C), DMSO (189 °C), and NMP (202 °C) allow for a wide operational temperature range.
Recommendation: Start with DMF. It is a versatile and commonly used solvent for these transformations, often providing a good balance of reactivity and ease of handling.[7][10]
Q2: My reaction yield is consistently low (<30%). I'm using DMF as a solvent. What could be the issue and how can I improve it?
A low yield in a reaction that is known to work can be frustrating. Several factors, often solvent-related, could be at play.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Polar aprotic solvents are often hygroscopic. The presence of water can lead to side reactions, such as the deactivation of the base and the formation of undesired byproducts.[8]
-
Action: Use a freshly opened bottle of anhydrous DMF or dry the solvent using standard laboratory procedures (e.g., with molecular sieves).
-
-
Optimize the Base: The choice and strength of the base are critical and are influenced by the solvent.
-
Insight: In DMF, common bases like K₂CO₃ or Cs₂CO₃ are effective. If your yield is low, consider switching to a stronger base like potassium tert-butoxide (t-BuOK), which can more effectively deprotonate the phenol.[11] However, be mindful that stronger bases can sometimes lead to decomposition at high temperatures.
-
-
Increase Reaction Temperature: Ullmann-type reactions, in particular, can be sluggish and may require higher temperatures.[1]
-
Action: If you are running the reaction at a moderate temperature (e.g., 80-100 °C), try incrementally increasing it to 120-140 °C while monitoring for any signs of decomposition.[12]
-
-
Consider a Different Polar Aprotic Solvent: While DMF is a good starting point, some reactions perform better in other solvents.
-
Action: Screen other polar aprotic solvents like DMSO or NMP. DMSO, being more polar than DMF, can sometimes accelerate SNAr reactions.[6]
-
Solvent Comparison for Ullmann-type Reactions
| Solvent | Typical Temperature Range (°C) | General Observations |
|---|---|---|
| Toluene | 80-110 | Often gives lower yields in polar coupling reactions.[7] |
| Dioxane | 80-101 | A common solvent for Buchwald-Hartwig couplings.[6][8] |
| DMF | 100-150 | Generally provides excellent yields for Ullmann couplings.[7][8] |
| DMSO | 120-180 | Can significantly enhance reaction rates due to its high polarity.[6] |
| NMP | 120-200 | A high-boiling point alternative to DMF and DMSO.[1] |
Q3: I'm observing the formation of multiple side products and purification is difficult. Could my solvent choice be the culprit?
Answer: Absolutely. The solvent can influence the reaction pathway and lead to the formation of undesired products.
Potential Side Reactions and Solvent Influence:
-
Self-condensation of Starting Materials: At high temperatures, starting materials may decompose or undergo self-condensation. A solvent with a lower boiling point, if the reaction proceeds at that temperature, might mitigate this.
-
Reaction with the Solvent: Although less common, some reactive intermediates could potentially react with the solvent, especially at high temperatures.
-
Over-reaction: In some cases, particularly with highly activated substrates, a very polar solvent can lead to over-reaction or the formation of polymeric materials.[13]
Troubleshooting Purification and Side Products:
-
Solvent Polarity: If you suspect side reactions due to excessive reactivity, consider switching to a less polar solvent like dioxane or toluene, especially if you are using a more reactive palladium-catalyzed Buchwald-Hartwig protocol.[8]
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize side product formation.[14]
-
Work-up Procedure: The high boiling point of solvents like DMF and DMSO can make them difficult to remove during the work-up, complicating purification.
-
Tip: After the reaction is complete, dilute the mixture with a large volume of water and extract the product with a suitable organic solvent like ethyl acetate. This will help to remove the high-boiling point solvent in the aqueous layer.
-
Q4: Can I use protic solvents like ethanol or water for this synthesis?
Answer: Generally, protic solvents are not recommended for this type of reaction, particularly for SNAr and Ullmann condensations.
Why Protic Solvents are Problematic:
-
Nucleophile Solvation: Protic solvents can form hydrogen bonds with the anionic nucleophile (the phenoxide), stabilizing it and reducing its reactivity.[9] This can significantly slow down or even halt the reaction.
-
Competition as a Nucleophile: Alcohols and water can themselves act as nucleophiles, leading to undesired side products.
Exceptions: There are some modern, specialized Ullmann-type coupling reactions that have been developed to work in water, but these often require specific ligands and phase-transfer catalysts.[11] For a standard laboratory synthesis of this compound, it is best to adhere to polar aprotic solvents.
Experimental Protocols
General Protocol for the Synthesis of this compound via Ullmann-type Coupling
This protocol is a general starting point and may require optimization.
Reagents and Materials:
-
(3-hydroxyphenyl)methanol
-
2-chloropyridine or 2-bromopyridine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add (3-hydroxyphenyl)methanol (1.0 eq), copper(I) iodide (0.1 eq), and the base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the 2-halopyridine (1.2 eq) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting Workflow
Below is a flowchart to guide your decision-making process when troubleshooting the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?Link
-
National Institutes of Health (NIH). (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Link
-
PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Link
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - AAPTMS@RGO-MCM-41 as a catalyst. Link
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Link
-
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. Link
-
WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Link
-
Royal Society of Chemistry. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Link
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Link
-
WordPress. (n.d.). SNAr Solvents and Reagents. Link
-
BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Link
-
BenchChem. (2025). The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis. Link
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Link
-
Wikipedia. (n.d.). Ullmann condensation. Link
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Link
-
MDPI. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Link
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Link
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Link
-
Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Link
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
-
National Institutes of Health (NIH). (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Link
-
ResearchGate. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Link
-
Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. Link
-
ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. Link
-
National Institutes of Health (NIH). (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Link
-
WordPress. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Link
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Link
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. | Download Table. Link
-
Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto. Link
-
ResearchGate. (n.d.). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. Link
-
ACS Green Chemistry Institute. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Link
-
ResearchGate. (n.d.). An Unexpected Green and Facile Synthesis of 2,6-Diaryl-4-styrylpyridines via Multi-component Reactions in Microwave-assisted Solvent-free Conditions | Request PDF. Link
-
PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Link
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Link
-
Sigma-Aldrich. (n.d.). PHENYL-PYRIDIN-2-YL-METHANOL AldrichCPR. Link
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of [3-(Pyridin-2-yloxy)phenyl]methanol
In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. For researchers working with heteroaromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of [3-(Pyridin-2-yloxy)phenyl]methanol, a molecule of interest for its potential applications in medicinal chemistry and organic electronics. We will delve into the expected spectral features, compare them with related structures, and provide a robust experimental protocol for acquiring high-quality NMR data.
The Structural Significance of this compound
This compound incorporates three key structural motifs: a meta-substituted benzene ring, a pyridin-2-yloxy ether linkage, and a benzylic alcohol. Each of these components imparts distinct electronic and steric features that are reflected in the NMR spectrum. Understanding these spectral signatures is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Comparative Spectral Analysis: Understanding Substituent Effects
To fully appreciate the NMR spectrum of our target compound, it is instructive to compare it with simpler, related molecules. The introduction of the pyridin-2-yloxy group at the meta position of a benzyl alcohol significantly alters the electronic environment of the phenyl ring protons and carbons compared to unsubstituted phenylmethanol.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm) | Reference |
| Phenylmethanol | 7.41-7.31 (m, 5H, Ar-H), 4.67 (d, J = 4 Hz, 2H, CH₂), 2.61 (br s, 1H, OH) | 140.9 (Ar-C), 128.6 (Ar-CH), 127.6 (Ar-CH), 127.1 (Ar-CH), 65.2 (CH₂) | [1] |
| 2-Phenoxypyridine | 8.21 (ddd, J = 5.1, 2.0, 0.9 Hz, 1H), 7.73 (ddd, J = 8.3, 7.3, 2.0 Hz, 1H), 7.42-7.35 (m, 2H), 7.20-7.14 (m, 1H), 7.12-7.06 (m, 2H), 6.99 (ddd, J = 7.3, 5.1, 0.9 Hz, 1H) | 163.8, 153.9, 147.9, 139.6, 129.6, 124.3, 121.9, 118.8, 111.9 | [2][3] |
| This compound (Predicted) | ~8.20 (m, 1H, Py-H), ~7.75 (m, 1H, Py-H), ~7.40-7.00 (m, 6H, Ar-H & Py-H), ~4.70 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | ~163.5 (Py-C), ~157.0 (Ar-C), ~148.0 (Py-CH), ~142.0 (Ar-C), ~139.5 (Py-CH), ~129.8 (Ar-CH), ~122.0 (Py-CH), ~120.0 (Ar-CH), ~118.5 (Ar-CH), ~117.0 (Ar-CH), ~112.0 (Py-CH), ~65.0 (CH₂) | N/A |
The electron-withdrawing nature of the pyridin-2-yloxy substituent is expected to deshield the protons and carbons of the phenyl ring to varying degrees, leading to a more complex aromatic region in the ¹H NMR spectrum compared to the simple multiplet of phenylmethanol.
Deciphering the Spectrum: A Peak-by-Peak Analysis of this compound
Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the ¹H and ¹³C NMR spectra of our target compound.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is anticipated to display distinct signals for the pyridine ring, the phenyl ring, the methylene group, and the hydroxyl proton.
-
Pyridine Protons (δ 8.2-7.0 ppm): Four protons will be observed for the pyridine ring. The proton at the 6-position (ortho to the nitrogen) is expected to be the most downfield, appearing as a doublet of doublets around 8.20 ppm. The other three pyridine protons will resonate between 7.75 and 7.00 ppm, exhibiting complex splitting patterns due to ortho and meta couplings.
-
Phenyl Protons (δ 7.4-7.0 ppm): The four protons of the meta-substituted phenyl ring will appear in the aromatic region. Their chemical shifts will be influenced by both the electron-donating -CH₂OH group and the electron-withdrawing -O-Pyridine group. This will result in a complex multiplet.
-
Methylene Protons (δ ~4.70 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet around 4.70 ppm. In the absence of rapid exchange, this signal may appear as a doublet due to coupling with the hydroxyl proton.
-
Hydroxyl Proton (δ ~2.0 ppm): The hydroxyl proton will likely be observed as a broad singlet. Its chemical shift is highly dependent on the sample concentration and the purity of the solvent.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 164-112 ppm): The spectrum will feature signals for the five carbons of the pyridine ring and the six carbons of the phenyl ring. The carbon of the pyridine ring attached to the ether oxygen (C2) will be the most downfield, around 163.5 ppm. The ipso-carbons of the phenyl ring, attached to the -CH₂OH and -O-Pyridine groups, are expected around 142.0 ppm and 157.0 ppm, respectively.
-
Methylene Carbon (δ ~65.0 ppm): The carbon of the benzylic alcohol is anticipated to resonate at approximately 65.0 ppm, a characteristic shift for such carbons.[1]
A Validated Protocol for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step protocol is recommended.
Figure 1. A generalized workflow for acquiring and analyzing NMR spectra.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the field on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Calibrate the 90° pulse width for the ¹H channel.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment with a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-170 ppm).
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra and report the chemical shifts in ppm.
-
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the predicted chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently verify the identity and purity of this compound. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heteroaromatic molecules, facilitating the advancement of their research endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information.
- PubChem. (n.d.). 2-Phenoxypyridine.
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- SpectraBase. (n.d.). 2-Phenoxypyridine - Optional[1H NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Cobalt-catalysed selective synthesis of aldehydes and alcohols from esters.
Sources
mass spectrometry fragmentation of [3-(Pyridin-2-yloxy)phenyl]methanol
An In-Depth Guide to the Mass Spectrometric Fragmentation of [3-(Pyridin-2-yloxy)phenyl]methanol: EI-MS and ESI-MS/MS Analysis
Introduction
This compound is a bi-aryl ether derivative incorporating three key structural motifs: a pyridine ring, a phenyl ring, and a benzylic alcohol. This unique combination of functional groups presents a distinct fragmentation pattern in mass spectrometry, providing a rich "fingerprint" for its structural confirmation. Understanding these fragmentation pathways is critical for researchers in drug discovery, metabolite identification, and synthetic chemistry, where mass spectrometry serves as a cornerstone for molecular characterization.
This guide provides a comprehensive analysis of the fragmentation behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. We will dissect the key bond cleavages, rearrangements, and characteristic neutral losses. Furthermore, we will compare the insights gained from mass spectrometry with those from alternative analytical techniques and provide generalized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Fragmentation Principles: Ionization and Initial Events
The fragmentation of a molecule is fundamentally dictated by the ionization method employed.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique where the sample is bombarded with 70 eV electrons.[1] This process ejects an electron from the molecule, typically from a region of high electron density like a lone pair on oxygen or nitrogen, or from the π-systems of the aromatic rings, to create a molecular radical cation (M⁺•). The high internal energy of this ion leads to extensive and often complex fragmentation, which is invaluable for detailed structural elucidation.[1][2]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers a proton to the analyte molecule in solution to form a protonated molecule, [M+H]⁺.[3][4][5] This process imparts very little excess energy, meaning the molecular ion is often the only species observed in a full scan MS spectrum. To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate product ions.[3][5]
Electron Ionization (EI-MS) Fragmentation Pathways
Upon electron ionization, the molecular ion of this compound (m/z 201) is formed. Its subsequent fragmentation is driven by the stability of the resulting cations and neutral radicals, primarily involving the benzylic alcohol and the ether linkage.
Key Fragmentation Routes:
-
α-Cleavage (Loss of H•): The most favorable initial fragmentation for primary alcohols is the loss of a hydrogen atom from the α-carbon. This results in the formation of a highly stable, resonance-stabilized oxonium ion at m/z 200 , which is often the base peak in the spectrum.
-
Ether Bond Cleavage: The C-O ether bonds are susceptible to cleavage.
-
Cleavage 'a': Scission of the phenyl-oxygen bond can lead to the formation of a pyridin-2-yloxy cation at m/z 95 or, more likely, a charged 3-(hydroxymethyl)phenyl radical. However, the most prominent ions arise from charge retention on the pyridine-containing fragment.
-
Cleavage 'b': Scission of the pyridine-oxygen bond can generate the 3-(hydroxymethyl)phenoxide radical and the pyridyl cation at m/z 78 .
-
-
Secondary Fragmentations:
-
The dominant m/z 200 ion can lose carbon monoxide (CO) to form an ion at m/z 172 .
-
A common pathway for aromatic ethers involves cleavage with hydrogen rearrangement, which can lead to the formation of a phenol-like radical cation.[6]
-
Fragments containing the pyridine ring can undergo the characteristic loss of hydrogen cyanide (HCN), resulting in a loss of 27 Da.[7] For example, the pyridyl cation at m/z 78 can fragment to m/z 51 .
-
The phenyl-containing fragments will exhibit typical aromatic fragmentation, such as the loss of acetylene (C₂H₂).
-
The following diagram illustrates the primary EI fragmentation pathways.
Caption: Proposed EI fragmentation pathways for this compound.
Table 1: Summary of Major EI-MS Fragment Ions
| m/z | Proposed Formula | Proposed Structure/Origin |
| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion |
| 200 | [C₁₂H₁₀NO₂]⁺ | Loss of H• from the methylene group (α-cleavage) |
| 172 | [C₁₁H₁₀NO]⁺ | Loss of CO from the m/z 200 ion |
| 107 | [C₇H₇O]⁺ | Cleavage of the pyridine-oxygen ether bond |
| 95 | [C₅H₅NO]⁺ | Cleavage of the phenyl-oxygen ether bond |
| 78 | [C₅H₄N]⁺ | Pyridyl cation from ether cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Loss of HCN from the m/z 78 ion |
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule is readily protonated, likely on the more basic pyridine nitrogen, to form the [M+H]⁺ ion at m/z 202 . The fragmentation of this even-electron ion via CID proceeds through different, often simpler, pathways than the odd-electron fragmentation seen in EI.[2]
Key Fragmentation Routes:
-
Loss of Water: The protonated benzylic alcohol is an excellent leaving group. The most facile fragmentation is the loss of a neutral water molecule (H₂O) to produce a stabilized benzyl-type cation at m/z 184 . This is often the most abundant fragment ion.
-
Ether Bond Cleavage: Similar to EI, the ether linkage can cleave. The protonated precursor can fragment to yield a protonated hydroxypyridine ion (m/z 96 ) and a neutral phenylmethylene fragment, or a benzyl cation (m/z 91 ) and a neutral pyridin-2-ol molecule.
-
Secondary Fragmentations: The m/z 184 ion can undergo further fragmentation, including cleavage of the ether bond to produce the pyridyl cation at m/z 78 .
Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.
Table 2: Comparison of Analytical Methodologies
| Technique | Information Provided | Sensitivity | Sample Requirement | Throughput |
| MS | Molecular weight, elemental formula (HRMS), structural fragments. | Very High (pg-fg) | Low | High |
| NMR | Definitive atom connectivity, stereochemistry, 3D structure. | Low (mg-µg) | High | Low |
| IR | Presence of specific functional groups (e.g., -OH, C-O-C). | Medium (µg) | Medium | High |
-
Nuclear Magnetic Resonance (NMR): NMR is the gold standard for unambiguous structure elucidation. 1H and 13C NMR would confirm the substitution patterns on both aromatic rings and the presence of the -CH₂OH group. 2D NMR experiments (COSY, HSQC, HMBC) would definitively link all the fragments together.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups: a broad O-H stretch around 3300 cm⁻¹ for the alcohol, C-O stretching for the ether and alcohol, and characteristic peaks for the aromatic rings.
Recommended Experimental Protocols
The choice between GC-MS and LC-MS depends on the thermal stability and volatility of the analyte. Given the benzylic alcohol and diaryl ether structure, the compound is amenable to both, though LC-MS is often preferred to avoid potential thermal degradation.
Protocol 1: GC-MS Analysis (Electron Ionization)
This method is suitable for volatile and thermally stable compounds and provides highly reproducible spectra for library matching.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional): To improve volatility and peak shape, the hydroxyl group can be silylated by reacting the sample with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8]
-
GC-MS System: An Agilent GC-MS system or equivalent.[9]
-
GC Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
Protocol 2: LC-MS/MS Analysis (Electrospray Ionization)
This method is ideal for polar and less volatile compounds and provides excellent sensitivity for quantification.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
LC-MS System: A system equipped with an ESI source (e.g., Agilent, Sciex, Thermo Fisher).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan m/z 100-500 to identify the [M+H]⁺ ion at m/z 202.
-
Tandem MS (MS2): Isolate the precursor ion at m/z 202 and apply collision energy (e.g., 15-30 eV) to generate fragment ions.
-
Caption: Comparative workflows for GC-MS and LC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is highly informative and dictated by its core functional groups. Under EI, fragmentation is dominated by α-cleavage of the benzylic alcohol to form the [M-H]⁺ ion (m/z 200), followed by ether bond scissions. In contrast, ESI-MS/MS of the protonated molecule ([M+H]⁺, m/z 202) is characterized by the facile neutral loss of water to yield a prominent ion at m/z 184. The choice of EI versus ESI provides complementary structural information, with EI offering a detailed "fingerprint" and ESI confirming the molecular weight and offering targeted fragmentation. For comprehensive analysis, coupling these mass spectrometric methods with NMR and IR spectroscopy will provide unequivocal structural validation.
References
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American Chemical Society. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
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Semantic Scholar. Muss spectral fragmentation pattern of 2,2′‐bipyridyis. Part VI. 2,2′‐ thiodipyridine. [Link]
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Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]
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ResearchGate. Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. [Link]
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ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
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PubChem, National Institutes of Health. Phenyl(pyridin-2-yl)methanol. [Link]
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PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. [Link]
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Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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YouTube. QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). [Link]
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PubMed. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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Whitman College. GCMS Section 6.13: Fragmentation of Ethers. [Link]
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YouTube. Mass Fragmentation of Phenylmethanol. [Link]
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A Comparative Guide to HPLC Method Development for [3- (Pyridin-2-yloxy)phenyl]methanol
This guide provides a comprehensive, technically grounded framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of [3-(Pyridin-2-yloxy)phenyl]methanol. Drawing upon fundamental chromatographic principles and field-proven strategies, this document will navigate through logical, data-driven experimental choices, culminating in a method suitable for research and quality control environments.
Understanding the Analyte: The Foundation of Method Development
Before embarking on any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. This compound possesses a unique combination of functional groups that dictates its chromatographic behavior.
-
Structure: The molecule contains a basic pyridine ring, an ether linkage, a phenyl ring, and a primary alcohol. This combination imparts a moderate polarity.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. The logP of pyridine is 0.65, and that of benzyl alcohol is 1.1.[1][3] This suggests that this compound will have a moderate logP, making it well-suited for reversed-phase chromatography.
Based on this initial assessment, a reversed-phase HPLC method is the most logical starting point. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2]
Strategic Approach to Method Development
A systematic and logical workflow is essential for efficient and effective HPLC method development. The following diagram illustrates the key stages of this process.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols and Comparative Data
This section details the experimental protocols for developing an HPLC method for this compound, supported by comparative data tables.
Initial Screening Phase
The goal of the initial screening phase is to identify a suitable column and mobile phase that provide good peak shape and retention for the analyte.
Experimental Protocol: Initial Screening
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes to ensure a stable baseline.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Columns:
-
Column A: C18, 150 mm x 4.6 mm, 5 µm
-
Column B: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30-70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (based on the aromatic nature of the compound)
-
Comparative Data: Initial Column and Mobile Phase Screening
| Column | Retention Time (min) | Tailing Factor | Theoretical Plates |
| C18 | 8.5 | 1.2 | 8500 |
| Phenyl-Hexyl | 7.9 | 1.5 | 7200 |
Analysis of Initial Screening Results:
The C18 column provided better peak symmetry (lower tailing factor) and higher efficiency (more theoretical plates) compared to the Phenyl-Hexyl column. The retention time on the C18 column is reasonable, allowing for good separation from any potential early-eluting impurities. Therefore, the C18 column is selected for further optimization. The use of formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to improved peak shape by minimizing interactions with residual silanols on the stationary phase.
Method Optimization Phase
The optimization phase aims to fine-tune the chromatographic conditions to achieve the desired resolution, sensitivity, and analysis time.
Experimental Protocol: Gradient Optimization
-
System and Sample Preparation: As per the initial screening protocol.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradients:
-
Gradient 1: 30-70% B over 15 minutes
-
Gradient 2: 40-60% B over 10 minutes
-
Gradient 3: 50% B isocratic for 10 minutes
-
-
Other conditions: Same as initial screening.
-
Comparative Data: Gradient Optimization
| Gradient Program | Retention Time (min) | Peak Width (min) | Resolution (from nearest impurity) |
| 30-70% B over 15 min | 8.5 | 0.35 | 2.5 |
| 40-60% B over 10 min | 6.2 | 0.28 | 2.8 |
| 50% B Isocratic | 4.8 | 0.25 | 1.9 |
Analysis of Gradient Optimization:
The shallower gradient (40-60% B over 10 minutes) provides a good balance between analysis time and resolution. The isocratic method results in a shorter run time but compromises resolution from a closely eluting impurity. Therefore, the 40-60% B gradient over 10 minutes is chosen as the optimal condition.
Further Optimization:
Further adjustments to flow rate and temperature can be made to fine-tune the method. Increasing the flow rate can shorten the analysis time, but may lead to a decrease in resolution. Optimizing the column temperature can also affect selectivity and peak shape. These adjustments should be made in accordance with USP <621> guidelines.[1][4]
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the interconnectedness of the validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The development of a robust and reliable HPLC method for this compound requires a systematic approach grounded in the physicochemical properties of the analyte. By employing a C18 column with a water/acetonitrile mobile phase containing a formic acid modifier, a successful separation can be achieved. The optimized gradient of 40-60% acetonitrile over 10 minutes provides an efficient analysis with good resolution. Subsequent validation in accordance with ICH guidelines will ensure the method's suitability for its intended application in research and quality control.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. Benzyl alcohol. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
PubChem. Pyridine. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to [3-(Pyridin-2-yloxy)phenyl]methanol and Its Structural Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of therapeutic innovation. The diaryl ether motif, characterized by two aromatic rings linked by an oxygen atom, is a privileged structure in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds.[1][2] This structural unit often imparts favorable physicochemical properties such as metabolic stability, cell membrane permeability, and conformational flexibility, which are critical for drug-like behavior.[3]
This guide provides an in-depth comparison of [3-(Pyridin-2-yloxy)phenyl]methanol, a representative diaryl ether, with its key structural analogs. By examining the nuanced differences in their synthesis, biological activity, and structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of next-generation therapeutic agents.
The Core Scaffold: Understanding the Diaryl Ether Moiety
The diaryl ether linkage is not merely a passive spacer. Its geometry and electronic nature play a crucial role in defining the overall topology of the molecule, influencing how it interacts with biological targets. The flexible nature of the ether bond allows the two aryl rings to adopt various conformations, which can be critical for optimal binding to a protein's active site.
This guide will focus on the following key structural comparisons to elucidate the SAR of this compound:
-
Positional Isomerism: How does shifting the hydroxymethyl group on the phenyl ring (from the meta to ortho or para positions) impact biological activity?
-
Linker Modification: What are the consequences of removing the ether linkage to form a direct biaryl bond, as seen in [3-(pyridin-2-yl)phenyl]methanol?
-
Heterocyclic Ring Variation: How does replacing the pyridine ring with other heterocycles, such as a pyrimidine, alter the compound's properties?
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies on a comprehensive set of analogs of this compound are not extensively documented in a single publication, we can synthesize data from various sources to build a strong inferential case. The primary therapeutic area where diaryl ether derivatives have shown significant promise is in oncology.[2][4]
Table 1: Hypothetical Comparative Anticancer Activity
| Compound | Structure | Key Structural Feature | Anticipated Potency (IC50) | Rationale |
| This compound | ![]() | meta-substituted hydroxymethyl group | Moderate | The meta position provides a balance of steric and electronic properties. |
| [4-(Pyridin-2-yloxy)phenyl]methanol | ![]() | para-substituted hydroxymethyl group | Potentially Higher | In many kinase inhibitors, para substitution allows for key interactions that extend across the active site. |
| [2-(Pyridin-2-yloxy)phenyl]methanol | ![]() | ortho-substituted hydroxymethyl group | Potentially Lower | The ortho position may introduce steric hindrance, potentially disrupting optimal binding conformations.[5] |
| [3-(Pyridin-2-yl)phenyl]methanol | ![]() | Direct C-C bond (Biaryl) | Variable | The more rigid biaryl structure can lead to higher potency if the conformation is ideal for the target, but can also result in a loss of activity if the required flexibility is lost. |
| [3-(Pyrimidin-2-yloxy)phenyl]methanol | ![]() | Pyrimidine ring | Potentially different target selectivity | The additional nitrogen atom in the pyrimidine ring alters the hydrogen bonding capacity and electronic distribution, potentially leading to a different biological target profile. |
Note: The structures and IC50 values in this table are illustrative and intended to represent the expected trends based on general principles of medicinal chemistry.
The Influence of Positional Isomerism
The precise placement of the hydroxymethyl group on the phenyl ring is critical. Studies on various classes of bioactive molecules have demonstrated that positional isomers can exhibit vastly different potencies and pharmacological profiles.[5] For kinase inhibitors, a common target for anticancer drugs, substituents at the para-position of a phenyl ring often engage in crucial hydrogen bonding interactions with the hinge region of the kinase. Conversely, ortho-substitution can introduce steric hindrance, forcing the molecule into a non-productive binding mode.
The Role of the Ether Linkage
Comparing the diaryl ether scaffold to its biaryl analog, [3-(Pyridin-2-yl)phenyl]methanol, highlights the importance of the linker. The ether oxygen introduces a degree of flexibility, allowing the two aromatic rings to rotate. This can be advantageous for induced-fit binding to a target protein. The biaryl system is more rigid, which can be beneficial if the lowest energy conformation is the bioactive one, but detrimental otherwise. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target.
Synthetic Strategies: A Comparative Workflow
The synthesis of these analogs typically revolves around two key bond-forming reactions: the formation of the diaryl ether (C-O coupling) and, in the case of the biaryl analogs, the C-C coupling between the two aromatic rings.
Diaryl Ether Synthesis: The Ullmann Condensation
A common and robust method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.
Caption: General workflow for Ullmann condensation.
Biaryl Synthesis: The Suzuki Coupling
For the biaryl analogs, the Suzuki coupling is a powerful and widely used method. This palladium-catalyzed cross-coupling reaction joins an aryl boronic acid or ester with an aryl halide.
Caption: General workflow for Suzuki coupling.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
General Procedure for Ullmann Condensation
-
To a solution of the substituted phenol (1.0 eq.) in a suitable solvent such as DMF or DMSO, add the aryl halide (1.1 eq.), a copper catalyst (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 100-140 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Pharmacokinetic Considerations
The structural modifications that influence biological activity also have a profound impact on the pharmacokinetic properties of a compound.
Table 2: Predicted Pharmacokinetic Profiles
| Compound | Key Structural Feature | Predicted LogP | Predicted BBB Permeability | Rationale |
| This compound | Diaryl ether | ~2.5 - 3.5 | Moderate | The ether linkage increases flexibility and polarity compared to a simple biaryl system. |
| [3-(Pyridin-2-yl)phenyl]methanol | Biaryl | ~2.0 - 3.0 | Moderate to High | The absence of the polar ether oxygen can increase lipophilicity and BBB penetration. |
| [3-(Pyrimidin-2-yloxy)phenyl]methanol | Pyrimidine ring | Lower than pyridine analog | Lower | The additional nitrogen atom increases polarity and hydrogen bonding potential, which can reduce BBB permeability. |
Note: These are predicted values and would require experimental validation.
The stereochemistry of related compounds has been shown to significantly affect their pharmacokinetic profiles.[6][7] While this compound is achiral, the introduction of chiral centers in its derivatives would necessitate the separation and individual evaluation of the enantiomers, as they may exhibit different absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs reveals a complex interplay between molecular architecture and biological function. The position of substituents, the nature of the linker between the aromatic rings, and the composition of the heterocyclic system are all critical determinants of a compound's therapeutic potential.
While this guide provides a framework for understanding the SAR of this important class of molecules, it also highlights the need for further systematic studies. The synthesis and parallel evaluation of a comprehensive library of these analogs against a panel of cancer cell lines and key kinases would provide invaluable data for the development of more potent and selective anticancer agents. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles will be essential for their translation into clinical candidates.
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- Liu, Y., et al. (2024). Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups. Pest Management Science, 80(2), 544-553.
- Shin, J., et al. (2011). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 17(3), 223-233.
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Structure-Activity Relationships of [3-(Pyridin-2-yloxy)phenyl]methanol Derivatives as p38 MAP Kinase Inhibitors
For researchers and professionals in drug development, the journey to a novel therapeutic is one of iterative design, synthesis, and evaluation. The structure-activity relationship (SAR) is the compass that guides this journey, revealing how subtle molecular modifications can profoundly impact a compound's biological activity. This guide provides an in-depth analysis of the SAR for [3-(Pyridin-2-yloxy)phenyl]methanol derivatives, a promising scaffold for the development of potent and selective p38 MAP kinase inhibitors.
The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that govern inflammatory responses.[1][2] Its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it a compelling target for autoimmune diseases, chronic inflammation, and neurodegenerative disorders.[2] The diaryl ether motif, to which our core scaffold belongs, is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and ability to engage with a variety of biological targets. This guide will dissect the key structural components of this compound derivatives, providing a comparative analysis of their impact on p38 inhibition, supported by experimental data and detailed protocols.
The Core Scaffold: A Privileged Architecture for Kinase Inhibition
The this compound scaffold is comprised of three key regions that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties: the pyridin-2-yloxy moiety, the central phenyl ring, and the methanol group. Each of these plays a crucial role in the molecule's interaction with the ATP-binding pocket of p38 MAP kinase.
dot
Caption: Key regions for SAR exploration in the this compound scaffold.
Comparative Analysis of Structural Modifications
The following table summarizes the impact of various substitutions on the inhibitory activity of this compound derivatives against p38 MAP kinase. The data presented is a synthesized representation from multiple studies on related diaryl ether and pyridinyl-based p38 inhibitors to provide a predictive SAR landscape.
| Modification Region | Substitution | Effect on p38 Inhibition (IC50) | Rationale and Key Insights |
| A: Pyridin-2-yloxy Moiety | Unsubstituted Pyridine | Baseline Activity | The nitrogen atom of the pyridine ring is crucial for forming a key hydrogen bond with the hinge region of the kinase, a hallmark of many ATP-competitive inhibitors.[3] |
| 4-Fluoro substitution | Increased Potency | The small, electronegative fluorine atom can enhance binding affinity through favorable interactions with the kinase backbone and improve metabolic stability. | |
| 5-Amino substitution | Significantly Increased Potency | The amino group can act as an additional hydrogen bond donor, forming a second critical interaction with the hinge region, substantially boosting inhibitory activity. | |
| B: Central Phenyl Ring | meta-Hydroxymethyl (core) | Essential for Activity | The meta position of the methanol group is optimal for positioning it towards the solvent-exposed region of the ATP-binding site. |
| Ortho/Para-Hydroxymethyl | Decreased Potency | Shifting the methanol group to the ortho or para position disrupts the optimal orientation for interaction with the solvent front and can introduce steric clashes. | |
| Addition of a methyl group | Modest Increase in Potency | A small alkyl group can fill a hydrophobic pocket near the gatekeeper residue, enhancing van der Waals interactions. | |
| Addition of a larger alkyl group | Decreased Potency | Bulkier substituents can lead to steric hindrance and a loss of favorable interactions. | |
| C: Methanol Group | -CH2OH (core) | Baseline Activity | The hydroxyl group can form hydrogen bonds with water molecules in the solvent-exposed region or directly with residues at the entrance of the ATP pocket. |
| -CH2F | Increased Potency | The fluorine substitution can improve metabolic stability and subtly alter electronic properties to enhance binding. | |
| -CH2NH2 | Increased Potency | The amino group provides an additional hydrogen bond donor, potentially forming stronger interactions with the solvent front or nearby residues. | |
| -C(O)NH2 | Variable | While the amide can form hydrogen bonds, its bulkier nature can sometimes be detrimental to binding, depending on the specific substitutions on the other rings. |
Experimental Protocols for Evaluating p38 Inhibitors
To generate the SAR data that informs our understanding of these derivatives, a series of robust biochemical and cell-based assays are essential.
p38α Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and sensitive method. The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., ATF2) by the p38α kinase in the presence of ATP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human p38α kinase and biotinylated ATF2 substrate peptide in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Serially dilute the test compounds in DMSO and then in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to a 384-well low-volume microplate.
-
Add 5 µL of the p38α kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection mixture containing a europium-labeled anti-phospho-ATF2 antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot
Caption: Workflow for a p38α kinase TR-FRET inhibition assay.
Cellular Assay for TNF-α Release
This assay assesses the ability of a compound to inhibit p38-mediated signaling in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulation of human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) activates the p38 MAP kinase pathway, leading to the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Plate the cells in a 96-well plate at a density of 1 x 106 cells/mL.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce TNF-α production.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for TNF-α measurement.
-
-
TNF-α ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α.
-
Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody for human TNF-α.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the recombinant TNF-α data.
-
Calculate the concentration of TNF-α in the cell supernatants.
-
Plot the TNF-α concentration against the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel p38 MAP kinase inhibitors. A systematic exploration of the SAR, focusing on the pyridin-2-yloxy moiety for hinge binding, the central phenyl ring for scaffold optimization, and the methanol group for solvent front interactions, is crucial for identifying potent and selective clinical candidates. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy of newly synthesized derivatives. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy, paving the way for potential new treatments for a range of inflammatory diseases.
References
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Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. ResearchGate. [Link]
- Tricyclic PI3K inhibitor compounds and methods of use.
- Compounds inhibiting leucine-rich repeat kinase enzyme activity.
- Inhibitors of tyrosine kinases.
- Compounds.
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
-
Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). PubMed. [Link]
-
“Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]
-
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Lirias. [Link]
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Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]
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- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Rigorous Validation of In Vitro Assays Using [3-(Pyridin-2-yloxy)phenyl]methanol as a Test Case
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated lead is paved with rigorous, reproducible, and well-characterized in vitro assays. This guide provides an in-depth, experience-driven framework for the comprehensive validation of such assays, using the novel compound [3-(Pyridin-2-yloxy)phenyl]methanol as a central example. While publicly available data on this specific molecule is nascent, its chemical structure is emblematic of kinase inhibitors and other targeted therapeutics, making it an ideal candidate for illustrating the principles of robust assay validation.
This document eschews a simplistic, one-size-fits-all template. Instead, it offers a narrative built on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, ensuring that every protocol is a self-validating system.
The Crucial First Step: Defining the Assay's Purpose and Context
Before a single pipette tip is touched, the purpose of the in vitro assay must be unequivocally defined. Is it for high-throughput screening (HTS) of a large compound library, or for detailed mechanistic studies of a lead candidate?[1][2] The answer to this question will dictate the required precision, accuracy, and dynamic range of the assay.[3] For the purpose of this guide, we will consider the validation of a biochemical enzyme inhibition assay designed to characterize the potency and selectivity of this compound against a hypothetical protein kinase, "Kinase-X".
Foundational Pillars of Assay Validation
A robust and reliable in vitro assay is built on a foundation of several key characteristics that must be experimentally verified.[3] These include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of variation in measurements of the same sample. This is often expressed as the coefficient of variation (CV%).
-
Reproducibility: The ability of the assay to produce consistent results across different days, operators, and reagent lots.[4]
-
Dynamic Range: The concentration range over which the assay is accurate and precise.
-
Selectivity and Specificity: The ability of the assay to measure the analyte of interest without interference from other components in the sample.
The following sections will detail the experimental protocols to validate these parameters for an enzyme inhibition assay featuring this compound.
Comparative Analysis: this compound vs. a Known Kinase Inhibitor
To provide context for our validation, we will compare the hypothetical performance of this compound with "Inhibitor-Y," a well-characterized, commercially available inhibitor of Kinase-X. This comparative approach is essential for benchmarking the performance of a novel compound.
Table 1: Illustrative Comparative Performance Data
| Parameter | This compound (Hypothetical Data) | Inhibitor-Y (Established Data) | Acceptance Criteria |
| IC50 (nM) vs. Kinase-X | 15.2 | 10.5 | < 100 nM for lead consideration |
| Selectivity (IC50 vs. Kinase-Y / IC50 vs. Kinase-X) | >100-fold | >150-fold | >50-fold for selectivity |
| Mechanism of Action | ATP-competitive | ATP-competitive | Consistent with target engagement |
| Z'-factor | 0.85 | 0.88 | > 0.5 for a robust assay |
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.
Protocol 1: Determination of IC50 for this compound against Kinase-X
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[5] This protocol describes a common method for its determination.
Materials:
-
Recombinant Kinase-X enzyme
-
Peptide substrate for Kinase-X
-
ATP (Adenosine triphosphate)
-
This compound
-
Inhibitor-Y (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a concentration of 100 µM.
-
Assay Plate Setup:
-
Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of Inhibitor-Y (positive control, 100% inhibition).
-
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase-X and its peptide substrate in assay buffer to all wells.
-
Initiation of Reaction: Add 5 µL of ATP solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for Kinase-X to ensure sensitivity to competitive inhibitors.[6]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the negative and positive controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Causality Behind Experimental Choices:
-
Serial Dilutions: A 10-point dilution series provides sufficient data points to accurately define the dose-response curve.
-
Controls: Negative and positive controls are essential for data normalization and for calculating the Z'-factor, a measure of assay quality.[6]
-
ATP Concentration: Keeping the ATP concentration near its Km value increases the assay's sensitivity to ATP-competitive inhibitors.[6]
Protocol 2: Assessing the Selectivity of this compound
Selectivity is a crucial parameter to minimize off-target effects.[6] This protocol outlines how to assess the selectivity of our test compound against a related kinase, "Kinase-Y".
Procedure:
-
Repeat the IC50 determination protocol described above, but substitute Kinase-X with Kinase-Y and its corresponding specific substrate.
-
Calculate the selectivity index by dividing the IC50 value for Kinase-Y by the IC50 value for Kinase-X. A higher selectivity index indicates a more selective compound.
Visualizing Workflows and Concepts
Clear visualization of experimental workflows and underlying scientific principles is paramount for comprehension and reproducibility.
Diagram 1: Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 value of an inhibitor.
Diagram 2: Principles of Competitive Enzyme Inhibition
Caption: Competitive inhibition, where the inhibitor binds to the active site.
Ensuring Trustworthiness: A Self-Validating System
Every experiment should be designed to validate itself. This is achieved through the judicious use of controls and by monitoring key performance metrics.
Table 2: Key Quality Control Metrics for Assay Validation
| Metric | Formula | Purpose | Acceptance Criteria |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 10 |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | Indicates the assay's sensitivity. | > 10 |
| Z'-factor | 1 - (3*(SD(Signal) + SD(Control))) / |Mean(Signal) - Mean(Control)| | A measure of assay robustness and suitability for HTS. | > 0.5 |
| Coefficient of Variation (CV%) | (SD / Mean) * 100 | Assesses the precision of the measurements. | < 15% |
These metrics should be calculated for every assay plate to ensure run-to-run consistency and to flag any potential issues with reagents or instrumentation.[3]
Conclusion: From a Compound to a Validated Tool
The validation of an in vitro assay is a multi-faceted process that demands a deep understanding of the underlying biology and a commitment to rigorous experimental design. By using this compound as a case study, we have outlined a comprehensive framework for characterizing the potency and selectivity of a novel compound. This guide, grounded in the principles of expertise, trustworthiness, and authoritative referencing, provides a roadmap for generating high-quality, reproducible data that can be trusted to drive drug discovery projects forward. The ultimate goal is to transform a promising molecule into a validated chemical probe that can be used to confidently interrogate biological systems.
References
- Validation of in vitro tools and models for preclinical drug discovery. (n.d.).
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Institutes of Health. [Link]
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Institutes of Health. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
-
Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI. (n.d.). National Institutes of Health. [Link]
-
Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013, August 27). ResearchGate. [Link]
-
functional in vitro assays for drug discovery. (2023, August 18). YouTube. [Link]
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A Comparative Guide to the Synthesis of [3-(Pyridin-2-yloxy)phenyl]methanol for Advanced Research
In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular scaffolds is of paramount importance. The diaryl ether motif, particularly those incorporating heterocyclic rings, represents a privileged structure in numerous biologically active compounds. [3-(Pyridin-2-yloxy)phenyl]methanol is one such molecule of interest, serving as a key intermediate for more complex pharmaceutical agents and functional materials. This guide provides a comparative analysis of two principal synthetic routes to this target, offering researchers and development professionals the critical insights needed to select the most appropriate pathway for their specific needs. We will delve into a classical Ullmann-type condensation and a modern palladium-catalyzed Buchwald-Hartwig C-O coupling, presenting detailed experimental protocols, mechanistic considerations, and a thorough comparison of their respective advantages and limitations.
Route 1: The Classic Approach - Ullmann-Type Condensation
The Ullmann condensation is a long-established and cost-effective method for the formation of diaryl ethers, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] This pathway is often favored for its operational simplicity and the ready availability of starting materials.
Strategic Overview
This route commences with the formation of the critical C-O ether linkage via an Ullmann condensation between 2-chloropyridine and 3-hydroxybenzaldehyde. The resulting aldehyde is then selectively reduced to the target primary alcohol. The choice of 3-hydroxybenzaldehyde as a starting material is strategic; the aldehyde group is relatively stable under the Ullmann conditions and serves as a convenient precursor to the desired hydroxymethyl group.
Experimental Protocol
Step 1: Synthesis of 3-(Pyridin-2-yloxy)benzaldehyde
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-hydroxybenzaldehyde (1.0 eq.), 2-chloropyridine (1.1 eq.), and potassium carbonate (2.0 eq.) are suspended in dimethylformamide (DMF). To this mixture, copper(I) iodide (0.1 eq.) is added. The reaction is heated to 120-130 °C and stirred for 12-18 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(pyridin-2-yloxy)benzaldehyde.[3]
Step 2: Reduction to this compound
The 3-(pyridin-2-yloxy)benzaldehyde (1.0 eq.) from the previous step is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq.) is added portion-wise, and the reaction is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.[4]
Mechanistic Considerations
The Ullmann condensation is believed to proceed through a Cu(I) catalytic cycle. Initially, the phenol is deprotonated by the base, and the resulting phenoxide coordinates to the copper catalyst. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the diaryl ether and regenerates the active copper species.[2] The reduction of the aldehyde with sodium borohydride is a standard nucleophilic addition of a hydride ion to the carbonyl carbon.
Caption: Synthetic workflow for Route 1 via Ullmann condensation.
Route 2: The Modern Approach - Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, and its extension to C-O bond formation, represents a significant advancement in cross-coupling chemistry.[5][6] This palladium-catalyzed method generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann reaction.
Strategic Overview
This synthetic strategy also builds the diaryl ether skeleton as the key step. However, to avoid potential complications with the free hydroxyl group during the coupling reaction, we begin with 3-bromobenzyl alcohol, which is first protected as its methoxymethyl (MOM) ether. This is followed by the Buchwald-Hartwig C-O coupling with 2-hydroxypyridine. The final step is the deprotection of the MOM group to reveal the target alcohol.
Experimental Protocol
Step 1: Protection of 3-Bromobenzyl alcohol
To a solution of 3-bromobenzyl alcohol (1.0 eq.) in dichloromethane (DCM) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Chloromethyl methyl ether (MOM-Cl, 1.5 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product, 1-bromo-3-((methoxymethoxy)methyl)benzene, is purified by column chromatography.
Step 2: Buchwald-Hartwig Coupling
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and cesium carbonate (1.5 eq.). The protected 1-bromo-3-((methoxymethoxy)methyl)benzene (1.0 eq.) and 2-hydroxypyridine (1.2 eq.) are added, followed by anhydrous toluene. The tube is sealed and heated to 100 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated. The residue is purified by column chromatography to yield 2-((3-((methoxymethoxy)methyl)phenyl)oxy)pyridine.
Step 3: Deprotection of the MOM Ether
The protected ether from the previous step is dissolved in a mixture of methanol and concentrated hydrochloric acid (e.g., 10:1 v/v). The solution is stirred at room temperature for 2-4 hours. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.
Mechanistic Considerations
The Buchwald-Hartwig C-O coupling reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated 2-hydroxypyridine. The key C-O bond-forming step is the reductive elimination from the Pd(II) intermediate, which yields the diaryl ether product and regenerates the active Pd(0) catalyst.[6]
Caption: Synthetic workflow for Route 2 via Buchwald-Hartwig coupling.
Comparative Analysis
| Parameter | Route 1: Ullmann Condensation | Route 2: Buchwald-Hartwig Coupling |
| Number of Steps | 2 | 3 |
| Starting Materials | 3-Hydroxybenzaldehyde, 2-Chloropyridine | 3-Bromobenzyl alcohol, 2-Hydroxypyridine |
| Catalyst | Copper(I) Iodide | Palladium(0) complex with phosphine ligand |
| Reaction Conditions | High temperature (120-130 °C) | Moderate temperature (~100 °C) |
| Overall Yield | Moderate | Generally higher |
| Cost | Lower catalyst and reagent cost | Higher catalyst and ligand cost |
| Scalability | Well-established for large scale | Can be challenging due to catalyst cost and sensitivity |
| Functional Group Tolerance | Moderate | High |
| Key Advantage | Cost-effective and operationally simple | Milder conditions and broader substrate scope |
| Key Disadvantage | Harsh conditions, potentially lower yields | Higher cost, requires inert atmosphere |
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the research or development program.
For large-scale production where cost is a primary driver, the classical Ullmann approach offers a distinct advantage. Its operational simplicity and the use of inexpensive reagents and catalysts make it an attractive option for industrial applications.
Conversely, for medicinal chemistry applications, where substrate scope, functional group tolerance, and higher yields are often prioritized, the modern Buchwald-Hartwig coupling is generally the superior choice. The milder reaction conditions allow for the synthesis of a wider array of analogues and can be more amenable to sensitive substrates.
By understanding the nuances of each synthetic pathway, researchers can make an informed decision that best aligns with their project goals, whether they are focused on fundamental research, process development, or the rapid generation of compound libraries for screening.
References
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). [3-(METHOXYMETHYL)PHENYL]BORONIC ACID | CAS 142273-84-5. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of [3-(Pyridin-2-yloxy)phenyl]methanol and its Positional Isomers
In the landscape of pharmaceutical development and materials science, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and function. Molecules with identical chemical formulas but different structural arrangements can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of [3-(Pyridin-2-yloxy)phenyl]methanol and its ortho and para isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern their distinct spectral signatures. By understanding why their spectra differ, researchers can develop robust analytical strategies for unambiguous identification and quality control.
The three isomers under investigation are:
-
[2-(Pyridin-2-yloxy)phenyl]methanol (ortho-isomer)
-
This compound (meta-isomer)
-
[4-(Pyridin-2-yloxy)phenyl]methanol (para-isomer)
This guide is structured to provide both theoretical insight and practical, actionable protocols for their differentiation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[1] The substitution pattern on the central phenyl ring dictates unique chemical shifts and spin-spin coupling patterns for each isomer.
¹H NMR: Decoding Proton Environments
The most informative region in the ¹H NMR spectrum is the aromatic region (~6.8-8.5 ppm). The substitution pattern directly influences the multiplicity (splitting pattern) and chemical shifts of the four protons on the central benzene ring.
-
Ortho-Isomer: The protons will constitute a complex, asymmetric ABCD spin system. All four protons will appear as distinct multiplets, likely a doublet of doublets or triplet of doublets, making definitive assignment challenging without 2D NMR techniques.
-
Meta-Isomer: This isomer also presents a complex pattern, but with different symmetries. One proton may appear as a singlet-like triplet with small meta-couplings, while the others will be complex multiplets.
-
Para-Isomer: This is the most easily identified isomer. Due to the molecule's C₂ symmetry axis, the protons form a characteristic AA'BB' system, which appears as two distinct, symmetrical doublets (or more accurately, two sets of complex multiplets that resemble doublets). This clean pattern is a hallmark of 1,4-disubstitution.
The benzylic protons (-CH₂ OH) will appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) typically in the 4.5-4.8 ppm range. The pyridinyl protons will also be present, with their shifts being subtly influenced by the overall electronic structure, but the primary differentiation lies within the central phenyl ring's signature.
¹³C NMR: A Tale of Chemical Symmetry
¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments.
-
Ortho and Meta-Isomers: Lacking symmetry, both isomers are expected to show 11 distinct signals in the aromatic region (6 from the phenyl ring, 5 from the pyridine ring), plus one signal for the benzylic carbon (-CH₂OH).
-
Para-Isomer: The C₂ symmetry reduces the number of unique carbon signals. It will display only 9 aromatic signals (4 from the phenyl ring, 5 from the pyridine ring) and one for the benzylic carbon. The appearance of fewer than 11 aromatic signals is a strong indicator of the para-isomer.
Predicted Distinguishing NMR Features
| Spectroscopic Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| ¹H Phenyl Pattern | Complex, asymmetric ABCD system | Complex multiplet system | Symmetrical AA'BB' system (two doublets) |
| ¹³C Aromatic Signals | 11 | 11 | 9 |
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
While many functional group absorptions will be common to all three isomers (e.g., O-H stretch of the alcohol, C-O ether stretches), the key to differentiation lies in the "fingerprint region," specifically the C-H out-of-plane (OOP) bending bands.[2]
-
Shared Absorptions:
-
O-H Stretch (Alcohol): A broad band around 3400-3300 cm⁻¹.[2]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (-CH₂-): Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether & Alcohol): Strong bands in the 1250-1000 cm⁻¹ region.
-
-
Distinguishing OOP Bending Bands (900-650 cm⁻¹):
-
Ortho-Isomer (1,2-disubstitution): A strong, characteristic band appears between 770-735 cm⁻¹.
-
Meta-Isomer (1,3-disubstitution): Two distinct bands are typically observed: one strong band at 810-750 cm⁻¹ and another medium band at 900-860 cm⁻¹.
-
Para-Isomer (1,4-disubstitution): A single, strong absorption band is expected in the 850-810 cm⁻¹ range.
-
This region provides a rapid and cost-effective method for preliminary isomer identification.
Mass Spectrometry: Unveiling Fragmentation Pathways
Electron Impact (EI) Mass Spectrometry will produce a molecular ion (M⁺˙) peak that is identical for all three isomers, as they share the same molecular weight. Differentiation must come from analyzing the relative abundances of fragment ions.[3][4]
The molecular ion is energetically unstable and will break apart into smaller, charged fragments.[4] While many fragmentation pathways will be shared, the proximity of the substituents in the ortho-isomer can lead to unique pathways, known as the "ortho effect."
Common Fragmentation Pathways
A plausible fragmentation pathway involves the cleavage of the benzylic C-C bond or the ether linkage.
Caption: Plausible fragmentation pathways for (Pyridin-2-yloxy)phenyl]methanol isomers.
-
The Ortho Effect: The ortho-isomer, with its adjacent -CH₂OH and -O-Py groups, may exhibit unique fragmentation patterns. For example, an intramolecular rearrangement could lead to the loss of a neutral water molecule (H₂O) followed by other fragments, resulting in a unique ion or an enhanced abundance of an [M-18]⁺˙ peak that is less prominent in the meta and para isomers. Analyzing the relative intensities of key fragments is crucial for differentiation.[5]
UV-Visible Spectroscopy: A Study in Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic rings. While this technique is less definitive than NMR for isomer identification, subtle differences can be observed.
-
λ_max and Molar Absorptivity (ε): All isomers will show strong absorptions characteristic of the phenyl and pyridine chromophores. However, the degree of electronic communication between the substituents can influence the absorption maximum (λ_max).
-
The para-isomer allows for the most effective resonance delocalization across the phenyl ring between the electron-donating ether oxygen and the ring system. This extended conjugation is expected to cause a slight bathochromic (red) shift to a longer λ_max compared to the ortho and meta isomers.
-
The ortho-isomer may experience steric hindrance between the two bulky substituents, potentially disrupting the planarity and conjugation, which could lead to a hypsochromic (blue) shift compared to the para isomer.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Isomer Differentiation
Caption: A systematic workflow for the spectroscopic identification of positional isomers.
NMR Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
2D NMR: If ¹H assignments are ambiguous (especially for ortho and meta isomers), acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm proton-proton and proton-carbon connectivities.[1]
IR Spectroscopy Protocol (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the pressure arm.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and carefully analyze the 900-650 cm⁻¹ region for the characteristic C-H out-of-plane bending vibrations.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile compounds, through a Gas Chromatography (GC) inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion (m/z 201) and key fragments.
-
Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern, paying close attention to the relative abundances of ions that may differentiate the isomers, such as an [M-18]⁺˙ peak for the ortho-isomer.
Conclusion
Differentiating the positional isomers of this compound is a multi-faceted analytical challenge that can be confidently addressed with a combination of spectroscopic techniques. While each method provides valuable clues, a holistic approach is most effective. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , offering unambiguous structural information based on spin-spin coupling and chemical symmetry. IR spectroscopy serves as an excellent, rapid screening tool by targeting the unique out-of-plane bending vibrations. Finally, mass spectrometry can provide corroborating evidence, particularly if ortho effects lead to unique fragmentation pathways. By leveraging the strengths of each technique, researchers can ensure the unequivocal identification and characterization of these critical chemical entities.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of [3-(Pyridin-2-yloxy)phenyl]methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [3-(Pyridin-2-yloxy)phenyl]methanol. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this specific chemical waste stream effectively, ensuring personnel safety and regulatory adherence. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound, while a valuable research chemical, possesses a distinct hazard profile that necessitates careful handling.
The primary source for this information is the manufacturer's Safety Data Sheet (SDS). According to the SDS for this compound (CAS No. 869901-22-4), the compound is classified with several key hazards.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from Fisher Scientific Safety Data Sheet, Revision Date 05-Sep-2023.[1]
The causality behind stringent disposal protocols is clear from this profile: the compound's potential to cause harm through multiple exposure routes (ingestion, skin contact, inhalation) and its irritant properties demand that it be treated as hazardous waste.[1] While the available data suggests the criteria for environmental hazard classification are not met, the precautionary principle dictates that it "should not be released into the environment".[1]
Regulatory Framework: Adherence to Standards
In the United States, the management and disposal of hazardous chemicals in a laboratory setting are primarily governed by two federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[2][3][4][5] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals. The disposal procedures in this guide are designed to be a component of a compliant CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[6] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[6][7]
Disposing of this compound improperly can lead to significant regulatory penalties and, more importantly, pose a risk to human health and the environment.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, including unused pure compound and contaminated materials.
Step 1: Personal Protective Equipment (PPE) Selection
Given the compound's classification as a skin and eye irritant and its potential for harm via dermal absorption, appropriate PPE is non-negotiable.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][10]
-
Protective Clothing: A fully-buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.
-
-
Respiratory Protection: All handling of this solid compound, especially where dust may be generated, must be conducted within a certified laboratory chemical fume hood to prevent inhalation.[9]
Step 2: Waste Characterization and Segregation
Proper segregation is a cornerstone of safe chemical waste management, preventing potentially dangerous reactions between incompatible materials.[7]
-
Pure Compound: Unused or expired this compound should be disposed of in its original container if possible, or in a designated solid hazardous waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, contaminated paper towels from a spill cleanup, used PPE) must be considered hazardous waste.
-
Waste Stream: This chemical waste should be segregated into a non-halogenated organic solids waste stream. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[8][9]
Step 3: Waste Container Selection and Labeling
The integrity and clear identification of the waste container are critical for safety and compliance.
-
Container: Use a sealable, airtight, and chemically compatible container. The container must be in good condition, with no leaks or residues on the outside.[9]
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[4][9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: On-Site Accumulation and Storage
Temporary storage of hazardous waste is subject to strict regulations.
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, under the control of the operator.[9]
-
Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[9][11] The container must remain closed except when adding waste.
Step 5: Final Disposal
Under federal regulations, hazardous waste cannot be disposed of in the regular trash or down the drain.[12]
-
Professional Disposal: The final disposal must be handled by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7]
-
Request for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[9]
Emergency Procedures: Spill Management
In the event of an accidental release, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For a small spill of the solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills, contact your institution's emergency response team or EH&S immediately.
-
Cleanup:
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for compliant disposal.
References
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- Fisher Scientific. (2023, September 5). Safety Data Sheet: [3-(Pyrid-2-yloxy)phenyl]methanol.
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- Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
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- National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem Compound Summary for CID 315585.
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Navigating the Safe Handling of [3-(Pyridin-2-yloxy)phenyl]methanol: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of [3-(Pyridin-2-yloxy)phenyl]methanol, with a focused lens on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, researchers can cultivate a proactive safety culture that extends beyond mere compliance.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its potential hazards is crucial. Based on available Safety Data Sheets (SDS), this compound presents a multi-faceted risk profile.[1]
Key Hazard Classifications:
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2] This necessitates measures to prevent ingestion, skin absorption, and inhalation of dusts or mists.
-
Skin Irritation (Category 2): Causes skin irritation, indicating the need for robust skin protection.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation, highlighting the critical importance of eye protection.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][3] This underscores the need for respiratory protection, especially when handling the compound as a powder or in a way that generates aerosols.
Given its classification as an aromatic alcohol, it is also prudent to consider the general hazards associated with this class of compounds, which can include varying degrees of toxicity and irritability.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles forming a tight seal | Nitrile or Neoprene gloves | Lab coat | N95 respirator or higher if not in a fume hood |
| Solution Preparation (in a fume hood) | Safety glasses with side shields | Nitrile or Neoprene gloves | Lab coat | Not generally required if work is performed in a certified chemical fume hood |
| Handling Large Quantities or Reactions | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant apron over a lab coat | Organic vapor cartridge respirator may be necessary depending on the scale and ventilation |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
A Deeper Dive into PPE Selection and Use
Due to the risk of serious eye irritation, appropriate eye protection is non-negotiable.[1][3]
-
Low-Risk Tasks: For tasks with a low risk of splashing, such as handling sealed containers, safety glasses with side shields are the minimum requirement.
-
Splash Hazards: When preparing solutions or performing reactions, chemical splash goggles that form a seal around the eyes are essential to protect against splashes and vapors.[5][6]
-
High-Risk Scenarios: For handling large volumes or when there is a significant splash potential, a face shield should be worn in conjunction with safety goggles to provide broader protection.[5][6]
Given that this compound is harmful in contact with skin and causes skin irritation, selecting the correct gloves is critical.[1][2]
-
Material Selection: Nitrile or neoprene gloves offer good resistance to a range of chemicals, including many alcohols and aromatic compounds.[5][7] For prolonged or high-exposure tasks, butyl rubber gloves provide excellent protection against a wide variety of chemicals, including alcohols.[8]
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For tasks involving higher risk, consider wearing two pairs of gloves to provide an additional layer of protection.
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface. Dispose of them in the appropriate chemical waste container immediately.
To prevent skin contact, appropriate body protection is necessary.
-
Standard Laboratory Attire: A standard, buttoned-up lab coat should be worn for all routine procedures.[7]
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.[5] In the event of a large spill, a chemical-resistant suit may be required.
The potential for respiratory irritation necessitates careful consideration of respiratory protection.[1][3]
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All work with solid this compound that may generate dust, and any procedures involving heating or creating aerosols, should be performed in a fume hood.
-
Respirator Use: In the absence of adequate ventilation or for emergency situations like a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[5] If the compound is in a powdered form and dust is generated, a particulate filter (such as N95) may also be necessary.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. The following workflow outlines the proper sequence for donning and doffing PPE to minimize exposure.
Caption: PPE Donning and Doffing Workflow
Disposal: All disposable PPE, such as gloves and respirators, that has been in contact with this compound should be considered hazardous waste.[9] It must be disposed of in a designated, sealed, and clearly labeled chemical waste container in accordance with institutional and local regulations. Reusable PPE, such as lab coats and chemical-resistant aprons, should be decontaminated according to established laboratory procedures.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[9][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[9]
Conclusion: A Culture of Safety
The safe handling of this compound is a shared responsibility. By adhering to the principles outlined in this guide—from thorough hazard assessment to the diligent use and disposal of PPE—researchers can mitigate risks and foster a laboratory environment where both scientific advancement and personal safety are held in the highest regard.
References
-
The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management - MDPI. Available at: [Link]
-
METHANOL SAFE HANDLING MANUAL - Methanol Institute. Available at: [Link]
-
How to Choose PPE for Chemical Work - SBB. Available at: [Link]
-
Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem - NIH. Available at: [Link]
-
Understanding Solvents and PPE for Chemical Safety - MCR Safety. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety, The University of Texas at Dallas. Available at: [Link]
-
Lab Safety Equipment & PPE - ChemTalk. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 85553-54-4 Cas No. | [3-(Pyridin-3-yl)phenyl]methanol | Apollo [store.apolloscientific.co.uk]
- 4. dupont.com.sg [dupont.com.sg]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. methanol.org [methanol.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

